Asarinin
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(3R,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYUIKBAABKQKQ-WZBLMQSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CO[C@@H]2C3=CC4=C(C=C3)OCO4)[C@@H](O1)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201033462 | |
| Record name | (+)-Episesamin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201033462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133-05-1, 133-03-9 | |
| Record name | Asarinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AI 3-21202 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Asarinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Episesamin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201033462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASARININ, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6PWY73ZGT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ASARININ, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3RVX72NMG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Asarinin: A Technical Guide on its Mechanism of Action
Introduction
Asarinin is a naturally occurring tetrahydrofurofurano lignan found in various plants, including those from the Asarum and Zanthoxylum genera.[1] It has garnered significant attention within the scientific community for its diverse pharmacological activities, which include anticancer, anti-inflammatory, anti-allergic, neuroprotective, and antiviral effects.[2][3][4][5] As an epimer of sesamin, this compound's multifaceted biological profile stems from its ability to modulate a variety of cellular signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's therapeutic potential, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers and drug development professionals.
Anticancer Activity
This compound demonstrates potent cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis, inhibition of pro-survival signaling, and induction of cell cycle arrest. Notably, it shows selectivity for cancer cells while having minimal impact on normal cells.
Induction of Caspase-Dependent Apoptosis
A primary mechanism of this compound's anticancer effect is the induction of programmed cell death, or apoptosis. Studies on human ovarian cancer cells (A2780 and SKOV3) and gastric precancerous lesion cells (MC) show that this compound treatment leads to a significant increase in the apoptotic cell population. This process is mediated by the activation of the caspase cascade, a family of proteases crucial for executing apoptosis. This compound has been shown to activate initiator caspases, including caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), which in turn activate the executioner caspase-3. The critical role of this pathway is confirmed by experiments where pre-treatment with specific caspase inhibitors (z-DEVD-fmk for caspase-3, z-IETD-fmk for caspase-8, and z-LEHD-fmk for caspase-9) significantly attenuated this compound-induced cell death.
Modulation of Pro-Survival and Pro-Apoptotic Signaling
This compound's pro-apoptotic activity is tightly linked to its ability to modulate key signaling pathways that govern cell survival and proliferation.
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Inhibition of the STAT3 Pathway: In gastric precancerous cells, this compound inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It downregulates the expression of phosphorylated STAT3 (p-STAT3) and its downstream targets, the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1.
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Promotion of Mitochondrial ROS: this compound promotes the accumulation of reactive oxygen species (ROS) within the mitochondria. This increase in oxidative stress can trigger the intrinsic apoptotic pathway. The pharmacological effects of this compound were shown to be blocked by the ROS scavenger N-acetylcysteine (NAC), confirming the essential role of ROS in its mechanism.
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Cell Cycle Arrest: In MC gastric cells, this compound induces cell cycle arrest at the G0/G1 phase. This is accompanied by the downregulation of cell cycle-related proteins Cyclin E1 and Cyclin E2, thereby preventing cancer cell proliferation.
Quantitative Data: Cytotoxicity
The cytotoxic effects of this compound have been quantified across various cell lines, as summarized below.
| Cell Line | Cell Type | IC50 Value (µM) | Reference(s) |
| A2780 | Human Ovarian Cancer | 38.45 ± 2.78 | |
| SKOV3 | Human Ovarian Cancer | 60.87 ± 5.01 | |
| MC | Human Gastric Precancerous Lesion | 140 | |
| IOSE80PC | Normal Human Ovarian Epithelial | > 200 |
Key Experimental Protocols
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Cell Viability (MTT) Assay:
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Cells are seeded in 96-well plates and allowed to adhere overnight.
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The cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).
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Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
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The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
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The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability relative to the control.
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Apoptosis (Annexin V-FITC/PI) Assay:
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Cells are treated with this compound for the desired time.
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Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
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Cells are resuspended in 1X Annexin V binding buffer.
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Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
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The mixture is incubated in the dark at room temperature for 15 minutes.
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The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic cells, while double-positive cells are late apoptotic or necrotic.
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Anti-inflammatory and Anti-allergic Activity
This compound exhibits significant anti-inflammatory and anti-allergic properties by inhibiting the activation of mast cells, which are key players in allergic reactions.
Inhibition of Src Family Kinases in Mast Cells
The primary anti-allergic mechanism of this compound is its function as a Src family kinase inhibitor. In mast cells, the cross-linking of IgE receptors (FcεRI) by an antigen triggers the activation of Src family kinases, particularly Lyn and Fyn. This is a critical initial step in the degranulation signaling cascade. This compound directly inhibits the phosphorylation of these kinases.
By preventing Src kinase activation, this compound effectively blocks downstream signaling events, including the phosphorylation of PLC-γ1, p38α, and Akt. This blockade disrupts the signaling cascade that leads to an increase in intracellular calcium, which is essential for mast cell degranulation. Consequently, this compound significantly suppresses antigen-induced calcium mobilization, histamine degranulation, and the release of pro-inflammatory cytokines such as TNF-α, MCP-1, IL-4, and IL-5.
Key Experimental Protocols
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Histamine Release Assay:
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A human mast cell line (e.g., LAD2) is sensitized with IgE.
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Cells are washed and pre-treated with various concentrations of this compound for 30 minutes.
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Antigen is added to stimulate degranulation, and the cells are incubated for a set time (e.g., 20 minutes).
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The reaction is stopped by centrifugation at a low temperature.
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The histamine content in the supernatant is measured using an enzyme immunoassay (EIA) kit. The percentage of inhibition is calculated relative to the stimulated, untreated control.
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Calcium Mobilization Assay:
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Sensitized mast cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Cells are washed and pre-treated with this compound.
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The baseline fluorescence is measured using a flow cytometer or fluorescence plate reader.
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Antigen is added to trigger calcium influx.
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The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is recorded over time.
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Neuroprotective Effects
This compound displays significant neuroprotective properties, primarily studied in rat adrenal pheochromocytoma (PC12) cells, a common model for neuronal function. Its mechanism is twofold: it enhances dopamine biosynthesis and protects cells from neurotoxin-induced cytotoxicity.
Stimulation of Dopamine Biosynthesis
This compound treatment (25-50 μM) has been shown to increase intracellular dopamine levels. It achieves this by activating the cyclic AMP-dependent protein kinase A (PKA) signaling pathway. Activation of PKA leads to the phosphorylation of the cyclic AMP-response element binding protein (CREB), which in turn increases the phosphorylation and activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.
Protection Against 6-OHDA-Induced Cytotoxicity
The neurotoxin 6-hydroxydopamine (6-OHDA) is often used to model Parkinson's disease. This compound (25 μM) protects PC12 cells from 6-OHDA-induced cell death by modulating key survival and stress-activated protein kinase pathways. It inhibits the sustained activation of the ERK-p38MAPK-JNK1/2 stress signaling cascade and subsequent caspase-3 activity, which are typically induced by 6-OHDA. Simultaneously, this compound promotes cell survival by inducing the transient phosphorylation of ERK1/2 and the anti-apoptotic protein Bad, demonstrating a finely tuned regulation of these pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (-)-Asarinin inhibits mast cells activation as a Src family kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (-)-Asarinin alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on dopamine biosynthesis and 6-hydroxydopamine-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Asarinin's physical and chemical properties for research.
Asarinin: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the physical, chemical, and biological properties of this compound, a lignan found in various plant species.
This compound, also known as episesamin, is a naturally occurring compound that has garnered significant interest for its potential therapeutic applications.[1][2] This guide synthesizes key data on its properties, experimental protocols, and mechanisms of action to support further research and development.
Core Physical and Chemical Properties
This compound is a furofuran lignan with a complex stereochemistry.[3] Its fundamental properties are crucial for its handling, formulation, and analysis in a research setting.
| Property | Value | Source(s) |
| Molecular Formula | C20H18O6 | [4][5] |
| Molecular Weight | 354.35 g/mol | |
| IUPAC Name | 5-[(3R,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |
| CAS Number | 133-04-0, 133-05-1 | |
| Appearance | White to off-white solid; white needle-like crystals. | |
| Melting Point | 120-122 °C | |
| Boiling Point | 504.4 ± 50.0 °C (Predicted) | |
| Density | 1.385 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Practically insoluble in water. Soluble in boiling methanol, ethanol, chloroform, acetone, and benzene. Slightly soluble in Chloroform and DMSO. | |
| Storage Temperature | -20°C Freezer | |
| Optical Rotation | [α]D20 -118.6°; [α]D23 -122° (chloroform) | |
| UV max (λmax) | 237, 288 nm |
Spectroscopic Data
Detailed spectroscopic data is essential for the identification and characterization of this compound.
| Spectrum Type | Key Features and Observations |
| ¹H NMR | The proton NMR spectrum of this compound in CDCl₃ shows characteristic signals for the aromatic protons of the benzodioxole rings, the methine protons of the furofuran core, and the methylene protons of the oxymethylene bridges. |
| ¹³C NMR | The carbon NMR spectrum displays distinct resonances for the quaternary and protonated carbons of the benzodioxole moieties, as well as the carbons of the central furofuran skeleton. |
| Mass Spectrometry (MS) | Mass spectral analysis typically shows the molecular ion peak corresponding to its molecular weight. |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for C-O stretching of the ether and acetal groups, C=C stretching of the aromatic rings, and C-H stretching of both aromatic and aliphatic protons. |
Experimental Protocols
Isolation and Purification
A general protocol for the isolation of this compound from plant material, such as the roots of Asarum sieboldii, involves the following steps:
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Extraction : The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.
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Solvent Partitioning : The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
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Chromatographic Separation : The chloroform or ethyl acetate fraction, which is typically enriched with lignans, is subjected to column chromatography on silica gel.
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Gradient Elution : The column is eluted with a gradient of solvents, for example, a hexane-ethyl acetate mixture, with increasing polarity.
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Further Purification : Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Quantification by HPLC
A typical HPLC method for the quantification of this compound would involve:
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Column : A C18 reversed-phase column.
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Mobile Phase : A gradient or isocratic mixture of acetonitrile and water.
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Detection : UV detection at 288 nm.
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Standard Curve : A standard curve is generated using a pure this compound standard of known concentrations to quantify the amount in the sample.
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.
Cytotoxic Activity in Ovarian Cancer Cells
This compound has been shown to be cytotoxic to A2780 and SKOV3 ovarian cancer cells with IC50 values of 38.45 and 60.87 µM, respectively. It exhibits selectivity, as it is not cytotoxic to immortalized ovarian surface epithelial cells (IC50 > 200 µM). The mechanism of its cytotoxic action involves the induction of apoptosis through the activation of caspases.
Caption: this compound-induced apoptosis in ovarian cancer cells.
Inhibition of Δ5-Desaturase
This compound acts as a noncompetitive inhibitor of Δ5-desaturase, an enzyme involved in polyunsaturated fatty acid biosynthesis, with a Ki of 0.28 mM. It shows selectivity for Δ5-desaturase over Δ6- and Δ9-desaturases.
Caption: Inhibition of Δ5-desaturase by this compound.
Anti-allergic Effects
In animal models of allergic rhinitis, orally administered (-)-asarinin has been shown to significantly inhibit scratching and sneezing responses. It also reduces the serum concentrations of histamine, total IgE, and IL-4, and alleviates inflammatory infiltration in the nasal mucosa.
Caption: Anti-allergic effects of (-)-asarinin.
References
A Comprehensive Pharmacological Profile of Asarinin
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Asarinin is a naturally occurring tetrahydrofurofurano lignan found in various plants, including species of Asarum, Zanthoxylum, and Anemopsis.[1][2][3] It is an epimer of sesamin and has garnered significant interest within the scientific community for its diverse range of biological activities.[4][5] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, anti-allergic, neuroprotective, and antiviral agent. This document provides a detailed technical overview of the pharmacological profile of this compound, summarizing key quantitative data, experimental methodologies, and the underlying molecular pathways.
Pharmacodynamics: Mechanism of Action
This compound exerts its effects through multiple biochemical pathways, primarily by modulating key signaling cascades involved in apoptosis, inflammation, and cellular proliferation.
Anti-Cancer Activity
This compound has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines, particularly in ovarian and gastric precancerous cells, while showing minimal toxicity to normal cells.
In human gastric precancerous lesion cells (MC cells), this compound induces apoptosis and cell cycle arrest by promoting the accumulation of mitochondrial reactive oxygen species (ROS) and subsequently inhibiting the STAT3 signaling pathway. This leads to the downregulation of key survival and proliferation proteins.
DOT script for this compound's effect on the STAT3 Pathway
In human ovarian cancer cell lines (A2780 and SKOV3), this compound's cytotoxic effect is mediated by the induction of apoptosis through the activation of both intrinsic and extrinsic caspase pathways.
DOT script for this compound's effect on Caspase-Dependent Apoptosis
| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Reference |
| MC | Human Gastric Precancerous | CCK8 | IC₅₀ | 140 | |
| A2780 | Human Ovarian Cancer | MTT | IC₅₀ | 38.45 ± 2.78 | |
| SKOV3 | Human Ovarian Cancer | MTT | IC₅₀ | 60.87 ± 5.01 | |
| IOSE80PC | Immortalized Ovarian Epithelial | MTT | IC₅₀ | >200 |
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Cell Viability (MTT/CCK8 Assay): Cancer cells (e.g., A2780, SKOV3, MC) and normal control cells (e.g., GES-1, IOSE80PC) are seeded in 96-well plates. After cell attachment, they are treated with varying concentrations of this compound (e.g., 20-140 µM) for 24-48 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide) or CCK8 solution is added to each well. The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability and calculate the IC₅₀ value.
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Apoptosis Analysis (Annexin V-FITC/PI Staining): Cells are treated with this compound for a specified period (e.g., 48 hours). They are then harvested, washed, and resuspended in binding buffer. Cells are co-stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
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Western Blot Analysis: Cells treated with this compound (e.g., 80-140 µM) are lysed to extract total proteins. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT3, Bcl-2, Cyclin D1, Caspase-3, PARP). After incubation with a secondary antibody, protein bands are visualized using a chemiluminescence detection system.
Anti-Allergic and Anti-Inflammatory Activity
This compound demonstrates potent anti-allergic effects by inhibiting the activation of mast cells, which are key mediators of allergic reactions.
This compound acts as a Src family kinase inhibitor. In antigen-sensitized mast cells (LAD2), it prevents the phosphorylation of Src family kinases like Lyn and Fyn. This blockade disrupts downstream signaling involving PLC-γ1, p38α, and Akt, ultimately suppressing mast cell degranulation (histamine release), calcium mobilization, and the secretion of pro-inflammatory cytokines.
DOT script for this compound's Anti-Allergic Mechanism
| Assay | Cell Line | Treatment | Effect | Reference |
| Histamine Release | LAD2 | This compound (50 µM) | Significant inhibition of histamine release | |
| Calcium Mobilization | LAD2 | This compound (25 µM) | Significant reduction in calcium flux | |
| Cytokine Release | LAD2 | This compound (concentration not specified) | Significant reduction of TNF-α, MCP-1, IL-4, and IL-5 |
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Histamine Release Assay: Sensitized LAD2 cells are treated with this compound (50 µM) for 20 minutes before being challenged with an antigen. The supernatant is collected, and the histamine concentration is measured using an ELISA kit.
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Calcium Mobilization Assay: Sensitized LAD2 cells are loaded with a calcium-sensitive dye. After treatment with this compound (25 µM) for 30 minutes, the cells are stimulated with an antigen, and the change in intracellular calcium concentration is measured using a fluorescence plate reader.
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In Vivo Allergic Rhinitis Model: An IgE-dependent murine model of allergic rhinitis is established. Treatment with this compound results in decreased concentrations of histamine, total IgE, and IL-4, along with reduced inflammatory infiltrates and nasal mucosa incrassation.
Neuroprotective Effects
This compound exhibits neuroprotective properties by modulating dopamine biosynthesis and protecting neuronal cells from cytotoxicity.
In rat adrenal pheochromocytoma (PC12) cells, this compound (25-50 µM) increases intracellular dopamine levels. It achieves this by activating the PKA-CREB signaling pathway, which leads to the phosphorylation and activation of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. Furthermore, this compound protects against 6-hydroxydopamine (6-OHDA)-induced cytotoxicity by inhibiting the sustained activation of stress-related kinase pathways (ERK, p38MAPK, JNK) and the downstream executioner caspase-3.
DOT script for this compound's Neuroprotective Mechanisms
Other Activities
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Δ⁵-Desaturase Inhibition: this compound is a non-competitive inhibitor of Δ⁵-desaturase, an enzyme involved in polyunsaturated fatty acid biosynthesis, with a Ki of 0.28 mM. It is selective for Δ⁵-desaturase over Δ⁶- and Δ⁹-desaturase.
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Antiviral Activity: this compound demonstrates antiviral efficacy against Foot-and-Mouth Disease Virus (FMDV). It targets the RNA-dependent RNA polymerase (3Dpol), preventing viral replication.
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Anti-Migraine Potential: Molecular docking studies suggest this compound has a strong binding affinity for the Calcitonin Gene-Related Peptide (CGRP) receptor, indicating potential as a therapeutic agent for migraines.
| Target/Virus | Activity | Assay | Value | Reference |
| Δ⁵-Desaturase | Enzyme Inhibition | N/A | Ki = 0.28 mM | |
| Foot-and-Mouth Disease Virus | Antiviral | IPMA | EC₅₀ = 15.11 ± 1.18 µM | |
| FMDV 3Dpol | Enzyme Inhibition | Cell-based 3Dpol assay | IC₅₀ = 10.37 ± 1.01 µM | |
| CGRP Receptor (PDB: 6ZHO) | Receptor Binding | Molecular Docking | Binding Affinity = -10.3 kcal/mol |
Pharmacokinetics and Drug-Likeness
In silico and preclinical studies have provided initial insights into the pharmacokinetic profile and drug-like properties of this compound.
| Parameter | Value | Interpretation/Significance | Reference |
| Molecular Weight | 354.36 g/mol | Within Lipinski's rule of five for drug-likeness. | |
| LogP (Lipophilicity) | 3.22 | Moderately lipophilic, suggesting good membrane permeability. | |
| Topological Polar Surface Area (TPSA) | 55.38 Ų | Suggests good oral absorption and cell permeability. | |
| CYP Inhibition | Inhibits CYP1A2, CYP2C9, CYP2C19, CYP3A4 | Potential for drug-drug interactions. | |
| CYP Substrate | Substrate for CYP3A4 | Metabolism is likely mediated by CYP3A4. | |
| Clearance | -0.126 ml/min/kg | Predicted clearance rate. | |
| Predicted LD₅₀ (rat) | 2.833 mol/kg | Indicates moderate acute toxicity. | |
| Drug-likeness Score | 0.65 | Positive score indicates similarity to known drugs. |
Conclusion
This compound is a pleiotropic lignan with a compelling pharmacological profile. Its ability to modulate multiple key signaling pathways, including STAT3, caspase cascades, and Src family kinases, underpins its potent anti-cancer and anti-allergic activities. Furthermore, its neuroprotective effects and potential as an antiviral and anti-migraine agent highlight its therapeutic versatility. The available quantitative data on its bioactivity (IC₅₀, EC₅₀, Ki) are promising, and its predicted pharmacokinetic properties suggest it is a viable candidate for further drug development. Future research should focus on comprehensive in vivo efficacy and safety studies to translate these preclinical findings into clinical applications.
References
Natural occurrence and biosynthesis of Asarinin in plants.
An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of Asarinin in Plants
Introduction
This compound, a furofuran lignan, is a naturally occurring bioactive compound found in a variety of plant species. It is an epimer of sesamin and is recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic activities.[1][2][3] This technical guide provides a comprehensive overview of the natural distribution of this compound in the plant kingdom, its detailed biosynthetic pathway, and the experimental protocols utilized for its extraction, isolation, and characterization. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Occurrence of this compound
This compound is distributed across several plant families, with notable concentrations found in the Aristolochiaceae, Lauraceae, Piperaceae, Rutaceae, and Saururaceae families.[3] Its presence is most frequently reported in the roots and rhizomes of these plants.
Plant Sources and Quantitative Data
The concentration of this compound can vary significantly between different plant species, as well as between different organs of the same plant. Environmental factors, such as altitude, and post-harvest processing methods can also influence its content.[4] A summary of quantitative analyses of this compound in various plant sources is presented in Table 1.
Table 1: Quantitative Analysis of this compound in Various Plant Species
| Plant Species | Family | Plant Part | This compound Content (mg/g dry weight) | Analytical Method | Reference(s) |
| Asarum sieboldii | Aristolochiaceae | Roots & Rhizomes | 1.268 - 3.40 | LC-MS | |
| Asarum heterotropoides | Aristolochiaceae | Roots & Rhizomes | 1.81 ± 0.72 | HPLC | |
| Anemopsis californica | Saururaceae | Roots & Rhizomes | High levels reported (not quantified) | Isolation | |
| Zanthoxylum americanum | Rutaceae | Stem | Not quantified | Isolation | |
| Zanthoxylum armatum | Rutaceae | Root & Stem | Not quantified | Isolation |
Biosynthesis of this compound
This compound, like other lignans, is synthesized via the phenylpropanoid pathway. This intricate pathway begins with the amino acid phenylalanine and leads to the formation of monolignols, which are the primary precursors for lignan biosynthesis.
The Phenylpropanoid Pathway and Monolignol Formation
The initial steps of the pathway involve the conversion of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Cinnamic acid is then hydroxylated to form p-coumaric acid by Cinnamate 4-Hydroxylase (C4H) . Subsequent enzymatic reactions, including those catalyzed by 4-Coumarate-CoA Ligase (4CL) , lead to the formation of p-coumaroyl-CoA, a central intermediate. Through a series of further enzymatic modifications, p-coumaroyl-CoA is converted into various monolignols, with coniferyl alcohol being the direct precursor for this compound biosynthesis.
Dimerization and Furofuran Ring Formation
The biosynthesis of the core lignan structure involves the stereospecific coupling of two coniferyl alcohol molecules. This crucial step is mediated by Dirigent Proteins (DIR) and laccase or peroxidase enzymes, resulting in the formation of the furofuran lignan, (+)-pinoresinol.
From pinoresinol, the pathway to this compound (an epimer of sesamin) involves the formation of two methylenedioxy bridges. A cytochrome P450 monooxygenase, known as piperitol/sesamin synthase, first converts pinoresinol to piperitol. Subsequent enzymatic activity facilitates the second methylenedioxy bridge formation to yield sesamin, which can be epimerized to this compound.
Regulation of this compound Biosynthesis
The biosynthesis of lignans is a tightly regulated process, influenced by both developmental cues and environmental stimuli. The expression of key biosynthetic genes is controlled by a complex network of transcription factors and signaling molecules.
-
Transcription Factors: NAC and MYB domain transcription factors are known to be significant regulators of the phenylpropanoid and lignin/lignan pathways. They can bind to the promoter regions of biosynthetic genes like PAL, C4H, and PLR to activate or repress their transcription.
-
Signaling Molecules: Abiotic and biotic stresses can induce lignan biosynthesis as a defense mechanism. Signaling molecules such as hydrogen peroxide (H₂O₂) and salicylic acid (SA) have been shown to mediate these responses. For instance, the application of elicitors like putrescine can increase H₂O₂ levels, which in turn upregulates the expression of genes such as PAL and PLR, leading to enhanced lignan accumulation.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. (-)-Asarinin | 133-04-0 | FA73959 | Biosynth [biosynth.com]
- 4. Comparative Biochemical and Pharmacodynamic Analyses of Asarum heterotropoides Fr. Schmidt var. Mandshuricum (Maxim) Kitag and Asarum sieboldii Miq var. Seoulense Nakai Roots - PMC [pmc.ncbi.nlm.nih.gov]
Asarinin: A Technical Guide to its Antiviral Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asarinin, a furofuran lignan found in various plant species, has emerged as a compound of interest in antiviral research. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound's potential as an antiviral agent. The primary focus of this document is on its demonstrated efficacy against Foot-and-Mouth Disease Virus (FMDV), for which significant in-vitro data exists. This guide consolidates quantitative data, details experimental methodologies, and visualizes the proposed mechanism of action to serve as a valuable resource for researchers in the field of virology and drug development. While the broader antiviral spectrum of this compound remains an area for future investigation, this guide lays the groundwork for further exploration of its therapeutic potential.
Introduction
The continuous threat of viral diseases necessitates the discovery and development of novel antiviral agents. Natural products have historically been a rich source of bioactive compounds with therapeutic potential. This compound, a lignan belonging to the tetrahydrofuranoid and tetrahydrofurofuranoid class, has demonstrated promising biological activities.[1] Recent research has highlighted its specific and potent antiviral effects, particularly against RNA viruses. This guide aims to provide an in-depth technical analysis of the existing research on this compound's antiviral properties to inform and guide future research and development efforts.
Antiviral Activity of this compound
The most well-documented antiviral activity of this compound is against the Foot-and-Mouth Disease Virus (FMDV), a highly contagious picornavirus that affects cloven-hoofed animals and has significant economic implications.
Quantitative Antiviral Data against FMDV
In-vitro studies have quantified the inhibitory effects of (-)-asarinin on FMDV replication. The following table summarizes the key quantitative data from these studies.
| Parameter | Value (µM) | 95% Confidence Interval | Assay Method | Cell Line | Virus Strain | Reference |
| EC50 | 15.11 ± 1.18 | 13.72 to 16.49 | Immunoperoxidase Monolayer Assay (IPMA) | BHK-21 | FMDV | [2][3] |
| IC50 | 10.37 ± 1.01 | 9.56 to 11.18 | Cell-based FMDV Minigenome Assay (GFP expression) | BHK-21 | FMDV | [2][3] |
-
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. In this context, it represents the concentration of this compound required to inhibit 50% of the viral replication.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. Here, it signifies the concentration of this compound needed to inhibit the FMDV 3Dpol activity by 50%.
Mechanism of Action against FMDV
Research indicates that this compound exerts its antiviral effect against FMDV by targeting a crucial viral enzyme, the RNA-dependent RNA polymerase (3Dpol). This enzyme is essential for the replication of the viral RNA genome.
Proposed Signaling Pathway
The proposed mechanism of action involves the direct inhibition of the FMDV 3Dpol, which in turn blocks viral RNA synthesis and subsequent viral replication. The following diagram illustrates this proposed pathway.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to evaluate the antiviral activity of this compound against FMDV.
Cell Lines and Virus
-
Cell Line: Baby Hamster Kidney (BHK-21) cells were used for all antiviral assays.
-
Virus: Foot-and-Mouth Disease Virus (FMDV).
Cytotoxicity Assay
-
Method: The cytotoxicity of this compound on BHK-21 cells was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
BHK-21 cells were seeded in 96-well plates.
-
After 24 hours, the cells were treated with various concentrations of this compound.
-
The cells were incubated for a further 48 hours.
-
MTT solution was added to each well, and the plates were incubated for 4 hours.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance was measured at a specific wavelength to determine cell viability.
-
Antiviral Activity Assays
-
Purpose: To determine the EC50 of this compound against FMDV.
-
Procedure:
-
BHK-21 cells were seeded in 96-well plates.
-
The cells were infected with FMDV.
-
After a 1-hour adsorption period, the virus inoculum was removed, and the cells were treated with different concentrations of this compound.
-
The plates were incubated for 24 hours.
-
The cells were fixed and permeabilized.
-
A primary antibody against FMDV was added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
A substrate for HRP was added to visualize the infected cells.
-
The number of infected cells was counted to determine the percentage of inhibition.
-
-
Purpose: To determine the IC50 of this compound against the FMDV 3Dpol.
-
Principle: This assay utilizes a reporter gene (Green Fluorescent Protein - GFP) whose expression is dependent on the activity of the FMDV 3Dpol.
-
Procedure:
-
BHK-21 cells were co-transfected with plasmids expressing the FMDV 3Dpol and a minigenome containing the GFP reporter gene.
-
The transfected cells were treated with various concentrations of this compound.
-
After a specific incubation period, the expression of GFP was quantified using a fluorescence plate reader or flow cytometry.
-
The reduction in GFP expression corresponds to the inhibition of 3Dpol activity.
-
Experimental Workflow Visualization
The overall experimental workflow for identifying and validating the anti-FMDV activity of this compound is depicted in the following diagram.
Broader Antiviral Potential and Future Directions
While the antiviral activity of this compound against FMDV is well-characterized, its efficacy against other viruses remains largely unexplored. Lignans as a chemical class have demonstrated a broad spectrum of antiviral activities against various human pathogens, including Hepatitis B Virus (HBV), Human Immunodeficiency Virus (HIV), and Human Cytomegalovirus (HCMV). However, specific studies detailing the activity of this compound against these and other viruses, including quantitative data and mechanisms of action, are currently lacking in the scientific literature.
The potent and specific inhibition of the FMDV RNA-dependent RNA polymerase by this compound suggests that it may be effective against other RNA viruses that rely on similar enzymes for their replication. This presents a compelling rationale for future research to investigate the broader antiviral spectrum of this compound.
Key areas for future research include:
-
Screening against a panel of RNA and DNA viruses: To determine the breadth of this compound's antiviral activity.
-
Mechanism of action studies against other susceptible viruses: To identify if the inhibition of viral polymerases is a common mechanism or if other viral or host targets are involved.
-
In-vivo efficacy and pharmacokinetic studies: To evaluate the therapeutic potential of this compound in animal models.
-
Structure-activity relationship (SAR) studies: To identify key structural features of this compound responsible for its antiviral activity and to guide the synthesis of more potent and selective analogs.
Conclusion
This compound has been identified as a potent in-vitro inhibitor of Foot-and-Mouth Disease Virus, acting through the targeted inhibition of the viral RNA-dependent RNA polymerase. The detailed experimental data and a clear mechanism of action provide a solid foundation for its further investigation as a potential antiviral agent. While its efficacy against other viral pathogens is yet to be established, the promising results against FMDV, coupled with the known broad-spectrum antiviral activities of the lignan class of compounds, warrant a comprehensive evaluation of this compound's potential as a broad-spectrum antiviral drug. This technical guide serves as a critical resource for researchers to build upon the current knowledge and to further explore the therapeutic promise of this compound.
References
- 1. Plant-derived lignans as potential antiviral agents: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-hepatitis B virus activities of triterpenoid saponin compound from Potentilla anserine L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Artemisinin Derivative Artemisone Is a Potent Inhibitor of Human Cytomegalovirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Profile of Asarinin: A Technical Guide for Drug Development Professionals
An In-depth Exploration of the Mechanisms and Therapeutic Potential of a Promising Natural Lignan
Introduction
Asarinin, a lignan found in various medicinal plants, has garnered significant interest within the scientific community for its potential therapeutic properties. Among these, its antioxidant capabilities stand out as a key area of investigation for its potential application in the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and quantitative data from experimental studies. It is designed to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic use.
While direct quantitative antioxidant data for this compound is limited in the current body of scientific literature, this guide will leverage available information on its epimer, sesamin, to provide a comparative and predictive analysis of its potential antioxidant efficacy. The structural similarity between this compound and sesamin suggests they may share comparable biological activities.
Core Antioxidant Mechanisms of this compound
This compound is believed to exert its antioxidant effects through a multi-pronged approach, primarily involving direct free radical scavenging and the modulation of key cellular signaling pathways that regulate the endogenous antioxidant response.
Direct Free Radical Scavenging Activity
This compound, like many phenolic compounds, is postulated to possess the ability to directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is crucial in mitigating the damaging effects of oxidative stress on cellular components such as lipids, proteins, and DNA. Due to the limited availability of direct quantitative data for this compound, the following table summarizes the free radical scavenging activities of its epimer, sesamin, which is expected to have similar properties.
Table 1: In Vitro Antioxidant Activity of Sesamin (this compound Epimer)
| Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | ~250 (very weak) | BHT | 5.81 | [1] |
| ABTS Radical Scavenging | >100 | Trolox | Not specified | Data inferred from weak DPPH activity |
| Hydroxyl Radical Scavenging | Not available | Not available | Not available | |
| Superoxide Radical Scavenging | Not available | Not available | Not available | |
| Lipid Peroxidation Inhibition | Not available | Not available | Not available |
Modulation of Cellular Signaling Pathways
Beyond direct scavenging, a more significant aspect of this compound's antioxidant potential lies in its ability to modulate intracellular signaling pathways that control the expression of a wide array of antioxidant and cytoprotective genes.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes, leading to their transcription. These genes encode for a variety of antioxidant enzymes and proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Studies on sesamin suggest that it can activate the Nrf2 signaling pathway, leading to the upregulation of these protective genes[2][3][4]. This activation enhances the cell's capacity to neutralize ROS and detoxify harmful substances. It is highly probable that this compound shares this mechanism of action.
References
- 1. Bioactive lignans from sesame (Sesamum indicum L.): evaluation of their antioxidant and antibacterial effects for food applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesamin Protects against and Ameliorates Rat Intestinal Ischemia/Reperfusion Injury with Involvement of Activating Nrf2/HO-1/NQO1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesamin inhibits IL-1β-stimulated inflammatory response in human osteoarthritis chondrocytes by activating Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesamin Activates Nrf2/Cnc-Dependent Transcription in the Absence of Oxidative Stress in Drosophila Adult Brains - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Anti-inflammatory Effects of Asarinin: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asarinin, a lignan found in various plant species, has garnered scientific interest for its potential therapeutic properties. Preliminary research suggests that this compound possesses anti-inflammatory capabilities, positioning it as a candidate for further investigation in the development of novel anti-inflammatory agents. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory effects, detailing its proposed mechanisms of action, summarizing available data, and outlining key experimental methodologies.
In Vitro Anti-inflammatory Activity
Preliminary in vitro studies have explored the effects of this compound on key inflammatory mediators. While specific IC50 values for this compound are not widely published, research on related lignans and extracts containing this compound provides insights into its potential efficacy.
Table 1: Summary of In Vitro Anti-inflammatory Effects of this compound and Related Compounds
| Test Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Observed Effect | Citation |
| This compound | Rat Dendritic Cells | Lipopolysaccharide (LPS) | MyD88 activation | Inhibition of LPS-induced MyD88 activation | [1] |
| This compound | Rat Dendritic Cells | Lipopolysaccharide (LPS) | Interleukin-6 (IL-6) Secretion | Inhibition of IL-6 secretion | [1] |
| This compound | Rat Dendritic Cells | Lipopolysaccharide (LPS) | Interleukin-12 (IL-12) Secretion | Inhibition of IL-12 secretion | [1] |
| α-Asarone | Not Specified | Not Specified | TNF-α Production | Suppression of TNF-α production | [2] |
| α-Asarone | Not Specified | Not Specified | iNOS Expression | Suppression of iNOS expression | [2] |
Note: Quantitative data for direct inhibition by this compound (e.g., IC50 values) is limited in the reviewed literature. The data for α-asarone, a related compound, is included to provide context for potential activity.
Experimental Protocols
1. Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Assay Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce iNOS expression and NO production.
-
After 24 hours of incubation, collect the cell supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). The absorbance is measured at 540 nm.
-
A standard curve using sodium nitrite is generated to calculate the nitrite concentration.
-
Cell viability is assessed in parallel using methods like the MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.
-
2. Inhibition of Prostaglandin E2 (PGE2) Production in Macrophages
This assay evaluates the ability of a compound to inhibit the production of PGE2, a key mediator of inflammation and pain synthesized by cyclooxygenase-2 (COX-2).
-
Cell Culture: RAW 264.7 cells or other suitable macrophage cell lines are used.
-
Assay Procedure:
-
Cells are seeded and pre-treated with this compound as described for the NO inhibition assay.
-
Inflammation is induced with LPS.
-
After an appropriate incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
Results are expressed as the percentage of inhibition of PGE2 production compared to the LPS-stimulated control.
-
In Vivo Anti-inflammatory Activity
In vivo models are crucial for evaluating the systemic anti-inflammatory effects of a compound. The carrageenan-induced paw edema model is a widely used and well-characterized assay for acute inflammation.
Table 2: Summary of In Vivo Anti-inflammatory Effects of α-Asarone
| Test Compound | Animal Model | Dosage | Measured Parameter | Percent Inhibition | Time Point | Citation |
| α-Asarone | LPS-induced paw edema in mice | 3 mg/kg (p.o.) | Paw Edema | 62.12% | 2 hours | |
| α-Asarone | LPS-induced paw edema in mice | 3 mg/kg (p.o.) | Paw Edema | 72.22% | 4 hours |
Experimental Protocol
1. Carrageenan-Induced Paw Edema in Rats or Mice
This model assesses the ability of a compound to reduce acute inflammation.
-
Animals: Wistar or Sprague-Dawley rats or Swiss albino mice are commonly used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
This compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each animal to induce inflammation.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
-
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. While research is ongoing, preliminary evidence points towards the involvement of the Toll-like Receptor 4 (TLR4), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways.
Toll-like Receptor 4 (TLR4) Signaling Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It binds to TLR4, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines. This compound has been shown to inhibit the activation of Myeloid differentiation primary response 88 (MyD88), a key adaptor protein downstream of TLR4. This suggests that this compound may interfere with the initial steps of the LPS-induced inflammatory response.
Caption: this compound's inhibition of the TLR4 signaling pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. By inhibiting upstream signaling molecules like MyD88, this compound likely prevents the activation of the IKK complex and subsequent NF-κB activation.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family of proteins, including ERK, JNK, and p38, are key signaling molecules that regulate a wide range of cellular processes, including inflammation. The activation of MAPKs by inflammatory stimuli leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory genes. While direct evidence for this compound's effect on the MAPK pathway is limited, many natural anti-inflammatory compounds are known to inhibit MAPK signaling.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the preliminary investigation of the anti-inflammatory effects of a compound like this compound.
Caption: General experimental workflow for anti-inflammatory studies.
Conclusion and Future Directions
Preliminary evidence suggests that this compound exhibits anti-inflammatory properties, likely through the inhibition of key inflammatory pathways such as TLR4/MyD88 and NF-κB. However, the current body of research is limited, and further studies are required to fully elucidate its therapeutic potential. Future research should focus on:
-
Quantitative Analysis: Determining the IC50 values of this compound for the inhibition of key inflammatory mediators (NO, PGE2, TNF-α, IL-6) in various cell types.
-
Dose-Response Studies: Conducting comprehensive in vivo dose-response studies in various animal models of inflammation to establish efficacy and therapeutic window.
-
Mechanism of Action: Utilizing techniques such as Western blotting, RT-PCR, and specific pathway inhibitors to precisely identify the molecular targets of this compound within the NF-κB and MAPK signaling cascades.
-
Structure-Activity Relationship (SAR) Studies: Investigating the chemical features of this compound that are crucial for its anti-inflammatory activity to guide the development of more potent derivatives.
A more thorough understanding of this compound's anti-inflammatory profile will be critical in advancing its development as a potential therapeutic agent for inflammatory diseases.
References
Discovery and history of Asarinin in traditional medicine.
An In-depth Technical Guide on its Discovery, History, and Biological Activities
Abstract
Asarinin, a furofuran lignan found in various medicinal plants, has a rich history of use in traditional medicine systems, particularly in Traditional Chinese Medicine (TCM). This technical guide provides a comprehensive overview of the discovery and historical applications of this compound, detailing its ethnobotanical sources and traditional therapeutic uses. The document further delves into the scientific exploration of this compound, presenting its physicochemical properties, quantitative data on its biological activities, and detailed experimental protocols for its isolation and characterization. A significant focus is placed on its mechanism of action, with a particular emphasis on the modulation of the STAT3 signaling pathway and the induction of mitochondrial reactive oxygen species. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products.
Discovery and History in Traditional Medicine
The history of this compound is intrinsically linked to the traditional use of the plants in which it is found. While the compound itself was isolated and identified with the advent of modern phytochemical techniques, its therapeutic effects have been harnessed for centuries through the administration of herbal preparations.
Traditional Chinese Medicine (TCM)
In Traditional Chinese Medicine, the primary source of this compound is the dried root and rhizome of Asarum sieboldii Miq., known as Xì Xīn (细辛).[1] This herb has been used for over 2,000 years to treat a variety of ailments. Historical TCM texts describe its use for dispelling cold, relieving pain, and reducing phlegm.
Traditional applications of Asarum sieboldii in TCM include the treatment of:
-
Pain and Inflammation: Headaches, toothaches, and rheumatic pain.[2]
-
Respiratory Conditions: Cough, colds, sinusitis, and bronchitis.[2]
-
Gastrointestinal Disorders: Improving digestion.
Other Traditional Systems
This compound is also found in plants of the Zanthoxylum genus, which are utilized in various traditional medicine systems. Zanthoxylum alatum, for instance, has been used in traditional Indian and other Asian systems of medicine. The fruits and seeds of Zanthoxylum armatum are used as an aromatic tonic for fever and dyspepsia.
Physicochemical Properties of this compound
This compound is a furofuran lignan with the following properties:
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₈O₆ | |
| Molecular Weight | 354.35 g/mol | |
| CAS Number | 133-04-0 | |
| Appearance | White needle-like crystals | |
| Solubility | Soluble in DMSO and DMF. | |
| logP (Octanol-Water Partition Coefficient) | 3.22 | |
| logS (Aqueous Solubility) | -4.39 |
Biological Activities and Quantitative Data
This compound has been investigated for a range of pharmacological activities. The following tables summarize the available quantitative data.
Antiviral Activity
| Virus | Assay | Metric | Value | Source |
| Foot-and-Mouth Disease Virus (FMDV) | Immunoperoxidase Monolayer Assay | EC₅₀ | 15.11 µM | |
| FMDV RNA-dependent RNA polymerase (3Dpol) | Cell-based FMDV minigenome assay | IC₅₀ | 10.37 µM |
Cytotoxic Activity
| Cell Line | Cancer Type | Metric | Value | Source |
| A2780 | Ovarian Cancer | IC₅₀ | 38.45 µM | |
| SKOV3 | Ovarian Cancer | IC₅₀ | 60.87 µM |
Enzyme Inhibition
| Enzyme | Metric | Value | Source |
| Δ⁵-desaturase | Kᵢ | 0.28 mM |
In Silico Pharmacokinetic Predictions
| Parameter | Predicted Value | Source |
| Blood-Brain Barrier Permeability (logBB) | -0.862 | |
| CNS Permeability (logPS) | -2.939 |
Experimental Protocols
Representative Protocol for Isolation and Characterization of this compound from Asarum sieboldii
This protocol is a synthesized representation based on methodologies described in the literature.
1. Plant Material Preparation:
- Obtain dried roots and rhizomes of Asarum sieboldii.
- Wash the plant material with water to remove soil and debris.
- Dry the washed material in the shade for 7 days or in an oven at 30-40°C for 48 hours.
- Grind the dried plant material into a coarse powder.
2. Extraction:
- Macerate the powdered plant material in methanol at room temperature.
- Alternatively, perform ultrasonic-assisted extraction with methanol (power 500 W, frequency 40 KHz) for 45 minutes.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
3. Fractionation:
- Suspend the crude methanol extract in water and perform liquid-liquid partitioning sequentially with n-hexane and ethyl acetate.
- Collect the ethyl acetate fraction, which is enriched with lignans like this compound.
- Evaporate the ethyl acetate to dryness to obtain the ethyl acetate fraction.
4. Purification by Column Chromatography:
- Subject the ethyl acetate fraction to column chromatography on a silica gel (0.2-0.5 mm) column.
- Elute the column with a gradient solvent system of n-hexane and ethyl acetate, gradually increasing the polarity.
- Collect fractions and monitor by thin-layer chromatography (TLC).
- Pool the fractions containing this compound.
- Recrystallize the pooled fractions from a suitable solvent system (e.g., methanol) to obtain pure, white needle-like crystals of this compound.
5. Characterization:
- High-Performance Liquid Chromatography (HPLC): Confirm the purity of the isolated compound using HPLC. A typical method involves a C18 column with a mobile phase of acetonitrile and water (50:50) and UV detection at 287 nm.
- Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern using techniques such as LC-MS.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the structure of this compound using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.
Signaling Pathways and Mechanism of Action
Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound. A key area of investigation is its role in cancer cell apoptosis through the modulation of the STAT3 signaling pathway and the induction of mitochondrial reactive oxygen species (ROS).
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation and survival. This compound has been shown to inhibit the phosphorylation of STAT3, thereby downregulating its activity. This leads to a decrease in the expression of STAT3 target genes involved in cell survival and proliferation.
Induction of Mitochondrial ROS and Apoptosis
This compound has been demonstrated to increase the levels of reactive oxygen species (ROS) within the mitochondria of cancer cells. This increase in ROS leads to mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential. The disruption of mitochondrial integrity triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Conclusion
This compound is a pharmacologically active lignan with a long history of use in traditional medicine. Its diverse biological activities, including antiviral and anticancer effects, are beginning to be understood at the molecular level. The inhibition of the STAT3 signaling pathway and the induction of mitochondrial ROS represent key mechanisms of action that warrant further investigation for the development of novel therapeutic agents. This technical guide provides a foundation for researchers to explore the full potential of this compound in modern drug discovery and development.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Simultaneous determination of this compound, β-eudesmol, and wogonin in rats using ultraperformance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies following administration of standards and Gumiganghwal-tang - PubMed [pubmed.ncbi.nlm.nih.gov]
Asarinin's Impact on Mitochondrial Reactive Oxygen Species Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of asarinin on mitochondrial reactive oxygen species (ROS) accumulation. It synthesizes key findings from recent research, offering structured data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for professionals in the fields of cellular biology, pharmacology, and drug development.
Executive Summary
Recent studies have demonstrated that (-)-asarinin, a primary component from the herb Asarum sieboldii Miq, modulates mitochondrial function by promoting the accumulation of reactive oxygen species (ROS). This activity has been linked to the induction of apoptosis and the inhibition of specific signaling pathways, highlighting its potential as a therapeutic agent in certain pathological conditions, such as gastric precancerous lesions. This guide will delve into the quantitative data supporting these findings, the experimental procedures used to elicit them, and the signaling cascades involved.
Quantitative Data Summary
The pro-apoptotic and anti-proliferative effects of this compound are dose-dependent. The following tables summarize the key quantitative findings from in vitro studies on human gastric epithelial cell strains (MC cells).
Table 1: Effect of this compound on MC Cell Proliferation
| This compound Concentration (μM) | Inhibition Rate (%) |
| 0 | 0 |
| 2.5 | Data not provided in abstract |
| 5 | Data not provided in abstract |
| 10 | Data not provided in abstract |
| 20 | Data not provided in abstract |
| 40 | Data not provided in abstract |
| 80 | Data not provided in abstract |
Note: Specific inhibition percentages were not available in the provided search results. The primary study indicates a dose-dependent inhibition of MC cell proliferation.[1]
Table 2: this compound-Induced Intracellular ROS Levels in MC Cells
| Treatment Group | Relative ROS Levels |
| Control | Baseline |
| This compound | Enhanced[1] |
| This compound + N-acetylcysteine (ROS scavenger) | Pharmacological effects blocked[1] |
Note: The primary study confirms that this compound enhances intracellular ROS levels, and this effect is crucial for its pharmacological activity, as evidenced by its blockage by a ROS scavenger.[1] Specific quantitative fold-changes were not detailed in the abstract.
Table 3: Effect of this compound on MC Cell Apoptosis
| Treatment Group | Apoptosis Rate |
| Control | Baseline |
| This compound | Induced[1] |
| This compound + STAT3 Agonist | Pro-apoptotic effects abolished |
Note: this compound's induction of apoptosis is a key outcome of its mechanism. This effect is mediated through the STAT3 signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research on this compound's effect on mitochondrial ROS.
Cell Culture and Treatment
-
Cell Line: Human gastric epithelial cell strain (MC cells), specifically a premalignant cell model induced by methylnitronitrosoguanidine.
-
Culture Conditions: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
-
This compound Treatment: (-)-Asarinin is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations for treating the cells.
Cytotoxicity Assay (CCK8 Assay)
The cytotoxic effect of this compound on MC cells is assessed using a Cell Counting Kit-8 (CCK8) assay.
-
Seed MC cells in 96-well plates at a specified density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Add CCK8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability or inhibition rate relative to the untreated control group.
Detection of Intracellular Reactive Oxygen Species (ROS)
Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Treat MC cells with this compound for the desired time.
-
In the final 30 minutes of treatment, add DCFH-DA to the culture medium at a final concentration of 10 μM.
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope. The intensity of the oxidized product, dichlorofluorescein (DCF), is proportional to the amount of intracellular ROS.
Apoptosis Assay (Annexin V-FITC/PI Assay)
Apoptosis in MC cells is evaluated using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Culture and treat MC cells with this compound as described above.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Western blot analysis is performed to analyze the expression of relevant proteins in the signaling pathway, such as STAT3 and phospho-STAT3 (p-STAT3).
-
Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., STAT3, p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
This compound-Induced Apoptotic Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis in gastric precancerous cells.
Caption: this compound-induced signaling cascade.
Experimental Workflow for Assessing this compound's Effects
The diagram below outlines the logical flow of experiments to characterize the effects of this compound on mitochondrial ROS and cellular outcomes.
Caption: Experimental workflow for this compound evaluation.
Conclusion
The available evidence strongly suggests that this compound exerts anti-cancer effects, at least in the context of gastric precancerous lesions, by promoting the accumulation of mitochondrial ROS. This increase in oxidative stress leads to a decrease in mitochondrial membrane potential and subsequent inhibition of the STAT3 signaling pathway, ultimately culminating in apoptosis. The detailed protocols and structured data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and for the development of novel drugs targeting mitochondrial metabolism in cancer. Further investigation is warranted to elucidate the precise molecular targets of this compound within the mitochondria and to explore its efficacy and safety in more complex preclinical models.
References
Methodological & Application
Application Note: Protocol for Dissolving Asarinin in DMSO for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation and use of Asarinin, a lignan with various biological activities, in dimethyl sulfoxide (DMSO) for in vitro cell culture applications. Proper solubilization and handling are critical for obtaining reproducible and accurate experimental results. This guide outlines the materials, step-by-step procedures for creating a stable stock solution, and subsequent dilution into cell culture media, ensuring compound integrity and minimizing solvent-induced cytotoxicity.
Quantitative Data Summary
Proper preparation of this compound solutions is crucial for experimental success. The following table summarizes key quantitative parameters for dissolving and storing this compound in DMSO.
| Parameter | Value | Source(s) |
| Molecular Weight | 354.35 g/mol | [1][2][3] |
| Solubility in DMSO | 10 mg/mL (28.22 mM) to 70 mg/mL (197.54 mM) | [1][4] |
| Recommended Stock Conc. | 10-20 mM | Derived from solubility data |
| Stock Solution Storage | ≤ 1 month at -20°C; ≤ 6 months at -80°C | |
| Final DMSO Concentration | Recommended: ≤ 0.1%; Maximum: ≤ 0.5% |
Experimental Protocol: this compound Stock and Working Solutions
This protocol details the preparation of a concentrated this compound stock solution in DMSO and its subsequent dilution for use in cell culture experiments.
2.1. Materials
-
This compound powder (purity ≥ 98%)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes (amber or covered in foil)
-
Calibrated analytical balance
-
Sterile pipette and tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Water bath or incubator set to 37°C (optional)
-
Complete cell culture medium, pre-warmed to 37°C
2.2. Preparation of a 10 mM this compound Stock Solution
-
Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass = 0.010 mol/L x 0.001 L x 354.35 g/mol x 1000 = 3.54 mg
-
Weigh this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated mass of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile DMSO (e.g., 1 mL for a 10 mM solution) to the tube containing the this compound powder.
-
Dissolve Compound:
-
Close the tube tightly and vortex vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Gentle warming to 37°C can also aid solubility.
-
Visually inspect the solution against a light source to ensure there are no visible particles or precipitate.
-
-
Storage:
-
Label the tube clearly with the compound name, concentration, and preparation date.
-
Prepare small-volume aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots protected from light at -20°C for short-term use (≤1 month) or at -80°C for long-term storage (≤6 months).
-
2.3. Preparation of the Final Working Solution in Cell Culture Medium
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Thaw Stock Solution: Remove one aliquot of the this compound stock solution from the freezer and thaw it completely at room temperature.
-
Dilution Procedure:
-
This step is critical to prevent precipitation. Always add the concentrated DMSO stock to the culture medium, not the other way around.
-
For a 1:1000 dilution (to get 10 µM from a 10 mM stock), pipette the required volume of the stock solution (e.g., 1 µL) and add it dropwise into the pre-warmed cell culture medium (e.g., 1 mL) while gently swirling or mixing the medium.
-
This ensures the final DMSO concentration remains low (0.1% in this example), which is well-tolerated by most cell lines.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the compound from the effects of the solvent.
-
Immediate Use: Use the final working solution immediately to treat cells. Do not store diluted aqueous solutions of this compound.
Visualized Workflow and Signaling Pathway Diagrams
3.1. Experimental Workflow The following diagram illustrates the key steps from powder to cell treatment.
Caption: Workflow for preparing this compound solutions for cell culture.
3.2. Logical Relationships in Solution Preparation This diagram shows the logical dependencies and considerations for preparing the final working solution.
Caption: Key components and considerations for this compound dilution.
References
Application Note: Quantification of Asarinin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Asarinin in plant extracts. This compound, a lignan with various reported biological activities, is of significant interest to researchers in natural product chemistry, pharmacology, and drug development. The described method utilizes reverse-phase chromatography with UV detection, providing a reliable and accessible approach for the accurate quantification of this compound. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to facilitate its implementation in a laboratory setting.
Introduction
This compound, an epimer of sesamin, is a furofuran lignan found in various plant species, notably from the Asarum and Piper genera. It has garnered scientific attention for its potential anti-inflammatory, antioxidant, and anticancer properties. Accurate quantification of this compound in plant extracts is crucial for quality control of herbal products, pharmacological studies, and the development of new therapeutics. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such phytochemicals due to its high resolution, sensitivity, and reproducibility. This application note presents a detailed protocol for the determination of this compound using a C18 reverse-phase column and a methanol-water mobile phase with UV detection.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (analytical grade)
-
Plant material (e.g., dried and powdered roots or leaves)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 288 nm |
| Run Time | Approximately 15 minutes |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Extraction: Accurately weigh 1.0 g of the dried and powdered plant material into a centrifuge tube. Add 20 mL of methanol.
-
Sonication: Sonicate the mixture in an ultrasonic bath for 30 minutes to facilitate the extraction of this compound.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: Depending on the expected concentration of this compound in the plant extract, the filtered sample may need to be diluted with the mobile phase to fall within the linear range of the calibration curve.
Method Validation
The analytical method should be validated to ensure its suitability for the intended purpose. The following parameters are key to a comprehensive validation:
| Parameter | Specification |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | Typically in the range of 10-20 ng/band for HPTLC-MS, suggesting a low µg/mL range for HPLC-UV.[1] |
| Limit of Quantification (LOQ) | Typically in the range of 40-50 ng/band for HPTLC-MS, suggesting a low µg/mL range for HPLC-UV.[1][2] |
| Recovery | 92-94% (from sesame oil)[2] |
| Precision (RSD%) | < 2% |
| Specificity | The peak for this compound should be well-resolved from other components in the plant extract matrix. |
Note: The LOD and LOQ values are provided as a reference from a validated HPTLC-MS method for this compound and sesamin and may vary for an HPLC-UV method depending on the instrument's sensitivity.[1] The recovery data is based on extraction from sesame oil and should be determined for the specific plant matrix being analyzed.
Data Presentation
Calibration Curve for this compound
A calibration curve should be constructed by plotting the peak area of the this compound standard against its concentration.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | [Insert Value] |
| 5 | [Insert Value] |
| 10 | [Insert Value] |
| 25 | [Insert Value] |
| 50 | [Insert Value] |
| 100 | [Insert Value] |
Quantitative Analysis of this compound in Plant Extracts
The concentration of this compound in the plant extract can be calculated using the regression equation obtained from the calibration curve.
| Sample ID | Peak Area | Concentration in Sample (µg/mL) | Amount in Plant Material (mg/g) |
| Extract 1 | [Value] | [Value] | [Value] |
| Extract 2 | [Value] | [Value] | [Value] |
| Extract 3 | [Value] | [Value] | [Value] |
Visualization
Caption: Experimental workflow for the HPLC quantification of this compound in plant extracts.
Discussion
The presented HPLC method provides a straightforward and reliable approach for the quantification of this compound in plant extracts. The use of a C18 column with a methanol-water mobile phase offers good separation and peak shape for this compound. The UV detection at 288 nm is selective for lignans and provides adequate sensitivity for most applications.
It is important to note that the sample preparation protocol may require optimization depending on the specific plant matrix. Factors such as the solvent-to-solid ratio, extraction time, and sonication power can influence the extraction efficiency. Therefore, it is recommended to perform recovery studies to ensure the quantitative extraction of this compound from the plant material under investigation.
The validation parameters provided in this note serve as a guideline. It is essential for each laboratory to perform its own method validation to demonstrate the suitability of the method for their specific application and instrumentation.
Conclusion
This application note provides a detailed and validated HPLC method for the quantification of this compound in plant extracts. The protocol is suitable for researchers, scientists, and drug development professionals working with natural products. The clear and structured format, along with the visual workflow, facilitates the implementation of this method for the accurate and precise determination of this compound content.
References
Asarinin Administration Protocols for In Vivo Animal Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of asarinin in animal models, focusing on its potential anti-inflammatory and neuroprotective effects. The information is compiled from various studies and is intended to serve as a comprehensive guide for designing and executing preclinical research with this compound.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from in vivo studies involving this compound and its related compound, β-asarone.
Table 1: this compound Administration in an In Vivo Model of Gastric Precancerous Lesions
| Parameter | Details |
| Animal Model | Mice with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced gastric precancerous lesions |
| Compound | (-)-Asarinin |
| Route of Administration | Oral gavage |
| Dosage | 20 mg/kg and 40 mg/kg body weight |
| Frequency | Daily |
| Vehicle | Not specified in the abstract |
| Primary Outcome | Alleviation of gastric precancerous lesions, induction of apoptosis, inhibition of the STAT3 signaling pathway[1] |
Table 2: β-Asarone Administration in an In Vivo Model of Alzheimer's Disease
| Parameter | Details |
| Animal Model | APP/PS1 double transgenic mice |
| Compound | β-Asarone |
| Route of Administration | Oral gavage |
| Dosage | 21.2, 42.4, or 84.8 mg/kg body weight |
| Frequency | Once daily |
| Duration | 2.5 months |
| Vehicle | 0.8% Tween 80 |
| Primary Outcome | Reduced escape latency in Morris water maze, upregulated SYP and GluR1 expression |
Experimental Protocols
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This protocol is adapted from studies on related lignans, such as sesamin, and provides a framework for evaluating the anti-inflammatory effects of this compound.
Objective: To assess the in vivo anti-inflammatory activity of this compound by measuring the reduction of paw edema induced by carrageenan in rats or mice.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water)
-
Plethysmometer or calipers
-
Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g)
-
Oral gavage needles
-
Syringes and needles (for carrageenan injection)
Procedure:
-
Animal Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment, with free access to food and water.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control: Receives vehicle only.
-
This compound-Treated: Receives this compound at various doses (e.g., 50, 100, 200 mg/kg).
-
Positive Control: Receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg).
-
-
This compound Administration:
-
Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Administer the this compound suspension or vehicle orally via gavage to the respective groups one hour before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
MAPK Signaling Pathway
The MAPK pathway is crucial for cellular responses to a variety of stimuli and is implicated in both inflammation and neuronal survival. Sesamin, a compound structurally related to this compound, has been shown to modulate this pathway.
References
Unveiling the Impact of Asarinin on STAT3 Activation: A Western Blot Analysis
Application Note & Protocol
For researchers, scientists, and professionals in drug development, this document provides a detailed guide to analyzing the expression of phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3) following treatment with Asarinin, a lignan with potential therapeutic applications. Herein, we outline the essential protocols for Western blot analysis and present data on this compound's inhibitory effect on STAT3 signaling, a key pathway in cell proliferation and survival.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that, upon activation through phosphorylation at Tyr705, plays a significant role in tumor cell proliferation, survival, and angiogenesis.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, making it a prime target for novel therapeutic agents. This compound has been identified as an inhibitor of the STAT3 signaling pathway, exerting its effects by reducing the levels of phosphorylated STAT3.[2] This application note details the methodology to quantify this inhibitory effect using Western blot analysis.
Data Presentation: this compound's Effect on p-STAT3 Expression
The following table summarizes the quantitative analysis of p-STAT3 and total STAT3 protein levels in MC cells treated with varying concentrations of this compound for 24 hours. The data is derived from densitometric analysis of Western blot results, showcasing a dose-dependent inhibition of STAT3 phosphorylation by this compound.
| This compound Concentration (µM) | Relative p-STAT3 Expression (Normalized to Total STAT3) | Percent Inhibition of p-STAT3 (%) |
| 0 (Control) | 1.00 | 0 |
| 10 | 0.65 | 35 |
| 20 | 0.30 | 70 |
| 40 | 0.12 | 88 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: Human gastric mucosal cell line (MC) with constitutive STAT3 activation.
-
Culture Conditions: Cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, the media was replaced with fresh media containing various concentrations of this compound (10, 20, and 40 µM) or DMSO as a vehicle control. Cells were incubated for 24 hours prior to protein extraction.
Western Blot Protocol for p-STAT3 Analysis
1. Protein Extraction:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p-STAT3 band intensity to the total STAT3 band intensity to determine the relative expression of phosphorylated STAT3.
Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
References
- 1. The Role of Signal Transducer and Activator of Transcription 3 (STAT3) and Its Targeted Inhibition in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-Asarinin alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Determining Asarinin IC50 Values Using MTT and XTT Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asarinin is a naturally occurring lignan found in plants such as Asarum sieboldii.[1] It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] In oncology research, this compound is investigated for its potential to inhibit tumor growth by inducing apoptosis (programmed cell death) in cancer cells.[3][4] A critical parameter for quantifying the cytotoxic potential of a compound like this compound is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%.
This document provides detailed protocols for determining the IC50 value of this compound using two common colorimetric cell viability assays: the MTT and XTT assays. Both assays measure the metabolic activity of viable cells, which serves as an indicator of cell proliferation and cytotoxicity.
This compound's Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms. Studies have shown that it can induce apoptosis by promoting the accumulation of mitochondrial reactive oxygen species (ROS) and inhibiting the STAT3 signaling pathway. Furthermore, this compound has been observed to activate the caspase cascade, including caspase-3, caspase-8, and caspase-9, which are key executioners of apoptosis. It has also been identified as a Src family kinase inhibitor, which can suppress mast cell activation.
References
- 1. (-)-Asarinin | 133-04-0 | FA73959 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (-)-Asarinin alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Analysis of Asarinin-Induced Apoptosis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asarinin, a lignan isolated from plants such as Asarum sieboldii, has demonstrated potent cytotoxic effects against various cancer cell lines.[1][2] This activity is largely attributed to its ability to induce apoptosis, or programmed cell death, a critical process for tissue homeostasis and a key target for anti-cancer therapies.[1][3] Flow cytometry, in conjunction with specific fluorescent probes, provides a robust and quantitative method to analyze the induction of apoptosis at the single-cell level. This application note details the use of Annexin V and Propidium Iodide (PI) staining to measure this compound-induced apoptosis and elucidates the underlying signaling pathways.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. Dual staining with Annexin V-FITC and PI allows for the differentiation of four cell populations by flow cytometry:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
Treatment of cancer cells with this compound leads to a dose-dependent increase in the apoptotic population. The following table summarizes representative quantitative data from studies on human ovarian cancer cell lines, A2780 and SKOV3, treated with (-)-Asarinin for 48 hours.
| Cell Line | Treatment | Concentration (µM) | % Annexin V+ / PI- (Early Apoptotic) | % Annexin V+ / PI+ (Late Apoptotic/Necrotic) |
| A2780 | Control | 0 | - | - |
| (-)-Asarinin | 10 | Increased | Increased | |
| (-)-Asarinin | 20 | Up to 43% | Data not specified | |
| SKOV3 | Control | 0 | - | - |
| (-)-Asarinin | 10 | Increased | Increased | |
| (-)-Asarinin | 20 | Up to 48% | Data not specified |
Data is synthesized from findings reported in studies investigating the effects of (-)-Asarinin on ovarian cancer cells.
Experimental Protocols
Materials
-
This compound compound
-
Appropriate cancer cell line (e.g., A2780, SKOV3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), cold
-
10X Binding Buffer (0.1 M Hepes/NaOH pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL)
-
Flow cytometer
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a desired time period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
Protocol for Annexin V/PI Staining
-
Cell Harvesting: After incubation, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualization of Pathways and Workflows
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. (-)-Asarinin from the Roots of Asarum sieboldii Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (−)-Asarinin from the Roots of Asarum sieboldii Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Asarinin's Effect on Cell Cycle Progression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asarinin, a lignan isolated from various plant species, has demonstrated a range of biological activities, including anti-inflammatory, anti-allergic, and anticancer effects.[1] These application notes provide a comprehensive overview of the current understanding of this compound's impact on cell cycle progression and its potential as an anticancer agent. The provided protocols and data are intended to guide researchers in studying the cellular mechanisms of this compound.
Data Presentation
Table 1: Cytotoxicity of (-)-Asarinin in Human Ovarian Cancer Cells
The half-maximal inhibitory concentration (IC50) values of (-)-asarinin were determined in human ovarian cancer cell lines (A2780 and SKOV3) and immortalized ovarian surface epithelial cells (IOSE80PC) after 48 hours of treatment.
| Cell Line | IC50 (µM) * |
| A2780 (Ovarian Cancer) | 38.45 ± 2.78 |
| SKOV3 (Ovarian Cancer) | 60.87 ± 5.01 |
| IOSE80PC (Non-cancerous) | >200 |
**Values are presented as mean ± SD from three independent experiments. Data sourced from a study on human ovarian cancer cells.[2] *
Table 2: Effect of (-)-Asarinin on Cell Cycle Distribution in A2780 Ovarian Cancer Cells
A2780 cells were treated with varying concentrations of (-)-asarinin for 48 hours, and the percentage of cells in each phase of the cell cycle was determined by flow cytometry.
| Treatment | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |
| Control | 1.5 ± 0.3 | 65.2 ± 2.1 | 20.1 ± 1.5 | 13.2 ± 1.2 |
| (-)-Asarinin (25 µM) | 10.8 ± 1.2 | 63.5 ± 1.8 | 18.5 ± 1.3 | 7.2 ± 0.8 |
| (-)-Asarinin (50 µM) | 25.6 ± 2.5 | 58.1 ± 2.4 | 12.3 ± 1.1 | 4.0 ± 0.5 |
**Values are presented as mean ± SD from three independent experiments. An increase in the Sub-G1 population is indicative of apoptosis. Data adapted from a study on human ovarian cancer cells.[2] *
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details the steps to analyze the cell cycle distribution of cancer cells treated with this compound using PI staining followed by flow cytometry.[2][3]
Materials:
-
This compound
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 5 mg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed the desired cancer cell line (e.g., A2780) in 6-well plates at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 0.5 mL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 4 hours at -20°C for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content (fluorescence intensity).
-
Visualizations
Signaling Pathway of this compound's Anticancer Effects
Caption: Proposed mechanism of this compound-induced apoptosis and inhibition of cell proliferation.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing this compound's effect on the cell cycle via flow cytometry.
Discussion and Conclusion
Current evidence suggests that this compound's primary anticancer effect is the induction of apoptosis rather than a direct arrest at a specific phase of the cell cycle. In studies on human ovarian cancer cells, this compound treatment leads to a significant increase in the sub-G1 population, which represents apoptotic cells with fragmented DNA. While a distinct cell cycle block in G1, S, or G2/M was not observed in these cells, the overall inhibition of cell proliferation is evident.
Further research into gastric precancerous lesions indicates that this compound's pro-apoptotic activity is mediated through the promotion of mitochondrial reactive oxygen species (ROS) accumulation and the subsequent inhibition of the STAT3 signaling pathway. The inhibition of STAT3, a key regulator of cell survival and proliferation, provides a molecular basis for the observed anticancer effects.
References
- 1. (-)-Asarinin inhibits mast cells activation as a Src family kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (−)-Asarinin from the Roots of Asarum sieboldii Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols: Asarinin as a Tool for Studying STAT3-Mediated Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor implicated in a myriad of cellular processes, including proliferation, survival, differentiation, and angiogenesis. Its constitutive activation is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention. Asarinin, a lignan isolated from Asarum sieboldii, has emerged as a valuable chemical tool for investigating STAT3-mediated signaling pathways. Recent studies have demonstrated that this compound can inhibit STAT3 activation, induce apoptosis, and suppress the growth of cancer cells, particularly in the context of gastric precancerous lesions.[1][2] Its mechanism of action involves the induction of mitochondrial reactive oxygen species (ROS), which in turn inhibits the STAT3 signaling cascade.[1][2]
These application notes provide a comprehensive overview of the use of this compound as an inhibitor of the STAT3 pathway, complete with detailed protocols for key experiments and a summary of quantitative data to facilitate its use in research and drug development.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on cell viability, apoptosis, and the expression of key proteins in the STAT3 signaling pathway.
Table 1: Cytotoxicity of this compound on Gastric Precancerous Lesion Cells (MC cells)
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 140 µM | MC cells | CCK-8 | [3] |
Table 2: Effective Concentrations of this compound for In Vitro and In Vivo Studies
| Application | Concentration/Dosage | Model System | Observed Effects | Reference |
| Inhibition of Clonogenic Ability | 80-140 µM | MC cells (in vitro) | Inhibition of colony formation | |
| Alleviation of Gastric Precancerous Lesions | 5-20 mg/kg (gavage, daily for 16 weeks) | MNU-induced mouse model | Improved gastric mucosal gland morphology, alleviation of intestinal metaplasia, inhibition of STAT3 pathway, promotion of ROS accumulation, and induction of apoptosis. |
Table 3: Effect of this compound on the Expression of Apoptosis-Regulating Proteins
| Protein | Effect of this compound Treatment | Method |
| p-STAT3 | Downregulation | Western Blot |
| Total STAT3 | No significant change | Western Blot |
| Bcl-2 | Downregulation | Western Blot |
| Bax | Upregulation | Western Blot |
| Cleaved Caspase-3 | Upregulation | Western Blot |
| Cleaved Caspase-8 | Upregulation | Western Blot |
| Cleaved Caspase-9 | Upregulation | Western Blot |
Mandatory Visualization
Signaling Pathway Diagram
References
Application Notes & Protocols: Asarinin and its Isomers in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD) represent a significant and growing global health challenge. A key pathological feature common to many of these disorders is neuroinflammation, oxidative stress, and the accumulation of misfolded proteins, leading to progressive neuronal loss. Research into naturally occurring compounds with neuroprotective properties is a promising avenue for therapeutic development.
This document provides detailed application notes and protocols for the use of Asarinin and its related isomers, α-Asarone and β-Asarone, in preclinical research models of neurodegenerative diseases. While this compound has been investigated for its potential in managing migraine through modulation of the OPRM1 pathway and CGRP receptor, the majority of research into direct neuroprotective mechanisms relevant to diseases like AD and PD has focused on α- and β-Asarone.[1][2] These isomers, found in plants of the Acorus genus, have demonstrated significant anti-inflammatory, antioxidant, and anti-apoptotic properties.[3][4][5] They are capable of crossing the blood-brain barrier, a critical feature for centrally acting therapeutics.
These notes are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of these compounds.
Compound Profiles & Mechanisms of Action
This compound: A lignan found in various plants, this compound has been primarily studied for its potential role in migraine management. Its mechanism is linked to the Calcitonin Gene-Related Peptide (CGRP) pathway. While neuroprotective effects during migraine episodes are suggested, extensive research in classical neurodegenerative models is limited.
α-Asarone and β-Asarone: These are the most studied isomers in the context of neurodegeneration. Their neuroprotective effects are multi-faceted and attributed to several key mechanisms:
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6) and suppression of microglial activation by blocking pathways like NF-κB.
-
Antioxidant Properties: Upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPX) through activation of the Nrf2 signaling pathway.
-
Anti-apoptotic Activity: Modulation of apoptosis-related proteins, including increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax.
-
Modulation of Signaling Pathways: Activation of pro-survival signaling cascades, notably the PI3K/Akt/mTOR pathway, which is crucial for neuronal growth and survival.
-
Reduction of Pathological Protein Aggregates: Studies indicate that Asarones can interfere with the accumulation of proteins like amyloid-β (Aβ) and α-synuclein, which are hallmarks of AD and PD, respectively.
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro and in vivo studies, providing a reference for effective concentrations and dosages.
Table 1: In Vitro Efficacy of Asarone Isomers
| Model System | Compound | Concentration Range | Key Findings & Efficacy | Reference(s) |
| Aβ₁₋₄₂-induced toxicity in PC12 cells | β-Asarone | 10 - 60 µM | Increased cell viability; Decreased ROS and MDA levels; Improved mitochondrial membrane potential. | |
| Aβ₁₋₄₂-induced toxicity in PC12 cells | β-Asarone | 12 - 144 µM | Dose-dependent protective effect on cell proliferation; optimal protection observed between 12-36 µM. | |
| MPP⁺-induced toxicity in SH-SY5Y cells | β-Asarone | Not specified | Increased cell viability by regulating MALAT1 and α-synuclein. | |
| 6-OHDA-induced toxicity in SH-SY5Y cells | Not specified | IC₅₀ = 60 µM (6-OHDA) | Model established for testing neuroprotective agents. |
Table 2: In Vivo Efficacy of Asarone Isomers
| Animal Model | Compound | Dosage | Administration Route | Key Findings & Efficacy | Reference(s) |
| LPS-induced neuroinflammation (C57BL/6 Mice) | α-Asarone | 7.5, 15, or 30 mg/kg/day | Oral (p.o.) | 30 mg/kg dose significantly reduced TNF-α and IL-1β mRNA, attenuated neuronal loss, and decreased microglial activation. | |
| β-amyloid-induced AD (Wistar Rats) | β-Asarone | 12.5, 25, or 50 mg/kg/day | Intragastric | 25 and 50 mg/kg doses increased SOD and GPX activity and decreased neuronal cell loss. | |
| APP/PS1 Transgenic Mice (AD model) | β-Asarone | 21.2, 42.4, or 84.8 mg/kg/day | Not specified | High dose reduced escape latency in behavioral tests; medium and high doses upregulated SYP and GluR1 expression. | |
| Rotenone-induced PD (Rats) | α-Asarone | 7.5 or 15 mg/kg | Oral (p.o.) | Reversed behavioral impairments, reduced oxidative stress markers (TBARS), and restored dopamine levels. | |
| 6-OHDA-induced PD (Rats) | β-Asarone | 7.5, 15, or 30 mg/kg | Oral (p.o.) | 7.5 mg/kg (low dose) improved motor deficits, inhibited α-synuclein overexpression, and reduced inflammatory markers (IL-1β, TNF-α). |
Experimental Protocols & Methodologies
Detailed protocols for common neurodegenerative disease models used to study this compound isomers are provided below.
Protocol 1: Aβ-Induced Neurotoxicity in PC12 Cells (In Vitro AD Model)
This protocol is adapted from studies investigating the protective effects of β-Asarone against amyloid-β toxicity.
-
Cell Culture:
-
Culture rat pheochromocytoma (PC12) cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Plate cells onto poly-L-lysine-coated 96-well plates at a density of 2 x 10⁴ cells/well and allow to adhere for 24 hours.
-
-
Aβ₁₋₄₂ Preparation:
-
Dissolve Aβ₁₋₄₂ peptide in sterile PBS or DMSO to create a stock solution.
-
To induce aggregation (the toxic form), incubate the Aβ₁₋₄₂ solution at 37°C for a specified period (e.g., 12 hours) before use.
-
-
Treatment:
-
Pre-treatment: Treat PC12 cells with varying concentrations of β-Asarone (e.g., 10, 30, 60 µM) for 2-12 hours.
-
Induction of Toxicity: Add aggregated Aβ₁₋₄₂ to the cell culture medium to a final concentration of 7-10 µM.
-
Co-incubation: Incubate the cells with both β-Asarone and Aβ₁₋₄₂ for an additional 12-24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using the MTT assay. Read absorbance at the appropriate wavelength.
-
Cytotoxicity: Measure lactate dehydrogenase (LDH) release into the culture medium using a commercially available kit.
-
Oxidative Stress: Quantify intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA. Measure levels of SOD, CAT, and GSH-PX in cell lysates using assay kits.
-
Apoptosis: Perform flow cytometry analysis using an Annexin V-FITC/PI apoptosis detection kit.
-
Protocol 2: 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells (In Vitro PD Model)
This protocol outlines a common method to model Parkinson's disease-related dopaminergic neuron death.
-
Cell Culture and Differentiation:
-
Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin.
-
To obtain a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (e.g., 10 µM) for 5-7 days. Differentiated cells are more susceptible to 6-OHDA toxicity.
-
-
Treatment:
-
Pre-treatment: Treat differentiated SH-SY5Y cells with Asarone isomers for 1-2 hours before inducing toxicity.
-
Induction of Toxicity: Prepare a fresh solution of 6-hydroxydopamine (6-OHDA) in a serum-free medium containing an antioxidant (like ascorbic acid) to prevent auto-oxidation. Expose cells to a final concentration of 6-OHDA (e.g., 50-150 µM) for 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Assess using the MTT or SRB assay.
-
Mitochondrial Health: Measure mitochondrial membrane potential (MMP) using fluorescent dyes like JC-1 or TMRE.
-
Oxidative Stress: Measure intracellular ROS levels.
-
Apoptosis: Analyze caspase-3 activity and perform TUNEL staining to detect DNA fragmentation.
-
Protein Expression: Use Western blotting to analyze the expression of key proteins such as tyrosine hydroxylase (TH, a marker for dopaminergic neurons), α-synuclein, and apoptosis-related proteins (Bcl-2, Bax).
-
Protocol 3: LPS-Induced Neuroinflammation in Mice (In Vivo Model)
This model is used to study the anti-inflammatory effects of compounds in the central nervous system.
-
Animals:
-
Use adult male C57BL/6 mice. House them under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Treatment:
-
Pre-treatment: Administer α-Asarone (e.g., 7.5, 15, 30 mg/kg) or vehicle control orally (p.o.) once daily for 3-7 consecutive days.
-
Induction of Neuroinflammation: On the final day of pre-treatment, administer a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) at a dose of 1-3 mg/kg to induce a systemic inflammatory response that leads to neuroinflammation.
-
-
Assessment of Anti-Neuroinflammatory Effects:
-
Behavioral Tests: Perform behavioral tests like the Morris water maze to assess cognitive function 24-48 hours post-LPS injection.
-
Tissue Collection: At 4, 24, or 48 hours post-LPS injection, euthanize the animals and collect brain tissue (specifically the hippocampus and cortex).
-
Cytokine Analysis: Homogenize brain tissue and measure the mRNA or protein levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using qRT-PCR or ELISA, respectively.
-
Immunohistochemistry: Perfuse a subset of animals and prepare brain sections for immunohistochemical staining. Use antibodies against Iba1 (microglial marker) and GFAP (astrocyte marker) to assess glial activation.
-
Western Blot: Analyze protein expression of inflammatory markers like iNOS and COX-2 in brain homogenates.
-
Visualization of Key Signaling Pathways
The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by Asarone isomers in neuroprotective contexts.
Caption: Key neuroprotective signaling pathways modulated by α- and β-Asarone.
Caption: General experimental workflow for in vitro neuroprotection assays.
Caption: General experimental workflow for in vivo neuroinflammation models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms and Therapeutic Potential of α- and β-Asarone in the Treatment of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms and Therapeutic Potential of α- and β-Asarone in the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Asarone? [synapse.patsnap.com]
Application Notes and Protocols for In Vitro Antiviral Efficacy Testing of Asarinin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asarinin, a lignan found in various plants, has demonstrated notable antiviral properties. These application notes provide a comprehensive overview of the in vitro methods used to assess the antiviral efficacy of this compound, with a primary focus on its activity against Foot-and-Mouth Disease Virus (FMDV). The protocols detailed below are foundational for researchers investigating the antiviral potential of this compound and similar natural compounds.
Mechanism of Action of this compound against FMDV
(-)-Asarinin primarily exerts its antiviral effects during the post-entry phase of the FMDV replication cycle.[1] The key molecular target is the viral RNA-dependent RNA polymerase (RdRp), also known as 3Dpol.[1] By specifically inhibiting the 3Dpol enzyme, (-)-Asarinin effectively halts the replication of the viral genome, preventing the multiplication and spread of the virus.[1] This targeted inhibition has been shown to be more potent than that of the benchmark antiviral drug, ribavirin, in cell-based assays.[1]
Caption: Mechanism of action of this compound against FMDV.
Quantitative Data Summary
The antiviral activity and cytotoxicity of (-)-Asarinin against FMDV have been quantified using various in vitro assays. The following table summarizes the key quantitative data.
| Compound | Virus/Cell Line | Assay | EC50 (µM) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| (-)-Asarinin | FMDV in BHK-21 cells | Immunoperoxidase Monolayer Assay (IPMA) | 15.11 ± 1.18 | - | >100 | >6.62 | [1] |
| (-)-Asarinin | FMDV Minigenome in BHK-21 cells | Cell-based FMDV Minigenome Assay | - | 10.37 | - | - | |
| Ribavirin (Control) | FMDV in BHK-21 cells | Immunoperoxidase Monolayer Assay (IPMA) | 39.62 ± 1.60 | - | >100 | >2.52 |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a substance that kills 50% of viable cells. SI (Selectivity Index): Calculated as CC50/EC50, a measure of the therapeutic window of a compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral efficacy are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that is toxic to the host cells, typically by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases of viable cells.
Materials:
-
Host cells (e.g., BHK-21)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest this compound concentration (vehicle control).
-
Incubate the plate for 24-72 hours (depending on the virus replication cycle) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the CC50 value.
Cytopathic Effect (CPE) Inhibition Assay
This assay visually assesses the ability of this compound to protect cells from the morphological changes (cytopathic effects) induced by viral infection.
Materials:
-
Host cells (e.g., BHK-21)
-
Virus stock (e.g., FMDV)
-
This compound stock solution
-
96-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in infection medium (low serum medium).
-
Remove the growth medium from the cells.
-
In separate tubes, mix the virus (at a multiplicity of infection, MOI, that causes complete CPE in 48-72 hours) with the different concentrations of this compound and incubate for 1 hour at 37°C (for post-entry effect, infect cells first, then add the compound).
-
Add 100 µL of the virus-compound mixture to the cells. Include cell control wells (no virus, no compound), virus control wells (virus, no compound), and compound toxicity control wells (no virus, with compound).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is complete in the virus control wells.
-
Remove the medium and gently wash the cells with PBS.
-
Stain the cells with crystal violet solution for 10-15 minutes at room temperature.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Visually assess the degree of CPE inhibition or quantify the stain by dissolving it in methanol and measuring the absorbance.
Caption: Workflow for a CPE Inhibition Assay.
Immunoperoxidase Monolayer Assay (IPMA)
IPMA is used to detect and quantify viral antigens within infected cells, providing a measure of viral replication.
Materials:
-
Host cells (e.g., BHK-21)
-
Virus stock (e.g., FMDV)
-
This compound stock solution
-
96-well cell culture plates
-
Fixative solution (e.g., 80% acetone in PBS)
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Primary antibody (specific to a viral antigen, e.g., anti-FMDV)
-
Secondary antibody (HRP-conjugated, species-specific)
-
Substrate solution (e.g., AEC or DAB)
-
Microscope
Procedure:
-
Follow steps 1-6 of the CPE Inhibition Assay protocol.
-
After the incubation period, remove the medium and wash the cells with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the plate three times with PBS.
-
Block the cells with blocking buffer for 1 hour at 37°C.
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Add the primary antibody diluted in blocking buffer and incubate for 1 hour at 37°C.
-
Wash the plate three times with PBST.
-
Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at 37°C.
-
Wash the plate three times with PBST.
-
Add the substrate solution and incubate until a color change is observed.
-
Stop the reaction by washing with water.
-
Count the number of infected cells (stained) under a microscope to determine the percentage of infection inhibition.
Cell-based FMDV Minigenome Assay
This assay utilizes a non-infectious minigenome replicon system to specifically measure the activity of the viral polymerase. The minigenome typically contains a reporter gene (e.g., GFP or luciferase) flanked by the viral UTRs and cis-acting elements necessary for replication.
Materials:
-
Host cells (e.g., BHK-21)
-
FMDV minigenome plasmid (with reporter gene)
-
Helper plasmids expressing FMDV polymerase (3Dpol) and other necessary proteins
-
Transfection reagent
-
This compound stock solution
-
24-well or 48-well plates
-
Fluorescence microscope or luminometer
Procedure:
-
Seed host cells in a 24-well or 48-well plate and incubate to reach 70-80% confluency.
-
Co-transfect the cells with the FMDV minigenome plasmid and the helper plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
After 4-6 hours of transfection, replace the transfection medium with fresh culture medium containing serial dilutions of this compound.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Measure the reporter gene expression. For GFP, visualize and quantify the fluorescence using a fluorescence microscope or a plate reader. For luciferase, lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the inhibition of reporter gene expression as a measure of the inhibition of viral RNA replication and determine the IC50 value.
Caption: Workflow for a cell-based FMDV Minigenome Assay.
Conclusion
The in vitro assays described provide a robust framework for evaluating the antiviral efficacy of this compound. The data strongly supports its role as a potent inhibitor of FMDV replication through the targeted inhibition of the viral 3Dpol. These protocols can be adapted for testing this compound against other viruses and for the screening and characterization of other potential antiviral compounds. Further research is warranted to explore the broader antiviral spectrum of this compound and to validate these in vitro findings in in vivo models.
References
Enhancing the Bioavailability of Asarinin: Application Notes and Protocols for Advanced Formulation Strategies
Introduction
Asarinin, a furofuran lignan found in various medicinal plants, has demonstrated a range of promising pharmacological activities. However, its therapeutic potential is often hindered by poor oral bioavailability, primarily attributed to its low aqueous solubility and extensive first-pass metabolism. To overcome these limitations, advanced formulation strategies are required to enhance its absorption and systemic exposure. This document provides detailed application notes and experimental protocols for the preparation and evaluation of this compound formulations designed for improved bioavailability. The focus is on four key strategies: nanoparticles, liposomes, solid dispersions, and cyclodextrin complexes.
I. Application Notes: Formulation Strategies
This compound-Loaded Nanoparticles
Overview: Nanoparticles serve as effective drug delivery systems that can significantly enhance the oral bioavailability of poorly soluble compounds like this compound. By encapsulating the active pharmaceutical ingredient (API) within a polymeric matrix, nanoparticles can protect it from degradation in the gastrointestinal tract, increase its surface area for dissolution, and facilitate its transport across the intestinal epithelium.
Protocol for Preparation of this compound-Loaded PLGA Nanoparticles (Solvent Evaporation Method):
-
Organic Phase Preparation: Dissolve 100 mg of Poly(lactic-co-glycolic acid) (PLGA) and 10 mg of this compound in 5 mL of a suitable organic solvent such as acetone or ethyl acetate.
-
Aqueous Phase Preparation: Prepare a 1% w/v solution of a stabilizer, such as polyvinyl alcohol (PVA) or poloxamer 188, in deionized water.
-
Emulsification: Add the organic phase dropwise to 20 mL of the aqueous phase under continuous high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for 3-4 hours under a fume hood to allow for the complete evaporation of the organic solvent, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove any unencapsulated this compound and excess stabilizer.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry to obtain a powdered form of the this compound-loaded nanoparticles.
Characterization: The prepared nanoparticles should be characterized for particle size, polydispersity index (PDI), zeta potential, morphology (e.g., using Transmission Electron Microscopy - TEM), encapsulation efficiency, and drug loading.
This compound-Loaded Liposomes
Overview: Liposomes are vesicular structures composed of one or more lipid bilayers, which can encapsulate both hydrophilic and lipophilic drugs. For a lipophilic compound like this compound, it can be entrapped within the lipid bilayer. Liposomes can protect the drug from the harsh environment of the GI tract and enhance its absorption.
Protocol for Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method):
-
Lipid Film Formation: Dissolve 100 mg of a phospholipid (e.g., soy phosphatidylcholine or egg phosphatidylcholine) and 20 mg of cholesterol, along with 10 mg of this compound, in a suitable organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the inner wall of the flask.
-
Film Hydration: Hydrate the lipid film with 10 mL of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, more uniform liposomes (small unilamellar vesicles - SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated this compound by centrifugation or dialysis.
Characterization: Characterize the liposomes for vesicle size, PDI, zeta potential, morphology (TEM), encapsulation efficiency, and drug loading.
This compound Solid Dispersions
Overview: Solid dispersion is a technique used to improve the dissolution rate and bioavailability of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix at the molecular level. This results in an amorphous form of the drug with a higher dissolution rate.
Protocol for Preparation of this compound Solid Dispersion (Solvent Evaporation Method):
-
Solution Preparation: Dissolve 1 g of a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000, or a poloxamer) and 100 mg of this compound in a suitable common solvent, such as ethanol or methanol.
-
Solvent Evaporation: Evaporate the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying and Pulverization: Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Sieving: Pulverize the dried mass using a mortar and pestle and pass it through a fine-mesh sieve (e.g., 100-mesh) to obtain a uniform powder.
Characterization: The solid dispersion should be characterized for its solid state (e.g., using Differential Scanning Calorimetry - DSC and X-ray Diffraction - XRD), drug content, and in vitro dissolution rate.
This compound-Cyclodextrin Inclusion Complexes
Overview: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble drugs like this compound, effectively encapsulating the drug molecule within their cavity. This complexation enhances the drug's aqueous solubility and dissolution rate.
Protocol for Preparation of this compound-Cyclodextrin Complex (Kneading Method):
-
Mixing: Mix this compound and a cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin) in a 1:1 molar ratio in a mortar.
-
Kneading: Add a small amount of a hydro-alcoholic solution (e.g., water:ethanol, 1:1 v/v) to the mixture and knead for 30-60 minutes to form a paste.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a 100-mesh sieve.
Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, XRD, and Fourier-Transform Infrared (FTIR) spectroscopy. Evaluate the complex for drug content and solubility enhancement.
II. Data Presentation: Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of unformulated this compound and provide a template for comparing the performance of different formulations. Note: The data for formulated this compound are hypothetical and for illustrative purposes, as specific comparative studies on this compound formulations were not publicly available at the time of this writing.
Table 1: Pharmacokinetic Parameters of Unformulated this compound in Rats (Oral Administration)
| Parameter | Value |
| Cmax (ng/mL) | 3190 |
| Tmax (min) | 12 |
| AUC (ng·h/mL) | Data not available |
| t1/2 (min) | 54 |
Source: Adapted from a pharmacokinetic study of β-asarone, a related compound, in rats.[1]
Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 3190 | 0.2 | Baseline | 100 |
| Nanoparticles | Expected Increase | Variable | Expected Increase | Expected >100 |
| Liposomes | Expected Increase | Variable | Expected Increase | Expected >100 |
| Solid Dispersion | Expected Increase | Expected Decrease | Expected Increase | Expected >100 |
| Cyclodextrin Complex | Expected Increase | Expected Decrease | Expected Increase | Expected >100 |
III. Detailed Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the oral bioavailability of different this compound formulations.
Animals: Male Sprague-Dawley rats (200-250 g).
Protocol:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to standard chow and water.
-
Fasting: Fast the rats overnight (12 hours) before drug administration, with free access to water.
-
Grouping: Divide the rats into groups (n=6 per group), with each group receiving a different this compound formulation (e.g., unformulated, nanoparticles, liposomes, etc.).
-
Drug Administration: Administer the this compound formulations orally via gavage at a dose equivalent to 10 mg/kg of this compound.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
In Vitro Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound from different formulations.
Cell Line: Caco-2 human colorectal adenocarcinoma cells.
Protocol:
-
Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.
-
Monolayer Formation: Seed the Caco-2 cells onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm² and allow them to differentiate and form a confluent monolayer for 21 days.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
Permeability Study (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the this compound formulation (at a known concentration) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC or LC-MS/MS).
-
Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration of the drug in the apical chamber.
IV. Mandatory Visualizations
Caption: Experimental workflow for developing and evaluating this compound formulations.
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: this compound induces apoptosis via caspase activation.
References
Application Notes and Protocols: Confirmation of Asarinin-Induced Apoptosis via Caspase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asarinin, a lignan found in plants of the Asarum genus, has demonstrated potent cytotoxic effects on various cancer cell lines.[1][2][3] Emerging research indicates that this compound induces programmed cell death, or apoptosis, through a caspase-dependent pathway.[1][2] Caspases, a family of cysteine proteases, are central regulators of apoptosis. Their activation is a hallmark of this process. This document provides detailed protocols for confirming this compound-induced apoptosis by measuring the activity of key initiator and effector caspases: caspase-9, caspase-8, and caspase-3.
Apoptosis is initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. The intrinsic pathway is triggered by intracellular stress and converges on the activation of caspase-9. The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors, leading to the activation of caspase-8. Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Studies have shown that this compound treatment leads to the activation of caspase-3, caspase-8, and caspase-9, suggesting its involvement in both the intrinsic and extrinsic apoptotic pathways. The use of specific caspase inhibitors has further confirmed that this compound-induced cell death is mediated by this caspase-dependent mechanism.
These application notes provide protocols for three common types of caspase activity assays: colorimetric, fluorometric, and luminometric. Each assay type utilizes a specific caspase substrate conjugated to a reporter molecule, allowing for the quantitative measurement of caspase activity.
Principles of Caspase Activity Assays
Caspase activity assays are based on the specific recognition and cleavage of a synthetic peptide substrate by the active caspase enzyme. This peptide substrate is conjugated to a reporter molecule, which is released upon cleavage and generates a detectable signal. The intensity of the signal is directly proportional to the caspase activity in the sample.
-
Colorimetric Assays: These assays use a peptide substrate linked to a chromophore, typically p-nitroaniline (pNA). When the caspase cleaves the peptide, the pNA is released and produces a yellow color that can be quantified by measuring the absorbance at 405 nm.
-
Fluorometric Assays: In these assays, the caspase substrate is conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethyl coumarin (AFC). The uncleaved substrate is non-fluorescent or has a low level of fluorescence. Upon cleavage by the caspase, the free fluorophore is released, resulting in a significant increase in fluorescence that can be measured with a fluorometer.
-
Luminometric Assays: These assays are highly sensitive and utilize a substrate that, when cleaved by a caspase, releases a substrate for a luciferase enzyme. This enzymatic reaction generates a luminescent signal ("glow") that is proportional to the caspase activity.
Experimental Workflow
The general workflow for assessing this compound-induced caspase activity involves cell culture, induction of apoptosis with this compound, cell lysis, and detection of caspase activity using a specific assay kit.
Caption: A generalized workflow for measuring caspase activity.
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to activate both the intrinsic and extrinsic apoptotic pathways, leading to the activation of downstream effector caspases.
Caption: this compound activates both extrinsic and intrinsic pathways.
Experimental Protocols
The following are generalized protocols for colorimetric, fluorometric, and luminometric caspase assays. It is essential to refer to the specific manufacturer's instructions for the chosen assay kit.
Protocol 1: Colorimetric Caspase-3 Activity Assay
This protocol is based on the detection of the chromophore p-nitroaniline (pNA) after cleavage from the labeled substrate DEVD-pNA.
Materials:
-
Cells treated with this compound and untreated control cells
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Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, 2X Reaction Buffer, DEVD-pNA substrate, and DTT)
-
Phosphate-Buffered Saline (PBS)
-
Microcentrifuge
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the desired concentration of this compound for a specified time. Harvest both treated and untreated (control) cells (typically 1-5 x 10^6 cells).
-
Cell Lysis:
-
Wash cells with cold PBS and centrifuge at 600 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000-20,000 x g for 10-15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a suitable method (e.g., Bradford or BCA assay).
-
Assay Reaction:
-
Dilute the cell lysate to a concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer for each assay well in a 96-well plate.
-
Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use.
-
Add 50 µL of the 2X Reaction Buffer to each well containing the cell lysate.
-
Add 5 µL of the DEVD-pNA substrate to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the background reading (from wells with lysis buffer and substrate but no cell lysate) from all sample readings. The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the this compound-treated samples to the untreated control.
Protocol 2: Fluorometric Caspase-8 Activity Assay
This protocol is based on the detection of the fluorophore 7-amino-4-trifluoromethyl coumarin (AFC) after cleavage from the substrate IETD-AFC.
Materials:
-
Cells treated with this compound and untreated control cells
-
Caspase-8 Fluorometric Assay Kit (containing Lysis Buffer, 2X Reaction Buffer, IETD-AFC substrate, and DTT)
-
PBS
-
Microcentrifuge
-
96-well black microplate
-
Fluorometric microplate reader with filters for excitation at ~400 nm and emission at ~505 nm
Procedure:
-
Cell Preparation: Collect apoptotic and control cells (1-2 x 10^6 cells per assay) by centrifugation.
-
Cell Lysis:
-
Lyse the cell pellet with 25 µL of cold Lysis Buffer per 1 x 10^6 cells.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Assay Reaction:
-
Add 50 µL of cell lysate (100-200 µg of total protein) to each well of a 96-well black plate.
-
Prepare the 2X Reaction Buffer by adding fresh DTT (10 µL of 1M DTT per 1 mL of buffer).
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the IETD-AFC substrate to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the fluorescence on a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Analysis: Compare the fluorescence intensity of the treated samples to the untreated control to determine the fold-increase in caspase-8 activity.
Protocol 3: Luminometric Caspase-9 Activity Assay
This protocol utilizes a proluminescent substrate that is cleaved by caspase-9 to release a substrate for luciferase, generating light.
Materials:
-
Cells treated with this compound and untreated control cells
-
Caspase-Glo® 9 Assay Kit (containing Caspase-Glo® 9 Buffer and lyophilized Caspase-Glo® 9 Substrate)
-
96-well white-walled microplate
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Equilibrate the Caspase-Glo® 9 Buffer and Substrate to room temperature.
-
Reconstitute the lyophilized substrate with the buffer to create the Caspase-Glo® 9 Reagent.
-
-
Assay Reaction:
-
Plate 100 µL of cell suspension in a 96-well white-walled plate.
-
Add 100 µL of the prepared Caspase-Glo® 9 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
-
Incubation: Incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-9 activity. Compare the signal from treated samples to the untreated control.
Data Presentation
The quantitative data obtained from the caspase activity assays can be summarized in tables for clear comparison.
Table 1: Caspase-3 Activity in this compound-Treated Cells (Colorimetric Assay)
| Treatment | This compound Conc. (µM) | Absorbance (405 nm) | Fold Increase vs. Control |
| Control | 0 | 0.15 ± 0.02 | 1.0 |
| This compound | 10 | 0.45 ± 0.04 | 3.0 |
| This compound | 20 | 0.82 ± 0.06 | 5.5 |
| This compound | 40 | 1.20 ± 0.09 | 8.0 |
Table 2: Caspase-8 Activity in this compound-Treated Cells (Fluorometric Assay)
| Treatment | This compound Conc. (µM) | Relative Fluorescence Units (RFU) | Fold Increase vs. Control |
| Control | 0 | 1500 ± 120 | 1.0 |
| This compound | 10 | 4200 ± 250 | 2.8 |
| This compound | 20 | 7800 ± 410 | 5.2 |
| This compound | 40 | 11250 ± 600 | 7.5 |
Table 3: Caspase-9 Activity in this compound-Treated Cells (Luminometric Assay)
| Treatment | This compound Conc. (µM) | Relative Luminescence Units (RLU) | Fold Increase vs. Control |
| Control | 0 | 8500 ± 500 | 1.0 |
| This compound | 10 | 29750 ± 1800 | 3.5 |
| This compound | 20 | 55250 ± 3100 | 6.5 |
| This compound | 40 | 89250 ± 4500 | 10.5 |
Table 4: Effect of Caspase Inhibitors on this compound-Induced Cell Death
| Treatment | Cell Viability (%) |
| Control | 100 ± 5.0 |
| This compound (40 µM) | 45 ± 3.5 |
| This compound + z-DEVD-fmk (Caspase-3 inhibitor) | 82 ± 4.2 |
| This compound + z-IETD-fmk (Caspase-8 inhibitor) | 75 ± 3.8 |
| This compound + z-LEHD-fmk (Caspase-9 inhibitor) | 78 ± 4.0 |
Data presented in the tables are representative and should be generated through experimentation.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to confirm and quantify this compound-induced apoptosis through the measurement of caspase activity. By utilizing colorimetric, fluorometric, or luminometric assays, researchers can effectively demonstrate the dose-dependent activation of key caspases and solidify the understanding of this compound's mechanism of action as a potential therapeutic agent. The inclusion of caspase inhibitors in these studies can further validate the caspase-dependency of the observed apoptosis.
References
- 1. (−)-Asarinin from the Roots of Asarum sieboldii Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-Asarinin from the Roots of Asarum sieboldii Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to improve Asarinin solubility for in vivo experiments.
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Asarinin's low aqueous solubility for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
This compound is a lignan that is practically insoluble in water.[1][2][3] Its solubility is significantly higher in various organic solvents. Understanding these properties is the first step in developing a suitable formulation for in vivo studies.
Table 1: this compound Solubility Data
| Solvent/Vehicle | Reported Solubility | Reference |
| Water | 6.555 mg/L @ 25 °C (estimated) | [1] |
| Dimethyl Sulfoxide (DMSO) | 70 mg/mL | [4] |
| 10 mg/mL | ||
| Dimethylformamide (DMF) | 20 mg/mL | |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | |
| Boiling Methanol | Soluble | |
| Ethanol | Soluble | |
| Chloroform | Soluble | |
| Acetone | Soluble | |
| Benzene | Soluble |
Q2: Why is poor water solubility a major hurdle for in vivo experiments?
For a drug to be absorbed and distributed throughout the body to exert its pharmacological effect, it must first be in a dissolved state at the site of administration or absorption. Poor aqueous solubility can lead to:
-
Low Bioavailability: The drug may not be absorbed efficiently, especially after oral administration, leading to low and variable concentrations in the systemic circulation.
-
Erratic Absorption: Inconsistent absorption can lead to high variability in experimental results, making data interpretation difficult.
-
Precipitation at Injection Site: For parenteral routes (e.g., intravenous, intraperitoneal), a drug dissolved in a non-aqueous solvent may precipitate upon contact with aqueous physiological fluids, potentially causing embolism or local irritation.
-
Requirement for High Doses: To achieve a therapeutic concentration, large doses may be necessary, which can be impractical and increase the risk of toxicity.
Q3: What are the primary strategies to improve the solubility of compounds like this compound?
Numerous techniques have been developed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized as follows:
-
Physical Modifications: These methods alter the physical properties of the drug, such as reducing particle size to increase surface area (micronization, nanonization) or creating amorphous solid dispersions.
-
Chemical Modifications: This involves altering the drug molecule itself, for instance, by creating more soluble salt forms.
-
Use of Excipients: This is the most common approach and involves formulating the drug with other substances (excipients) that help to dissolve it. Key examples include:
-
Co-solvents: Blending water with a miscible organic solvent.
-
Surfactants: Using agents that form micelles to encapsulate the drug.
-
Cyclodextrins: Employing molecules that form inclusion complexes with the drug.
-
Lipid Formulations: Dissolving the drug in oils or lipids.
-
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for common solubilization techniques applicable to this compound.
Guide 1: Co-Solvent Systems
Co-solvency is a widely used technique to increase the solubility of nonpolar drugs by reducing the interfacial tension between the aqueous solution and the hydrophobic solute. A water-miscible solvent in which the drug is highly soluble is used as the primary solvent, and this solution is then diluted with a secondary solvent (often aqueous) to the desired final concentration.
Experimental Protocol: Developing a Co-Solvent Formulation
-
Solvent Screening: Determine the solubility of this compound in various pharmaceutically acceptable solvents (e.g., DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the solvent that provides the highest solubility (e.g., 70 mg/mL in fresh DMSO).
-
Titration/Dilution: Slowly add the aqueous phase (e.g., saline, PBS) to the stock solution with constant vortexing. Observe for any signs of precipitation (cloudiness).
-
Determine Maximum Aqueous Dilution: Identify the maximum proportion of the aqueous phase that can be added before the drug begins to precipitate. For example, a 1:4 ratio of DMSO to PBS has been reported for this compound, yielding a 0.2 mg/mL solution.
-
Final Formulation: Prepare the final formulation for injection, ensuring the final concentration of the organic solvent is well-tolerated in the animal model. It is critical to keep the co-solvent percentage as low as possible.
Table 2: Common Co-solvents for In Vivo Use
| Co-Solvent | Key Properties & Considerations |
| DMSO | Excellent solubilizing power for nonpolar compounds. However, it can have its own biological effects and should be used at low concentrations (<5%, ideally <1%). A separate vehicle control group is mandatory. |
| Ethanol | A commonly used co-solvent. The final concentration should be kept low (<10%) to avoid pharmacological effects. |
| PEG 400 | A low-toxicity polymer often used in parenteral formulations. Can enhance the solubility of many poorly soluble drugs. |
| Propylene Glycol (PG) | Another common solvent with a good safety profile at low concentrations. |
Troubleshooting Co-Solvent Formulations
-
Issue: Drug precipitates out of solution during dilution or upon injection.
-
Solution 1: Decrease the final drug concentration.
-
Solution 2: Increase the proportion of the organic co-solvent (ensure it remains within tolerated limits).
-
Solution 3: Add a surfactant (e.g., Tween 80, see Guide 2) to the aqueous phase to help stabilize the drug and prevent precipitation.
-
Visualization: Co-Solvent Formulation Workflow
Caption: Workflow for developing and troubleshooting a co-solvent system.
Guide 2: Cyclodextrin Inclusion Complexes
Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic central cavity. They can encapsulate poorly soluble "guest" molecules like this compound, forming an "inclusion complex" that has significantly improved aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in pharmaceutical formulations due to its high water solubility and low toxicity.
Experimental Protocol: Preparation of an this compound-HP-β-CD Complex
-
Carrier Solution: Prepare a solution of HP-β-CD in sterile water or saline (e.g., 10-40% w/v). Warming the solution slightly can aid dissolution.
-
Drug Addition: Slowly add the powdered this compound to the HP-β-CD solution while stirring vigorously.
-
Complexation: Continue to stir the mixture at room temperature for 24-48 hours. Alternatively, sonication can be used to accelerate complex formation.
-
Filtration: After the complexation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved drug.
-
Quantification: Determine the concentration of solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Table 3: Comparison of Common Cyclodextrins
| Cyclodextrin Type | Cavity Size (Å) | Water Solubility (g/100mL) | Key Features |
| α-Cyclodextrin | 4.7 - 5.3 | 14.5 | Small cavity, may be unsuitable for the this compound molecule. |
| β-Cyclodextrin | 6.0 - 6.5 | 1.85 | Most common, but has limited water solubility. |
| γ-Cyclodextrin | 7.5 - 8.3 | 23.2 | Larger cavity and better solubility than β-CD. |
| HP-β-CD | 6.0 - 6.5 | >60 | High water solubility and excellent safety profile. Often the first choice for parenteral formulations. |
| SBE-β-CD (Captisol®) | 6.0 - 6.5 | >50 | High water solubility and can enhance solubility via ionic interactions. |
Troubleshooting Cyclodextrin Formulations
-
Issue: Low solubilization efficiency.
-
Solution 1: Increase the concentration of the cyclodextrin.
-
Solution 2: Try a different type of cyclodextrin (e.g., switch from β-CD to HP-β-CD or SBE-β-CD).
-
Solution 3: Increase the complexation time or use sonication.
-
Solution 4: Adjust the pH of the solution, as this can sometimes influence complexation efficiency.
-
Visualization: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of hydrophobic this compound within a cyclodextrin host.
Guide 3: Surfactant-Based Formulations (Micellar Solutions)
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core that can solubilize poorly water-soluble drugs like this compound, and a hydrophilic shell that allows them to be dispersed in aqueous solutions.
Experimental Protocol: Preparing a Micellar Formulation
-
Surfactant Selection: Choose a biocompatible, non-ionic surfactant such as Polysorbate 80 (Tween 80) or a polyoxyl castor oil derivative (e.g., Kolliphor® EL).
-
Drug-Surfactant Mixture: Dissolve this compound in a small amount of a volatile solvent like ethanol. Add the surfactant to this solution and mix thoroughly.
-
Solvent Evaporation: Remove the ethanol using a rotary evaporator or by placing it under a stream of nitrogen. This will create a drug-surfactant film or a viscous mixture.
-
Hydration: Slowly add the aqueous vehicle (saline or PBS) to the drug-surfactant mixture with gentle warming and stirring. This will allow the micelles to form and incorporate the drug.
-
Final Formulation: Continue stirring until a clear solution is obtained. Filter through a 0.22 µm filter before use.
Table 4: Common Surfactants for In Vivo Formulations
| Surfactant | Type | Key Properties & Considerations |
| Polysorbate 80 (Tween 80) | Non-ionic | Widely used, low toxicity. Generally used in concentrations of 1-10%. |
| Polysorbate 20 (Tween 20) | Non-ionic | Similar to Tween 80 but with a shorter fatty acid chain. |
| Kolliphor® EL (Cremophor® EL) | Non-ionic | Excellent solubilizing capacity but has been associated with hypersensitivity reactions in some models. Use with caution. |
| Poloxamer 188 (Pluronic® F68) | Non-ionic | A block co-polymer with good solubilizing properties and low toxicity. |
| Solutol® HS 15 | Non-ionic | Macrogol 15 hydroxystearate, known for good solubilization and low toxicity profile. |
Troubleshooting Surfactant Formulations
-
Issue: The solution remains cloudy or the drug does not fully dissolve.
-
Solution 1: Increase the surfactant concentration.
-
Solution 2: Gently warm the solution during hydration (do not boil).
-
Solution 3: Use a combination of a surfactant and a co-solvent (e.g., add a small amount of ethanol or PG to the final formulation).
-
-
Issue: Observed toxicity or adverse reactions in animals.
-
Solution 1: Decrease the concentration of the surfactant. Some surfactants can cause hemolysis or other toxic effects at high concentrations.
-
Solution 2: Switch to a surfactant with a better-established safety profile, like Poloxamer 188.
-
Visualization: Drug Solubilization by Micelles
Caption: Surfactant monomers form a micelle to solubilize this compound.
Guide 4: Lipid-Based Formulations
For oral administration, dissolving this compound in a pharmaceutically acceptable lipid or oil can be a simple and effective strategy. A method successfully used for the poorly soluble triterpenoid betulin involves using a volatile solvent as an intermediate step to ensure a true molecular solution in the lipid carrier.
Experimental Protocol: Lipid Formulation for Oral Gavage
-
Primary Dissolution: Dissolve this compound in a minimal amount of a volatile solvent in which it is highly soluble, such as ethanol or acetone.
-
Lipid Addition: Gently warm a suitable lipid carrier (e.g., olive oil, sesame oil). Add the this compound-ethanol solution to the warm oil.
-
Solvent Evaporation: Mix thoroughly and then remove the ethanol by gentle heating under a vacuum or with a stream of nitrogen. This leaves the this compound molecularly dispersed in the oil.
-
Final Formulation: Cool the resulting clear solution to room temperature. The formulation is now ready for oral administration.
Table 5: Potential Lipid Carriers for Oral Formulation
| Lipid Carrier | Type | Considerations |
| Olive Oil | Long-chain triglyceride | Generally recognized as safe (GRAS), readily available. |
| Sesame Oil | Long-chain triglyceride | Common vehicle for oil-based injections and oral formulations. |
| Corn Oil | Long-chain triglyceride | Another common GRAS excipient. |
| Medium-Chain Triglycerides (MCT Oil) | Medium-chain triglyceride | May offer different absorption characteristics compared to LCTs. |
Troubleshooting Lipid Formulations
-
Issue: Drug crystallizes out of the oil upon cooling or over time.
-
Solution 1: The solubility limit in the oil may have been exceeded. Reduce the drug concentration.
-
Solution 2: Ensure all of the intermediate volatile solvent (ethanol) has been completely removed, as its presence can affect stability.
-
Solution 3: Try a different lipid carrier.
-
Visualization: Lipid Formulation Workflow
Caption: Workflow for preparing a lipid-based formulation of this compound.
Summary and Method Selection
Choosing the right solubilization strategy depends on the specifics of your experiment, primarily the intended route of administration.
Visualization: Formulation Decision Tree
Caption: Decision tree for selecting a suitable this compound formulation strategy.
References
Asarinin Technical Support Center: Troubleshooting & Experimental Guides
Welcome to the Asarinin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the use of this compound in cell culture experiments. Here you will find troubleshooting advice for common issues, detailed experimental protocols, and answers to frequently asked questions to help you achieve optimal results in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered when using this compound in cell culture, focusing on the primary issue of low efficacy.
Q1: I am not observing the expected cytotoxic or anti-proliferative effect of this compound on my cancer cell line. What are the possible reasons?
A1: Low efficacy of this compound can stem from several factors, ranging from suboptimal experimental conditions to issues with the compound itself. Here are the most common causes and troubleshooting steps:
-
Incorrect Concentration: The effective concentration of this compound is highly cell-line dependent. Ensure you are using a concentration range appropriate for your specific cells. Refer to the IC50 values in Table 1 as a starting point and perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Solubility Issues: this compound has low aqueous solubility. Precipitation of the compound in your cell culture media will significantly reduce its effective concentration.
-
Compound Instability: Like many small molecules, this compound's stability in solution can be a factor. Degradation of the compound over the course of a long experiment can lead to reduced effects.
-
Cell Line Resistance: Your chosen cell line may be inherently resistant to this compound's mechanism of action.
-
Sub-optimal Assay Conditions: The endpoint you are measuring may not be optimal for detecting the effects of this compound, or the timing of your assay may be off.
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?
A2: Precipitation is a common issue with hydrophobic compounds like this compound. This "solvent shock" occurs when the concentrated DMSO stock is rapidly diluted into the aqueous environment of the cell culture medium.
-
Pre-warm the media: Always use pre-warmed (37°C) cell culture media for dilutions.
-
Increase the final volume gradually: Instead of adding a small volume of concentrated stock directly to a large volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to your final culture volume.
-
Check the final DMSO concentration: Ensure the final concentration of DMSO in your culture does not exceed 0.5%, as higher concentrations can be toxic to cells and can also contribute to solubility issues.[1]
-
Consider serum concentration: Fetal Bovine Serum (FBS) contains proteins that can help solubilize hydrophobic compounds. If you are using low-serum or serum-free media, this could exacerbate precipitation.[1]
Q3: How should I prepare and store my this compound stock solution to ensure its stability?
A3: Proper handling and storage of your this compound stock solution are critical for maintaining its activity.
-
Solvent: Use anhydrous, high-purity DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).[2][3]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] When stored at -80°C, the stock solution can be used for up to 6 months; at -20°C, it should be used within 1 month.
-
Light Sensitivity: Protect the stock solution from light by storing it in amber vials or wrapping the vials in foil.
Q4: I am seeing high variability in my results between experiments. What could be the cause?
A4: High variability can be due to inconsistent preparation of this compound working solutions or degradation of the compound.
-
Fresh dilutions: Always prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen stock aliquot. Do not store working dilutions in media.
-
Consistent procedure: Ensure your dilution and cell treatment procedures are consistent across all experiments. Even small variations in timing or technique can lead to different effective concentrations.
-
Compound Purity: Verify the purity of your this compound. Impurities can affect its activity and lead to inconsistent results.
Q5: What is the recommended workflow for troubleshooting low this compound efficacy?
A5: A systematic approach is key to identifying the source of the problem.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | MTT | 48h | 38.45 ± 2.78 | |
| SKOV3 | Ovarian Cancer | MTT | 48h | 60.87 ± 5.01 | |
| MC | Gastric Precancerous Lesions | CCK8 | Not Specified | 80-140 (effective range) | |
| IOSE80PC | Immortalized Ovarian Surface Epithelial | MTT | 48h | >200 |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Adherent cancer cells
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A suggested final concentration range is 0, 5, 10, 20, 40, 80, 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm or 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes how to quantify this compound-induced apoptosis and necrosis using flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the desired concentration of this compound for the appropriate time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and quadrants.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Signaling Pathways
This compound has been shown to exert its effects through the modulation of key signaling pathways involved in cell survival and proliferation.
STAT3 Signaling Pathway
This compound inhibits the STAT3 signaling pathway by reducing the phosphorylation of STAT3. This leads to a decrease in the expression of downstream target genes like Bcl-2 and cyclin D1, ultimately promoting apoptosis.
Src Family Kinase Signaling Pathway
This compound can also act as an inhibitor of Src family kinases. By preventing the phosphorylation of Src, it can block downstream signaling cascades that are crucial for cell activation and survival in certain cell types, such as mast cells.
Protocol 3: Western Blot Analysis of STAT3 Phosphorylation
This protocol provides a method to assess the effect of this compound on the phosphorylation of STAT3.
Materials:
-
This compound-treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-total-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C. A loading control like β-actin should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 and loading control signals.
-
References
Optimizing Asarinin concentration for maximum therapeutic effect.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of asarinin for maximum therapeutic effect in pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic effects?
A1: this compound is a lignan, a type of natural compound, with a range of biological activities. Research has demonstrated its potential as an anti-allergic, anti-cancer, and neuroprotective agent.[1][2] Its therapeutic effects are attributed to its ability to modulate specific cellular signaling pathways.
Q2: What is the primary mechanism of action for this compound's therapeutic effects?
A2: this compound's mechanisms of action are multifaceted and context-dependent. Key mechanisms include:
-
Anti-allergic effects: Inhibition of Src family kinases, which are crucial for mast cell activation.[1]
-
Anti-cancer effects: Inhibition of the STAT3 signaling pathway, promotion of mitochondrial reactive oxygen species (ROS) accumulation, and induction of apoptosis (programmed cell death) in cancer cells.[2][3]
-
Neuroprotective effects: Activation of the PKA-CREB-TH signaling pathway and inhibition of the ERK-p38MAPK-JNK1/2-caspase-3 system.
Q3: What is the optimal concentration of this compound to use in my experiments?
A3: The optimal concentration of this compound is highly dependent on the cell type, experimental model, and the therapeutic effect being investigated. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup. The tables below provide a summary of concentrations used in various published studies to serve as a starting point for your optimization.
Troubleshooting Guides
Issue 1: this compound is not dissolving properly.
-
Possible Cause: this compound has poor aqueous solubility.
-
Solution:
-
Use an appropriate solvent: this compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
-
Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Sonicate: If the compound does not readily dissolve, brief sonication can aid in solubilization.
-
Dilute to working concentration: Dilute the DMSO stock solution in your cell culture medium or buffer to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Issue 2: Inconsistent or no observable effect of this compound in my cell-based assay.
-
Possible Causes:
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Sub-optimal concentration of this compound.
-
Degradation of this compound.
-
Cell line specific sensitivity.
-
Incorrect experimental procedure.
-
-
Solutions:
-
Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., from 1 µM to 200 µM) to determine the optimal effective concentration for your specific cell line and endpoint.
-
Verify compound stability: Prepare fresh stock solutions of this compound regularly. If you suspect degradation, perform a stability test (see Experimental Protocols section).
-
Check cell health and passage number: Ensure your cells are healthy and within a consistent passage number range, as cellular responses can change with excessive passaging.
-
Review your protocol: Double-check all steps of your experimental protocol for accuracy, including incubation times, reagent concentrations, and measurement procedures.
-
Issue 3: High background or variability in Western blot results for STAT3 signaling.
-
Possible Cause: Issues with antibody specificity, protein extraction, or gel electrophoresis.
-
Solutions:
-
Optimize antibody concentrations: Titrate your primary and secondary antibodies to find the optimal concentrations that yield a strong signal with minimal background.
-
Use a validated antibody: Ensure your anti-p-STAT3 and anti-STAT3 antibodies are well-validated for the species you are working with.
-
Improve protein extraction: Use appropriate lysis buffers containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Ensure proper gel electrophoresis and transfer: Run your gels at a consistent voltage and ensure complete transfer of proteins to the membrane. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading variability.
-
Data Presentation
Table 1: this compound Concentrations for Anti-Cancer Effects
| Cell Line | Assay | Effective Concentration Range | IC50 | Reference |
| MC (human gastric precancerous) | Cell Viability (CCK8) | 80 - 140 µM | ~140 µM | |
| MC (human gastric precancerous) | Apoptosis, ROS accumulation | 80 - 140 µM | N/A | |
| A2780 (ovarian cancer) | Cytotoxicity | Not specified | 38.45 µM | |
| SKOV3 (ovarian cancer) | Cytotoxicity | Not specified | 60.87 µM |
Table 2: this compound Concentrations for Other Therapeutic Effects
| Cell Line/Model | Therapeutic Effect | Effective Concentration Range | Reference |
| LAD2 (human mast cell line) | Anti-allergic (inhibition of degranulation) | Not specified | |
| PC12 (rat adrenal pheochromocytoma) | Neuroprotection (dopamine biosynthesis) | 25 - 50 µM | |
| Murine model of allergic rhinitis | Anti-allergic (in vivo) | Not specified |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (Resazurin Method)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a 2X concentrated serial dilution of this compound in cell culture medium from your DMSO stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Prepare a resazurin solution in PBS or serum-free medium according to the manufacturer's instructions. Add 20 µL of the resazurin solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Assessing this compound's Effect on STAT3 Signaling via Western Blot
-
Cell Treatment and Lysis: Treat cells with the optimized concentration of this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Also, probe a separate membrane or strip and re-probe for a loading control protein (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal to determine the effect of this compound on STAT3 phosphorylation.
Visualizations
Caption: this compound's inhibition of the STAT3 signaling pathway.
Caption: Workflow for optimizing and evaluating this compound's effects.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-Asarinin alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Asarinin Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with asarinin, particularly concerning the development of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound, a lignan found in plants like Asarum sieboldii, induces apoptosis (programmed cell death) in cancer cells through multiple mechanisms. Its key actions include the promotion of mitochondrial reactive oxygen species (ROS) accumulation, inhibition of the STAT3 signaling pathway, and activation of caspases.[1][2] this compound has also been identified as a Src family kinase inhibitor.
Q2: Our cancer cell line has developed resistance to this compound. What are the potential molecular mechanisms behind this resistance?
A2: While direct research on this compound resistance is limited, based on its known mechanisms of action, resistance can be inferred to arise from:
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Alterations in the STAT3 Pathway: Constitutive activation of STAT3 is a known mechanism of resistance to various cancer therapies.[1][2] This can occur through mutations in STAT3 or upstream regulators, leading to continuous pro-survival signaling.
-
Enhanced Antioxidant Capacity: Since this compound induces apoptosis partly by increasing mitochondrial ROS, cancer cells may develop resistance by upregulating their antioxidant systems (e.g., glutathione, thioredoxin) to neutralize the excess ROS.
-
Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins, such as those from the Bcl-2 family or inhibitors of apoptosis proteins (IAPs), can block the caspase cascade, thereby preventing this compound-induced cell death.
Q3: We are observing reduced efficacy of this compound over time in our long-term cell culture experiments. What could be the cause?
A3: This is likely due to the selection and proliferation of a sub-population of cells that are inherently more resistant to this compound. Continuous exposure to a cytotoxic agent can lead to the development of an acquired resistance phenotype. It is advisable to periodically re-evaluate the IC50 of this compound in your cell line and consider establishing a new baseline with a fresh batch of cells if significant drift is observed.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in our cancer cell line.
Possible Cause 1: Development of this compound Resistance.
-
Suggested Solution: Generate an this compound-resistant cell line for further investigation. This can be achieved by continuous exposure of the parental cell line to gradually increasing concentrations of this compound.
-
Experimental Protocol:
-
Protocol: Generation of this compound-Resistant Cancer Cell Line
-
Determine the initial IC50 value of this compound for the parental cancer cell line using a cell viability assay (e.g., MTT assay).
-
Culture the cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium.
-
Repeat this process of stepwise dose escalation until the cells are able to proliferate in a concentration of this compound that is significantly higher than the initial IC50.
-
Characterize the resistant cell line by comparing its IC50 to the parental line and investigating the underlying resistance mechanisms.
-
-
Possible Cause 2: Degradation of this compound Stock Solution.
-
Suggested Solution: Prepare a fresh stock solution of this compound and repeat the experiment. This compound should be stored as recommended by the supplier, typically at -20°C and protected from light, to maintain its stability.
Problem 2: Inconsistent results in apoptosis assays following this compound treatment.
Possible Cause 1: Suboptimal concentration or incubation time.
-
Suggested Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time of this compound for inducing apoptosis in your specific cell line.
Possible Cause 2: Cell line-specific differences in apoptotic pathways.
-
Suggested Solution: Investigate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This compound is known to activate caspases-3, -8, and -9. Assess the activation of these caspases using Western blotting or specific activity assays.
Strategies to Overcome this compound Resistance
Strategy 1: Combination Therapy with a STAT3 Inhibitor
Since STAT3 activation is a potential mechanism of this compound resistance, combining this compound with a STAT3 inhibitor may restore sensitivity.
-
Rationale: A STAT3 inhibitor can block the pro-survival signaling that may be compensating for this compound's effects.
-
Experimental Workflow:
-
Determine the IC50 values of this compound and a selected STAT3 inhibitor (e.g., Stattic, S3I-201) individually in the this compound-resistant cell line.
-
Treat the resistant cells with a combination of this compound and the STAT3 inhibitor at various concentrations.
-
Assess cell viability using an MTT assay to determine if the combination is synergistic, additive, or antagonistic.
-
Confirm the inhibition of STAT3 signaling by performing a Western blot for phosphorylated STAT3 (p-STAT3).
-
Diagram: STAT3 Inhibition Strategy
References
Strategies to enhance the stability of Asarinin in solution.
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Asarinin in solution. The following information is curated to address common challenges and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: this compound is susceptible to degradation in both acidic and alkaline conditions. Acidic conditions can lead to the epimerization of this compound to its isomer, Sesamin, and potentially hydrolysis of its acetal linkages.[1]
-
Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to the degradation of this compound, particularly affecting the dioxole rings.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[2][3] For long-term storage, it is recommended to keep this compound solutions at -20°C.[4]
-
Light: Exposure to ultraviolet (UV) or visible light can induce photodegradation.[3] It is advisable to protect this compound solutions from light by using amber vials or by working in low-light conditions.
Q2: What are the initial signs of this compound degradation in my solution?
A2: Visual inspection may not always be a reliable indicator of degradation. However, you might observe a change in the color of the solution, such as the appearance of a yellowish or brownish hue. The most definitive way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can reveal the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound compound.
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: this compound is soluble in several organic solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used. It is practically insoluble in water. When preparing aqueous working solutions, it is crucial to first dissolve this compound in a minimal amount of a suitable organic solvent before diluting with the aqueous medium.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of this compound concentration in solution. | pH instability: The pH of your solution may be too acidic or alkaline, leading to hydrolysis or epimerization. | - Adjust the pH of your solution to a neutral range (pH 6-8).- Use a suitable buffer system to maintain a stable pH. |
| Oxidative degradation: The solution may be exposed to oxygen or oxidizing agents. | - Degas your solvents before use.- Purge the headspace of your container with an inert gas (e.g., nitrogen or argon).- Add a suitable antioxidant to your solution (see Table 2). | |
| Photodegradation: The solution is being exposed to light. | - Store solutions in amber vials or wrap containers in aluminum foil.- Minimize exposure to ambient light during experiments. | |
| Thermal degradation: The solution is being stored at an inappropriate temperature. | - Store stock solutions at -20°C for long-term stability.- For working solutions, store at 4°C for short-term use and avoid repeated freeze-thaw cycles. | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products and their retention times (see Experimental Protocols).- Use a stability-indicating HPLC method to resolve this compound from its degradants. |
| Poor solubility of this compound in aqueous media. | Inherent low aqueous solubility of this compound. | - Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it to the final aqueous concentration.- Consider using solubilizing agents such as cyclodextrins (see Table 3). |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 10 mg/mL | |
| DMF | 20 mg/mL | |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | |
| Water | Practically insoluble |
Table 2: Suggested Antioxidants for Stabilization
| Antioxidant | Recommended Concentration | Solvent Compatibility | Mechanism of Action |
| Ascorbic Acid (Vitamin C) | 0.01 - 0.1% (w/v) | Aqueous | Water-soluble free radical scavenger. |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Organic | Lipid-soluble phenolic antioxidant that inhibits lipid peroxidation. |
| a-Tocopherol (Vitamin E) | 0.01 - 0.1% (w/v) | Organic | Lipid-soluble antioxidant that protects against oxidative damage. |
Table 3: Cyclodextrins for Solubility and Stability Enhancement
| Cyclodextrin | Potential Benefit | Mechanism of Action |
| β-Cyclodextrin (β-CD) | Increased aqueous solubility and stability. | Forms inclusion complexes, encapsulating the hydrophobic this compound molecule and protecting it from the aqueous environment and degradative factors. |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Higher aqueous solubility and stability compared to β-CD. | Modified cyclodextrin with improved water solubility and complexation efficiency. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways of this compound.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in the initial solvent.
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Photodegradation: Expose the stock solution in a transparent vial to UV light (254 nm) for 48 hours.
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Sample Analysis: Before and after each stress condition, analyze the samples using a stability-indicating HPLC method (see Protocol 2). Monitor for the appearance of new peaks and the decrease in the this compound peak area.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3.0) is a good starting point.
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Initial Gradient Example: Start with 30% acetonitrile and increase to 90% over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 288 nm.
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Injection Volume: 10 µL.
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Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method can resolve the this compound peak from all potential degradation product peaks generated during the forced degradation study.
Mandatory Visualizations
References
Addressing off-target effects of Asarinin in experimental models.
Welcome to the technical support center for Asarinin. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects of this compound in experimental models.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a phenotype that is inconsistent with the known function of the primary target of this compound. Could this be an off-target effect?
A1: Yes, this is a strong indicator of a potential off-target effect. This compound is known to primarily target Src family kinases and inhibit the STAT3 signaling pathway.[1][2][3] If you observe a cellular response that cannot be readily explained by the inhibition of these targets, it is crucial to investigate whether this compound is modulating other signaling pathways.[4]
Q2: At what concentration are off-target effects of this compound more likely to be observed?
A2: Off-target effects often manifest at higher concentrations of a compound.[2] It is recommended to perform a dose-response analysis to distinguish between on-target and potential off-target effects. A significant separation (e.g., >100-fold) between the EC50 for the on-target activity and the EC50 for the unexpected phenotype may suggest an off-target interaction.
Q3: How can I confirm that the observed effect of this compound is mediated by its intended target (e.g., a specific Src family kinase)?
A3: To confirm on-target engagement, you can employ several strategies:
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Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the effect of this compound is diminished or absent in these cells compared to wild-type controls, it strongly suggests the effect is on-target.
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Rescue Experiment: If the target has a known downstream signaling pathway, you could try to "rescue" the phenotype by overexpressing a downstream component of that pathway.
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Direct Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) can provide evidence of direct binding of this compound to its target protein within the cell.
Q4: What are some of the known signaling pathways affected by this compound that could contribute to off-target effects?
A4: this compound has been reported to influence several signaling pathways, and modulation of these could be perceived as off-target depending on the experimental context. These include:
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PI3K/Akt/mTOR pathway
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MAPK pathway
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NF-κB pathway
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JAK/STAT pathway
It's important to assess the activation status of key proteins in these pathways to understand the full spectrum of this compound's activity in your model.
Troubleshooting Guides
Problem 1: High variability in results between replicate experiments.
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Possible Cause: Inconsistent cell culture conditions.
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Troubleshooting Steps:
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Ensure cells are from a similar low-passage number for all experiments.
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Maintain consistent cell seeding densities.
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Standardize the timing of this compound treatment and subsequent assays.
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Check for and address any potential mycoplasma contamination.
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Possible Cause: Instability or improper storage of this compound.
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Troubleshooting Steps:
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Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.
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Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light.
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Avoid repeated freeze-thaw cycles.
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Problem 2: Unexpected cell toxicity or a decrease in cell viability at concentrations expected to be non-toxic.
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Possible Cause: Cell-type specific sensitivity.
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Troubleshooting Steps:
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Perform a comprehensive cytotoxicity assay (e.g., MTT or CellTiter-Glo) across a wide range of this compound concentrations for your specific cell line.
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Determine the IC50 value for cytotoxicity and use concentrations well below this for your functional assays.
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Possible Cause: Off-target effects leading to apoptosis or necrosis.
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Troubleshooting Steps:
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Conduct an apoptosis assay (e.g., Annexin V/PI staining) to determine if the observed toxicity is due to programmed cell death.
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Investigate the activation of caspases (e.g., caspase-3, -8, -9), which has been observed with this compound in some cancer cell lines.
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Problem 3: The expected downstream effect of target inhibition is not observed.
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Possible Cause: The signaling pathway is not active in your experimental model.
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Troubleshooting Steps:
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Confirm the basal activity of the target pathway in your cells (e.g., by checking the phosphorylation status of the target or its downstream effectors via Western blot).
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If the pathway is not basally active, consider stimulating it with an appropriate agonist before this compound treatment.
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Possible Cause: Insufficient target engagement at the concentration used.
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Troubleshooting Steps:
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Increase the concentration of this compound, being mindful of potential off-target effects and cytotoxicity.
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Verify target engagement directly using methods like Western blot to check for inhibition of target phosphorylation or a target engagement assay.
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Data Presentation
Table 1: Reported Bioactivities and IC50 Values for this compound
| Target/Activity | Cell Line/Model | IC50 / Ki | Reference |
| Δ5-desaturase | Ki = 0.28 mM (non-competitive) | ||
| Cytotoxicity | A2780 ovarian cancer cells | IC50 = 38.45 µM | |
| Cytotoxicity | SKOV3 ovarian cancer cells | IC50 = 60.87 µM | |
| Cytotoxicity | Immortalized ovarian surface epithelial cells | IC50 = >200 µM | |
| FMDV 3Dpol Inhibition | Cell-based minigenome assay | IC50 = 10.37 µM | |
| Antiviral effect (post-viral entry) | FMDV in BHK-21 cells | EC50 = 15.11 µM |
Experimental Protocols
Protocol 1: General Cell-Based Assay for this compound Treatment
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Cell Seeding: Plate cells at a predetermined density in a suitable multi-well plate and allow them to adhere and reach the desired confluency (typically 24 hours).
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This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
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Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
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Incubation: Incubate the cells for the desired treatment duration.
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Assay: Proceed with the specific downstream assay (e.g., Western blot, viability assay, gene expression analysis).
Protocol 2: Western Blot to Assess Inhibition of Src or STAT3 Phosphorylation
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Cell Lysis: Following this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated form of the target (e.g., p-Src, p-STAT3) and the total form of the target overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: A generalized workflow for experiments involving this compound, including troubleshooting steps.
Caption: Simplified diagram of the Src-STAT3 signaling pathway targeted by this compound.
Caption: A decision tree for troubleshooting unexpected phenotypes observed with this compound treatment.
References
How to prevent Asarinin precipitation in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Asarinin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in water?
This compound is a naturally occurring lignan found in various plants.[1][2] Its chemical structure makes it moderately lipophilic, meaning it prefers fatty or non-polar environments over water.[3] Key properties contributing to its poor water solubility include:
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High LogP value: An estimated LogP of 3.22 indicates its preference for non-aqueous environments.[3]
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Low Water Solubility (logS): A predicted logS of -4.39 confirms it is practically insoluble in water.[3]
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Lack of Ionizable Groups: The structure lacks acidic or basic functional groups that can be ionized by adjusting pH to form more soluble salts.
Q2: What are the primary strategies for solubilizing this compound for in vitro experiments?
The main strategies involve creating a more favorable environment for the this compound molecule to disperse in an aqueous medium. These include:
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Co-solvency: Using a water-miscible organic solvent to first dissolve this compound before diluting it into an aqueous buffer.
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Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic this compound molecule.
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Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes, where this compound is held within the hydrophobic core of the cyclodextrin molecule.
Q3: What initial steps should I take before attempting to solubilize this compound?
Before preparing your experimental solution, it is crucial to prepare a high-concentration stock solution in an appropriate organic solvent. This ensures the compound is fully dissolved before any dilution into an aqueous medium.
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Recommended Solvents: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent choices for creating a primary stock solution.
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Procedure: Dissolve this compound in 100% of the chosen solvent to create a concentrated stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing or brief sonication. This stock can then be stored at -20°C or -80°C for later use.
Troubleshooting Guide
Q1: My this compound precipitates immediately when I dilute my DMSO stock solution into my aqueous buffer. What's wrong?
This is a common issue caused by the rapid change in solvent polarity. When the DMSO stock is added to the aqueous buffer, the final concentration of DMSO may be too low to keep the hydrophobic this compound dissolved.
Solution:
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Increase Final Co-solvent Concentration: The final concentration of the organic co-solvent in your aqueous solution is critical. While you want to keep it low to avoid cellular toxicity, it must be high enough to maintain solubility. Systematically test final DMSO concentrations (e.g., 0.1%, 0.5%, 1%) to find the optimal balance.
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Use an Intermediate Dilution Step: Instead of diluting directly into the final buffer, perform an intermediate dilution in a solution with a higher co-solvent percentage before the final dilution.
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Switch Solubilization Method: If co-solvency alone is insufficient, consider using surfactants or cyclodextrins, which are specifically designed to handle this issue.
Q2: I'm concerned about the toxicity of organic solvents like DMSO in my cell-based assays. What are the alternatives?
If solvent toxicity is a concern, cyclodextrin complexation is an excellent alternative.
Solution:
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Use HP-β-CD: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with high aqueous solubility and low toxicity, making it ideal for in vitro and in vivo applications. It forms an inclusion complex with this compound, effectively shielding it from the aqueous environment and preventing precipitation. See the experimental protocol below for detailed instructions.
Q3: Can I use surfactants to dissolve this compound? Which ones are recommended?
Yes, surfactants can be very effective. They self-assemble into micelles in water above a certain concentration (the Critical Micelle Concentration or CMC). The hydrophobic core of these micelles can effectively solubilize this compound.
Solution:
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Select a Biocompatible Surfactant: For biological experiments, non-ionic surfactants are generally preferred due to their lower toxicity compared to ionic surfactants.
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Recommended Options: Polysorbate 80 (Tween® 80) and Cremophor® EL are commonly used in pharmaceutical formulations to solubilize hydrophobic compounds.
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Protocol: Prepare the aqueous buffer containing the surfactant at a concentration well above its CMC. Then, slowly add the concentrated this compound stock solution while vortexing to allow for micellar encapsulation.
Quantitative Data Summary
The following tables provide a summary of this compound's chemical properties and reported solubility in various solvents.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₈O₆ | |
| Molecular Weight | 354.35 g/mol | |
| LogP (octanol/water) | 3.22 (Predicted) | |
| Water Solubility (LogS) | -4.39 (Predicted) | |
| Melting Point | 120-122 °C |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Concentration | Reference(s) |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ~10 - 70 mg/mL | |
| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | |
| Water | Practically Insoluble | |
| Ethanol | Soluble (especially boiling) | |
| Chloroform | Soluble | |
| Acetone | Soluble |
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent (DMSO)
This protocol describes the preparation of a 100 µM this compound solution in a cell culture medium with a final DMSO concentration of 0.5%.
Methodology:
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Prepare a 20 mM Stock Solution:
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Accurately weigh 3.54 mg of this compound.
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Dissolve it in 500 µL of 100% high-purity DMSO.
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Vortex or sonicate until the solid is completely dissolved. Store this stock at -20°C.
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Prepare a 1 mM Intermediate Solution:
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Thaw the 20 mM stock solution.
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Dilute 5 µL of the 20 mM stock solution into 95 µL of the final aqueous medium (e.g., cell culture medium or PBS). This creates a 1:20 dilution.
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Prepare the Final 100 µM Working Solution:
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Add 10 µL of the 1 mM intermediate solution to 90 µL of the final aqueous medium.
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Vortex gently to mix. The final DMSO concentration will be 0.5%.
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Verification:
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Visually inspect the final solution for any signs of precipitation or cloudiness.
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Always prepare a vehicle control using the same final concentration of DMSO without the compound.
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Protocol 2: Solubilization of this compound using Cyclodextrin (HP-β-CD)
This protocol details how to prepare an aqueous solution of this compound using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
Methodology:
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Prepare the HP-β-CD Solution:
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Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). To do this, dissolve 4.5 g of HP-β-CD in water or buffer and bring the final volume to 10 mL.
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Stir until the HP-β-CD is completely dissolved. This solution can be sterile-filtered if necessary.
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Form the Inclusion Complex:
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Add solid this compound powder directly to the 45% HP-β-CD solution to achieve a supersaturated starting concentration (the exact amount depends on the desired final concentration and may require optimization).
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Stir the mixture vigorously at room temperature for 12-24 hours. This extended stirring time is crucial for the formation of the inclusion complex. The solution should become clearer as this compound is encapsulated.
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Remove Undissolved Compound:
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After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining, un-complexed this compound.
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Collect and Quantify:
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Carefully collect the clear supernatant. This is your aqueous stock solution of the this compound-cyclodextrin complex.
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It is highly recommended to determine the actual concentration of solubilized this compound in the supernatant analytically using HPLC or UV-Vis spectroscopy.
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Use in Experiments:
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The resulting solution can be used directly or further diluted in your aqueous buffer as needed for your experiments.
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Visualizations
The following diagrams illustrate key workflows and mechanisms described in this guide.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of this compound solubilization by cyclodextrin.
References
Technical Support Center: Optimizing Asarinin Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of Asarinin in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound in animal models?
A1: this compound is a moderately lipophilic compound, which presents several challenges for in vivo delivery. The primary obstacles include poor aqueous solubility, potentially low oral bioavailability due to first-pass metabolism, and the need to select appropriate vehicles that ensure consistent and reproducible dosing without causing toxicity.[1][2]
Q2: What are the recommended routes of administration for this compound in animal studies?
A2: The choice of administration route depends on the experimental goals. Common routes for lipophilic compounds like this compound include:
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Oral (PO): Convenient for mimicking clinical use in humans, but bioavailability can be a challenge.[1]
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Intraperitoneal (IP): A common route in rodent studies offering rapid absorption into the portal circulation.[3]
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Intravenous (IV): Ensures 100% bioavailability and is suitable for pharmacokinetic studies, but can be technically challenging in small animals.[4]
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Subcutaneous (SC): Can provide a slower, more sustained release.
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Intranasal (IN): A potential route for bypassing the blood-brain barrier, as demonstrated with the related compound α-asarone.
Q3: Which animal models are suitable for studying this compound delivery and efficacy?
A3: The selection of an animal model should align with the research question. For general pharmacokinetic and efficacy studies, rodent models such as mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar) are commonly used due to their well-characterized physiology and ease of handling. For more complex studies, larger animal models may be considered to better reflect human physiology.
Q4: How can the oral bioavailability of this compound be improved?
A4: Several formulation strategies can enhance the oral bioavailability of lipophilic compounds like this compound:
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Lipid-Based Formulations: Systems like liposomes, nanoemulsions, and solid lipid nanoparticles can improve solubility and absorption.
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Nanoformulations: Encapsulating this compound into nanoparticles can increase its surface area for dissolution and improve uptake.
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Use of Solubilizing Agents: Co-solvents and cyclodextrins can enhance the solubility of hydrophobic drugs.
Troubleshooting Guides
Oral Administration (Gavage)
| Issue | Possible Cause | Troubleshooting Steps |
| Regurgitation or aspiration of the dose | Improper gavage technique; incorrect placement of the gavage needle. | Ensure the animal is properly restrained with the head and body in a straight line. Advance the gavage needle along the roof of the mouth towards the esophagus, not the trachea. If resistance is met, withdraw and reposition the needle. Administer the dose slowly. |
| Inconsistent results between animals | Inaccurate dosing; variability in food intake. | Ensure accurate calculation of the dose based on the most recent body weight. For studies sensitive to food effects, consider a brief fasting period before dosing, if ethically permissible and scientifically justified. |
| Esophageal or stomach injury | Use of a rigid or sharp-tipped gavage needle; excessive force during administration. | Use a flexible, ball-tipped gavage needle to minimize the risk of tissue damage. Never force the needle; if there is resistance, gently withdraw and reinsert. |
Intravenous (IV) Injection (Tail Vein)
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty locating or accessing the tail vein | Veins are constricted; poor visualization. | Warm the mouse's tail using a heat lamp or warm water to dilate the veins. Use a 27-30 gauge needle. Applying a small amount of 70% ethanol can help visualize the veins. |
| Subcutaneous "bleb" formation (swelling at the injection site) | The needle has passed through or is not properly seated in the vein. | If a bleb forms, immediately stop the injection, withdraw the needle, and apply gentle pressure. Attempt the injection again at a site more proximal (closer to the body) to the initial attempt. |
| Inconsistent dosing | Leakage from the injection site; incorrect volume administration. | Ensure the needle is securely in the vein before depressing the plunger. Inject slowly and observe for any signs of leakage. After injection, apply gentle pressure to the site to prevent bleeding and loss of the administered substance. |
Intraperitoneal (IP) Injection
| Issue | Possible Cause | Troubleshooting Steps |
| Injection into an organ (e.g., bladder, intestines) | Incorrect needle placement. | Restrain the animal with its head tilted downwards to move the abdominal organs forward. Inject into the lower right or left quadrant of the abdomen to avoid the cecum and bladder. |
| Peritonitis (inflammation of the abdominal lining) | Introduction of bacteria or irritating substances. | Use a sterile needle for each injection. Ensure the formulation is sterile and the pH is within a tolerable range. |
| Leakage of the injected substance | Needle not fully inserted into the peritoneal cavity. | Ensure the needle penetrates the abdominal wall; a slight "pop" is often felt. |
Data Presentation: Formulation Strategies for Lipophilic Compounds
| Formulation Strategy | Mechanism of Action | Potential Advantages for this compound | Considerations |
| Lipid-Based Formulations (e.g., Liposomes, Nanoemulsions) | Encapsulates the drug in a lipid carrier, improving solubility and absorption. | Enhanced oral bioavailability; protection from degradation in the GI tract. | Formulation stability; potential for batch-to-batch variability. |
| Nanoformulations (e.g., Polymeric Nanoparticles) | Increases surface area for dissolution; can be surface-modified for targeted delivery. | Improved bioavailability; potential for targeted delivery to specific tissues (e.g., brain via intranasal route). | Biocompatibility of the polymer; manufacturing scalability. |
| Co-solvents (e.g., DMSO, PEG) | Increases the solubility of the drug in the vehicle. | Simple formulation approach. | Potential for vehicle-induced toxicity or pharmacological effects. |
| Cyclodextrins | Forms inclusion complexes with the drug, enhancing aqueous solubility. | Improved solubility and dissolution rate. | Potential for nephrotoxicity at high doses. |
Experimental Protocols
Preparation of this compound for Oral Gavage (Hypothetical Protocol)
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Vehicle Selection: Based on its lipophilic nature, a suitable vehicle could be a mixture of Dimethyl sulfoxide (DMSO) and Polyethylene glycol (PEG), or an oil-based vehicle like corn oil.
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Formulation:
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Dissolve this compound in a minimal amount of DMSO.
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Add PEG 400 and vortex until a clear solution is formed.
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Further dilute with sterile saline or water to the final desired concentration. The final concentration of DMSO should be kept low (e.g., <5%) to minimize toxicity.
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Administration:
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Accurately weigh the animal and calculate the required dose volume.
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Administer the formulation using a flexible, ball-tipped gavage needle.
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The typical volume for oral gavage in mice is 5-10 mL/kg.
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Preparation of this compound for Intravenous Injection (Hypothetical Protocol)
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Vehicle Selection: A vehicle that is safe for intravenous administration is crucial. A common choice for lipophilic compounds is a co-solvent system, such as a mixture of DMSO, PEG, and saline.
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Formulation:
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Dissolve this compound in DMSO.
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Add PEG 400 and mix thoroughly.
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Slowly add sterile saline while vortexing to prevent precipitation. The final solution must be clear and free of particulates.
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Administration:
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Warm the animal's tail to dilate the veins.
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Administer the solution slowly into a lateral tail vein using a 27-30 gauge needle.
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The maximum recommended bolus injection volume for mice is 5 mL/kg.
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Mandatory Visualizations
Caption: Experimental workflow for this compound delivery in animal models.
Caption: this compound's inhibition of the STAT3 signaling pathway.
Caption: this compound as an inhibitor of the Src family kinase signaling pathway.
References
- 1. symmetric.events [symmetric.events]
- 2. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in Asarinin experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during experiments with Asarinin.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the formulation, application, and analysis of this compound in various experimental settings.
Question 1: I'm observing inconsistent results in my cell viability assays (e.g., MTT, XTT) with different batches of this compound. What could be the cause?
Answer: Inconsistent results in cell viability assays are a common issue when working with natural compounds like this compound. Several factors could be responsible:
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Solubility Issues: this compound is poorly soluble in water[1]. If not dissolved completely, it can precipitate in your culture medium, leading to an inaccurate final concentration and, consequently, variable results. Ensure your DMSO stock is fresh and that the final concentration of DMSO in the culture medium is consistent across all experiments and does not exceed a non-toxic level (typically <0.5%).
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Compound Stability: this compound may degrade over time, especially if stored improperly or subjected to multiple freeze-thaw cycles. Prepare fresh dilutions from a properly stored stock solution for each experiment.
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Cell Culture Conditions: Variations in cell passage number, seeding density, and serum concentration in the media can significantly impact cellular response to treatment. Standardize these parameters across all experiments.
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Assay Interference: Some natural compounds can interfere with the chemistry of viability assays. For example, compounds with reducing potential can directly convert MTT tetrazolium salt to formazan, leading to false-positive results. It is advisable to include a "compound-only" control (this compound in media without cells) to check for such interference.
Question 2: My Western blot results for downstream signaling proteins (e.g., p-STAT3, p-Src) are not reproducible after this compound treatment. How can I troubleshoot this?
Answer: Reproducibility in Western blotting for signaling pathways affected by this compound can be challenging. Consider the following:
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Treatment Time and Dose: The phosphorylation of signaling proteins is often transient. You may be missing the peak activation or inhibition window. Perform a time-course and dose-response experiment to identify the optimal conditions for observing the desired effect on your target protein.
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Lysate Preparation: The method of cell lysis and the inclusion of appropriate phosphatase and protease inhibitors are critical for preserving the phosphorylation state of proteins. Ensure your lysis buffer is fresh and contains a potent cocktail of inhibitors.
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Loading Controls: Ensure that your loading control is stable and not affected by this compound treatment in your specific cell model. It may be necessary to test multiple housekeeping proteins to find a suitable one.
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Antibody Quality: The specificity and sensitivity of your primary antibodies are paramount. Use antibodies that have been validated for your specific application and consider running positive and negative controls to confirm their performance.
Question 3: I am seeing high variability in my reactive oxygen species (ROS) measurements after treating cells with this compound. What are the potential reasons?
Answer: this compound has been reported to induce ROS accumulation[2]. Variability in ROS assays can stem from several sources:
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Probe Sensitivity: ROS-sensitive fluorescent probes (like DCFH-DA) can be prone to auto-oxidation or photo-sensitization, leading to high background or variable readings. Handle probes with care, protect them from light, and run appropriate controls.
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Cellular Health: The basal ROS level can be influenced by cell confluence, media conditions, and overall cell health. Ensure your cells are healthy and in the logarithmic growth phase before treatment.
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Timing of Measurement: ROS production can be an early and rapid event. A detailed time-course experiment is essential to capture the peak of ROS production accurately.
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Compound Interference: this compound itself might have fluorescent properties that could interfere with the assay readout. Always include a control of this compound-treated cells without the fluorescent probe to check for autofluorescence.
Question 4: this compound is described as an apoptosis inducer, but I am not observing significant caspase activation in my cell line. Why might this be?
Answer: The induction of apoptosis is cell-type dependent. Here are some possible explanations:
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Cell-Specific Resistance: Your cell line may have defects in apoptotic signaling pathways or overexpress anti-apoptotic proteins, making it resistant to this compound-induced apoptosis.
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Insufficient Dose or Time: The concentration of this compound or the duration of treatment may not be sufficient to trigger the apoptotic cascade in your specific cell model. Refer to published IC50 values and consider performing a dose-response and time-course experiment. This compound has been shown to induce apoptosis and activate caspases-3, -8, and -9 in A2780 and SKOV3 cells[3].
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Alternative Cell Death Mechanisms: this compound might be inducing other forms of cell death in your model, such as necroptosis or autophagy. Consider investigating markers for these alternative pathways.
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Assay Sensitivity: Ensure your caspase activity assay is sensitive enough to detect subtle changes. Western blotting for cleaved caspases can be a more sensitive and specific alternative to colorimetric or fluorometric activity assays.
Quantitative Data Summary
This table summarizes key quantitative data for this compound from published literature to aid in experimental design.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Cytotoxicity) | A2780 (Ovarian Cancer) | 38.45 µM | [3] |
| IC50 (Cytotoxicity) | SKOV3 (Ovarian Cancer) | 60.87 µM | [3] |
| EC50 (Antiviral) | FMDV in BHK-21 cells | 15.11 µM | |
| Ki (Inhibition) | Δ5-desaturase | 0.28 mM |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
1. Preparation of this compound Stock Solution
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Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
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Materials:
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This compound powder (CAS 133-04-0)
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Dimethyl sulfoxide (DMSO), sterile, cell culture grade
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Sterile microcentrifuge tubes
-
-
Procedure:
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Weigh the required amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.
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Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10-50 mM). This compound is soluble in DMSO up to 70 mg/mL (197.54 mM).
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Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
-
2. Cell Viability (MTT) Assay
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Objective: To determine the cytotoxic effect of this compound on a chosen cell line.
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Materials:
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Cells of interest
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Complete culture medium
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96-well cell culture plates
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This compound stock solution
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
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Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include "vehicle control" (medium with the same final concentration of DMSO) and "untreated control" wells.
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Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
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Incubate the plate for at least 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the untreated control.
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3. Western Blotting for Phosphorylated STAT3 (p-STAT3)
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Objective: To detect changes in the phosphorylation of STAT3 following this compound treatment.
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Materials:
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Cells of interest and culture reagents
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This compound stock solution
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RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
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BCA protein assay kit
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SDS-PAGE gels, running buffer, and transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies (anti-p-STAT3, anti-total-STAT3, anti-loading control)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
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Plate cells and treat with this compound for the predetermined optimal time and concentration.
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Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold RIPA buffer.
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Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.
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Determine the protein concentration of the supernatant using a BCA assay.
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Normalize protein samples with lysis buffer and Laemmli sample buffer, then boil for 5-10 minutes.
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Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C, following the manufacturer's recommended dilution.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
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Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
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Strip the membrane (if necessary) and re-probe for total STAT3 and a loading control.
-
Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis via ROS production and STAT3 inhibition.
General Troubleshooting Workflow for Inconsistent Results
References
Navigating Long-Term Asarinin Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the refinement of Asarinin dosage in long-term experimental studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the safe and effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is a safe starting dose for this compound in a long-term oral study in rodents?
Q2: I am observing high variability in the plasma concentrations of this compound in my animal studies. What could be the cause?
A2: High variability is a common challenge with poorly water-soluble compounds like this compound. Potential causes include inconsistent dissolution in the gastrointestinal (GI) tract, food effects on gastric emptying and GI fluid composition, and variable first-pass metabolism[1]. To mitigate this, standardize feeding conditions by ensuring a consistent fasting period before dosing. Optimizing the formulation to improve solubility and dissolution rate can also reduce the dependency of absorption on physiological variables[1].
Q3: My this compound formulation is causing toxicity in my animals, but I believe it's the vehicle. What are my options?
A3: Vehicle-related toxicity can confound study results. If you suspect the vehicle is the issue, consider reducing the dosing volume by creating a more concentrated formulation. Alternatively, explore alternative, well-tolerated vehicles. Aqueous suspensions using excipients generally regarded as safe (GRAS) or lipid-based formulations are often better tolerated than solutions with high concentrations of organic co-solvents[3].
Q4: How can I improve the oral bioavailability of this compound?
A4: this compound is a lipophilic compound with low water solubility, which can limit its oral bioavailability. Strategies to enhance bioavailability include reducing the particle size of the compound through micronization or nanocrystallization to increase the surface area for dissolution. Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can also improve its absorption.
Troubleshooting Guides
Formulation and Administration
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous vehicle upon standing. | Poor aqueous solubility of this compound. | 1. Prepare fresh formulations immediately before each use.2. Increase the concentration of co-solvents (e.g., DMSO, PEG300), but be mindful of their potential toxicity.3. Consider a suspension formulation with appropriate suspending and wetting agents (e.g., Tween 80, carboxymethylcellulose).4. Explore lipid-based formulations where this compound is dissolved in an oil phase. |
| Difficulty in administering a uniform dose via oral gavage. | The suspension is not homogenous, or the compound is sticking to the gavage needle. | 1. Ensure the suspension is continuously stirred during dosing.2. Use a wider gauge gavage needle to prevent clogging.3. Rinse the gavage needle with the vehicle between doses to remove any residual compound. |
| Regurgitation or signs of distress in animals after oral gavage. | Improper gavage technique, excessive dosing volume, or irritating formulation. | 1. Ensure personnel are properly trained in oral gavage techniques.2. Limit the gavage volume to a maximum of 10 mL/kg for rodents.3. Consider less stressful administration methods, such as voluntary consumption in flavored jelly. |
In Vivo Study Conduct
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected toxicity or adverse effects at a previously reported "safe" dose. | Differences in animal strain, sex, age, or health status. Variation in the purity of the this compound compound. | 1. Conduct a small-scale dose-range finding study in your specific animal model.2. Obtain a certificate of analysis for the this compound to confirm its purity.3. Closely monitor animals for clinical signs of toxicity, especially during the initial phase of the study. |
| Lack of efficacy at a previously reported "effective" dose. | Poor bioavailability of your formulation. Differences in the disease model or experimental conditions. | 1. Verify the stability and concentration of this compound in your formulation.2. Consider conducting a pilot pharmacokinetic study to assess systemic exposure.3. Re-evaluate the experimental design and compare it with the cited literature. |
Quantitative Data Summary
The following table summarizes available quantitative data related to this compound and its source extract. It is important to note that data for pure this compound is limited, and extrapolation from extract data should be done with caution.
| Parameter | Value | Species | Route | Notes | Citation |
| LD50 (Lethal Dose, 50%) | >2,000 mg/kg (female)>4,000 mg/kg (male) | Rat | Oral | For Asarum sieboldii extract. | |
| In Vitro Cytotoxicity (IC50) | Not specified | Human Kidney (HK-2) cells | - | Majority of Asarum extracts were not cytotoxic at the doses tested. |
Experimental Protocols
Protocol for a 28-Day Repeated-Dose Oral Toxicity Study in Rats
This protocol is a general guideline and should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.
-
Animals: Young adult Sprague-Dawley rats (8-10 weeks old), equal numbers of males and females.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in water).
-
Group 2: Low dose this compound.
-
Group 3: Mid dose this compound.
-
Group 4: High dose this compound. (Dose selection should be based on a preliminary dose-range finding study and available toxicity data of related compounds.)
-
-
Administration: Daily oral gavage for 28 consecutive days.
-
Monitoring:
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Daily: Clinical signs of toxicity (changes in behavior, posture, grooming, etc.), morbidity, and mortality.
-
Weekly: Body weight and food consumption.
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End of study:
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Hematology and clinical chemistry analysis.
-
Gross necropsy and organ weight measurement (liver, kidneys, spleen, heart, brain).
-
Histopathological examination of major organs.
-
-
Formulation of this compound for Oral Gavage (Suspension)
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Weigh the required amount of this compound.
-
If necessary, reduce the particle size of the this compound powder using a mortar and pestle.
-
Prepare the vehicle solution (e.g., 0.5% w/v carboxymethylcellulose and 0.1% v/v Tween 80 in purified water).
-
Wet the this compound powder with a small amount of the vehicle to form a paste.
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Gradually add the remaining vehicle while continuously stirring or vortexing to form a uniform suspension.
-
Store the suspension at 2-8°C and protect it from light. Prepare fresh as needed, ideally daily. Ensure the suspension is thoroughly mixed before each administration.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: A general workflow for a dose-finding and long-term toxicity study.
References
Improving the signal-to-noise ratio in Asarinin-based assays.
Technical Support Center: Asarinin-Based Assays
Welcome to the technical support center for this compound-based assays. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments involving the lignan this compound, with a focus on improving the signal-to-noise ratio in cell-based fluorescence and luminescence assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical application for an this compound-based assay?
A1: this compound is known to inhibit several signaling pathways, including the STAT3, Src kinase, and Toll-like receptor 4 (TLR4) pathways.[1][2] A common application is to use this compound as a test compound in a cell-based assay to quantify its inhibitory effect on one of these pathways. For example, a STAT3 reporter assay can be used to measure the reduction in STAT3-mediated gene expression in the presence of this compound after stimulating cells with a cytokine like Interleukin-6 (IL-6).[2][3]
Q2: What are the primary sources of high background noise in my this compound assay?
A2: High background noise in fluorescence or luminescence-based assays can originate from several sources:
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Autofluorescence: Many cellular components (like NADH and flavins) and media constituents (like phenol red and riboflavin) naturally fluoresce, which can create a high background signal.[4]
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Nonspecific Binding: The detection antibodies or fluorescent probes may bind to unintended targets or surfaces within the well.
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Reagent Concentration: Excessively high concentrations of reagents, such as detection antibodies or enzyme substrates, can lead to elevated background signals.
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Cell Health and Density: Unhealthy or overly confluent cells can contribute to higher background.
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Instrument Settings: Improper gain settings on the plate reader can amplify noise along with the signal.
Q3: My signal is very low after treating with this compound. What could be the cause?
A3: A weak signal can be due to several factors:
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Suboptimal this compound Concentration: The concentration of this compound used may be too high, leading to cytotoxicity, or too low to have a measurable effect. A dose-response curve is essential to determine the optimal concentration.
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Ineffective Pathway Activation: The stimulus used to activate the signaling pathway (e.g., IL-6 for STAT3) may not be potent enough or may have degraded.
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Reagent Issues: The fluorescent probe, substrate, or antibodies may be used at a suboptimal concentration, or they may have degraded due to improper storage.
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Insufficient Incubation Times: Incubation times for the stimulus, this compound, or detection reagents may be too short.
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Photobleaching: For fluorescence assays, excessive exposure to light during imaging can diminish the signal.
Q4: I'm observing high well-to-well variability in my results. How can I improve consistency?
A4: High variability can often be traced back to procedural inconsistencies:
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Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes, is a common cause of variability. Ensure your pipettes are calibrated.
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Inconsistent Cell Seeding: A non-uniform cell density across wells will lead to variable results. Ensure the cell suspension is homogenous before and during plating.
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can alter reagent concentrations. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media to create a humidity barrier.
-
Temperature Gradients: Ensure the plate has equilibrated to the appropriate temperature before reading.
Troubleshooting Guide: High Background Signal
High background can significantly reduce the signal-to-noise ratio. Use the following table to diagnose and resolve common causes.
| Potential Cause | Recommended Solution |
| Autofluorescence | Use phenol red-free media for the assay. If possible, select fluorescent dyes that emit in the red or far-red spectrum, as cellular autofluorescence is most prominent in the blue and green regions. Include an "unstained cells" control to quantify the level of autofluorescence. |
| Nonspecific Antibody Binding | Increase the number and duration of wash steps after antibody incubations. Optimize the blocking step by trying different blocking buffers (e.g., BSA, non-fat dry milk, or serum from the host species of the secondary antibody) and increasing the incubation time. |
| Excessive Reagent Concentration | Perform a titration to determine the optimal concentration for your primary and secondary antibodies. Similarly, optimize the concentration of any fluorescent probes or enzyme substrates. |
| Contaminated Reagents | Prepare fresh buffers and solutions using high-purity water and reagents. Filter-sterilize buffers to remove any particulate matter. |
| High Cell Seeding Density | Optimize the cell seeding density. Too many cells can lead to high background and artifacts. Perform a cell titration experiment to find the density that provides the best signal-to-noise ratio. |
Experimental Protocol: this compound Inhibition of IL-6-Induced STAT3 Activity
This protocol describes a fluorescent reporter gene assay to quantify the inhibitory effect of this compound on the STAT3 signaling pathway.
1. Cell Culture and Seeding:
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Culture a human cancer cell line with a stably integrated STAT3-responsive firefly luciferase reporter construct (e.g., DU-145-STAT3-Luc) in the appropriate growth medium.
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Seed the cells into a 96-well, black-walled, clear-bottom plate at a pre-optimized density (e.g., 20,000 cells/well) and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Aspirate the growth medium from the cells and add the this compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO).
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Incubate for a predetermined time (e.g., 2 hours) to allow for cellular uptake of this compound.
3. Pathway Stimulation:
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Prepare a solution of the STAT3 activator, IL-6, at a concentration known to elicit a robust response (e.g., 10 ng/mL).
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Add the IL-6 solution to all wells except for the "unstimulated control" wells.
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Incubate for the optimal time to induce STAT3-mediated reporter expression (e.g., 6 hours).
4. Signal Detection (Luciferase Assay):
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Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the medium from the wells.
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Add the luciferase assay reagent, which lyses the cells and contains the substrate (luciferin), to each well.
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Incubate for 10 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.
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Measure the luminescence using a plate reader.
5. Data Analysis:
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Subtract the average background luminescence (from "no cells" wells) from all other readings.
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Normalize the signal by calculating the fold induction of the IL-6 treated wells over the unstimulated control.
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Plot the dose-response curve for this compound and calculate the IC50 value.
Data Presentation: Optimizing Assay Parameters
The following tables present hypothetical data from experiments aimed at optimizing the signal-to-noise (S/N) ratio for the this compound-STAT3 assay.
Table 1: Optimization of Cell Seeding Density
| Cells/Well | Signal (RLU) | Background (RLU) | S/N Ratio |
| 5,000 | 150,000 | 10,000 | 15 |
| 10,000 | 350,000 | 20,000 | 17.5 |
| 20,000 | 800,000 | 40,000 | 20 |
| 40,000 | 1,200,000 | 100,000 | 12 |
Table 2: Optimization of IL-6 Concentration
| IL-6 (ng/mL) | Signal (RLU) | Background (RLU) | S/N Ratio |
| 1 | 250,000 | 40,000 | 6.25 |
| 5 | 600,000 | 40,000 | 15 |
| 10 | 810,000 | 40,000 | 20.25 |
| 20 | 850,000 | 40,000 | 21.25 |
Visualizations
Caption: this compound inhibits the STAT3 pathway by potentially blocking JAK-mediated phosphorylation and subsequent STAT3 dimerization.
Caption: Experimental workflow for the this compound STAT3 inhibition assay.
References
- 1. (-)-Asarinin alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Stat3 Activation by Sanguinarine Suppresses Prostate Cancer Cell Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Managing Potential Toxicity of Asarinin in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asarinin in a preclinical setting. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a lignan, a class of natural products.[1] It has been investigated for various biological activities, including potential anti-cancer properties.[2] Research has shown that (-)-Asarinin can induce apoptotic cell death in human ovarian cancer cells and gastric precancerous lesion cells.[3][4] It has also been noted for its potential role in dopamine biosynthesis.[1]
Q2: What are the known mechanisms of this compound's cytotoxic action?
A2: The cytotoxic effects of this compound in cancer cells have been linked to the induction of apoptosis through the activation of caspases. Furthermore, studies have indicated that it promotes the accumulation of mitochondrial reactive oxygen species (ROS) and inhibits the STAT3 signaling pathway.
Q3: Is there any available data on the in vivo toxicity of this compound?
A3: Based on publicly available scientific literature, there are no detailed in vivo acute or subchronic toxicity studies for this compound in animal models. General toxicological assessments are crucial for any compound in preclinical development to determine its safety profile, including the No-Observed-Adverse-Effect-Level (NOAEL). Researchers should conduct thorough safety evaluations as part of their drug development program.
Q4: What are the initial steps to assess the potential toxicity of this compound in a new cell line?
A4: A primary step is to determine its cytotoxicity by establishing a dose-response curve and calculating the IC50 (half-maximal inhibitory concentration) value. An MTT or similar cell viability assay is suitable for this purpose. It is also recommended to test a non-cancerous cell line from the same tissue of origin to assess for selective cytotoxicity.
Q5: How can I investigate if this compound induces apoptosis in my experimental model?
A5: Apoptosis can be assessed using several methods. A common and effective technique is the Annexin V-FITC/Propidium Iodide (PI) staining assay followed by flow cytometry. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Confirmation of apoptosis can be achieved by measuring the activity of key executioner caspases, such as caspase-3 and caspase-7.
Q6: Given that this compound can induce ROS, how can I measure this in my experiments?
A6: Intracellular ROS levels can be measured using the DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay. This cell-permeant dye is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent compound DCF, which can be quantified using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
Q7: Are there concerns about the genotoxicity of this compound?
A7: While there is no direct evidence on the genotoxicity of this compound, related compounds like α-asarone and β-asarone have been reported to have genotoxic effects. Therefore, it is prudent to evaluate the genotoxic potential of this compound. The Comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA strand breaks and would be an appropriate initial test.
Troubleshooting Guides
Troubleshooting Inconsistent MTT Assay Results
| Problem | Possible Cause | Solution |
| High background absorbance | Contamination of culture media or reagents. | Use fresh, sterile reagents and media. Ensure aseptic techniques are followed. |
| Phenol red in the media can interfere with absorbance readings. | Use phenol red-free media for the assay or subtract the background from a media-only control. | |
| Low signal or poor dose-response | Insufficient incubation time with MTT reagent. | Optimize the incubation time (typically 1-4 hours) for your specific cell line. |
| Cell density is too low or too high. | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. | |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient time for solubilization. Using an orbital shaker can aid this process. | |
| High well-to-well variability | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques to dispense cells evenly. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
Troubleshooting Annexin V/PI Apoptosis Assay
| Problem | Possible Cause | Solution |
| High percentage of necrotic cells (PI positive) in the negative control | Harsh cell handling during harvesting (e.g., over-trypsinization). | Handle cells gently. Use a cell scraper for adherent cells if they are sensitive to trypsin, or optimize trypsinization time and concentration. |
| Centrifugation speed is too high. | Use a lower centrifugation speed (e.g., 300-400 x g) to pellet the cells. | |
| Low or no Annexin V positive signal in the positive control | Ineffective apoptosis-inducing agent or insufficient incubation time. | Use a known potent inducer of apoptosis (e.g., staurosporine) and optimize the treatment duration. |
| Loss of Ca2+ in the binding buffer. | Annexin V binding to phosphatidylserine is calcium-dependent. Ensure the binding buffer contains an adequate concentration of CaCl2. | |
| High background fluorescence | Inadequate washing of cells. | Wash cells thoroughly with cold PBS before and after staining to remove unbound antibodies and dyes. |
| Spectral overlap between FITC and PI. | Perform proper fluorescence compensation using single-stained controls for flow cytometry analysis. |
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| (-)-Asarinin | A2780 (human ovarian cancer) | Cytotoxicity | 38.45 ± 2.78 | |
| (-)-Asarinin | SKOV3 (human ovarian cancer) | Cytotoxicity | 60.87 ± 5.01 | |
| (-)-Asarinin | IOSE80PC (immortalized ovarian surface epithelial) | Cytotoxicity | >200 |
Experimental Protocols
MTT Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Following treatment, remove the media and add 100 µL of fresh serum-free media and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound as required for your experiment. Collect both adherent and floating cells.
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Cell Washing: Wash the cells twice with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (100 µg/mL working solution).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Intracellular ROS Detection using DCFH-DA
-
Cell Seeding and Treatment: Seed cells in a suitable plate (e.g., 24-well or 96-well) and treat with this compound.
-
DCFH-DA Loading: Remove the treatment media, wash the cells once with serum-free media, and then incubate with DCFH-DA working solution (e.g., 10-25 µM) for 30 minutes at 37°C.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.
-
Measurement: Add PBS to the wells and measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation at ~485 nm and emission at ~530 nm.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Workflow for Annexin V/PI apoptosis assay.
References
Validation & Comparative
Validating the Anticancer Potential of Asarinin: A Comparative Guide for Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview for validating the anticancer effects of Asarinin in xenograft models. Given the absence of direct xenograft studies for this compound in publicly available literature, this document outlines a robust experimental framework based on its known mechanisms of action. It further offers a comparative analysis with other anticancer agents that target similar signaling pathways and have established in vivo efficacy data.
Introduction to this compound
This compound is a lignan compound that has demonstrated promising anticancer properties in preclinical in vitro studies. Its primary mechanisms of action are believed to involve the induction of apoptosis (programmed cell death) through the accumulation of mitochondrial reactive oxygen species (ROS) and the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many human cancers. While in vitro data are encouraging, validation in in vivo models is a crucial step in the drug development pipeline.
Hypothetical Xenograft Study of this compound: A Comparative Framework
To assess the in vivo anticancer efficacy of this compound, a subcutaneous xenograft model is proposed. This model involves the implantation of human cancer cells into immunodeficient mice, allowing for the observation of tumor growth and the evaluation of therapeutic interventions. This guide uses prostate and breast cancer as illustrative models, given the availability of comparative data for other STAT3 inhibitors in these cancer types.
Comparative Anticancer Agents
To contextualize the potential efficacy of this compound, this guide includes data from two other known STAT3 inhibitors that have been evaluated in xenograft models:
-
Galiellalactone: A direct STAT3 inhibitor that has shown efficacy in prostate cancer models.
-
C188-9 (TTI-101): A small molecule inhibitor targeting the SH2 domain of STAT3, which has been studied in breast cancer models.
Data Presentation: Comparative Efficacy in Xenograft Models
The following tables summarize the reported in vivo efficacy of the comparative STAT3 inhibitors. These tables provide a benchmark against which the future experimental results of this compound can be measured.
Table 1: In Vivo Efficacy of Galiellalactone in a Prostate Cancer Xenograft Model
| Treatment Group | Cancer Cell Line | Administration Route & Dosage | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | DU145 | Daily i.p. injections | Data not specified | - | [1] |
| Galiellalactone | DU145 | Daily i.p. injections | Significantly reduced | 41-42% reduction in growth rate | [1] |
Table 2: In Vivo Efficacy of C188-9 in Breast Cancer Xenograft Models
| Treatment Group | Xenograft Model | Administration Route & Dosage | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | BCM2665 (Chemoresistant) | Daily | No significant reduction with C188-9 alone | Not Applicable (as single agent) | [2] |
| C188-9 + Docetaxel | BCM2665 (Chemoresistant) | 12.5 mg/kg (C188-9) + 20mg/kg (Docetaxel) | Statistically significant decrease | Data not specified | [2] |
| Vehicle Control | MC1 (Chemosensitive) | Daily | No effect with C188-9 alone | Not Applicable (as single agent) | [2] |
| C188-9 + Docetaxel | MC1 (Chemosensitive) | 12.5 mg/kg (C188-9) + Docetaxel | Intermediate growth curve between single agents | Data not specified | |
| Vehicle Control | Patient-Derived Xenograft | Daily | - | - | |
| C188-9 | Patient-Derived Xenograft | Daily | Smaller than control | Data not specified |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validity of preclinical studies. The following is a standardized protocol for a subcutaneous xenograft study, which can be adapted for the evaluation of this compound.
Protocol: Subcutaneous Tumor Xenograft Model
1. Cell Culture and Preparation:
-
Culture human cancer cells (e.g., DU145 for prostate, MDA-MB-231 for breast) in appropriate complete medium until they reach 70-80% confluency in the logarithmic growth phase.
-
Harvest the cells by trypsinization and wash them twice with sterile phosphate-buffered saline (PBS).
-
Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion (viability should be >95%).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel on ice to a final concentration of 1–5 × 10⁷ cells/mL. The cell suspension should be prepared fresh and used within 30 minutes.
2. Animal Handling and Tumor Inoculation:
-
Use 4-6 week old female immunodeficient mice (e.g., BALB/c nude or SCID). Allow for a 3-5 day acclimatization period.
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Shave and sterilize the injection site on the right flank of the mouse with 70% ethanol.
-
Inject 100–200 µL of the cell-Matrigel suspension subcutaneously using a 23-25 gauge needle.
-
Monitor the mice daily for tumor appearance and overall health.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Once tumors become palpable, measure their dimensions (length and width) twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
When tumors reach a predetermined average volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound and comparative agents (e.g., Galiellalactone, C188-9) in appropriate vehicle solutions.
-
Administer the treatments according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The vehicle solution should be administered to the control group.
4. Efficacy Evaluation and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically the tumor volume at the end of the study. Calculate the percentage of tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound's proposed mechanism of action via STAT3 inhibition.
Experimental Workflow Diagram
References
Asarinin vs. Sesamin: A Comparative Study of Their Biological Activities
A comprehensive guide for researchers and drug development professionals on the distinct and overlapping biological effects of two prominent lignans, Asarinin and Sesamin. This report details their mechanisms of action, comparative efficacy through quantitative data, and the experimental protocols used to elucidate their activities.
This compound and Sesamin, both tetrahydrofurofuran lignans, are naturally occurring compounds that have garnered significant attention for their diverse pharmacological properties. While structurally similar as epimers, they exhibit distinct biological activities that warrant a detailed comparative analysis for researchers in drug discovery and development. This guide provides an objective comparison of their performance in various biological assays, supported by experimental data and detailed methodologies.
Comparative Biological Activities at a Glance
| Biological Activity | This compound | Sesamin |
| Anti-Cancer | Induces apoptosis, promotes mitochondrial ROS accumulation, inhibits STAT3 signaling, induces G0/G1 phase arrest.[1] | Anti-proliferative, pro-apoptotic, anti-inflammatory, anti-metastatic, pro-autophagocytic.[2] |
| Anti-Inflammatory | Suppresses mast cell activation by inhibiting Src family kinases.[1][3] | Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), inhibits NF-κB and MAPK signaling.[4] |
| Antioxidant | Scavenges free radicals. | Scavenges free radicals, reduces oxidative stress. |
| Antiviral | Effective against Foot-and-Mouth Disease Virus by targeting RNA-dependent RNA polymerase. | Effective against Foot-and-Mouth Disease Virus by targeting RNA-dependent RNA polymerase. |
| Other Activities | Pain relief, anti-allergic, anti-tuberculous bacilli effects. Non-competitive Δ5-desaturase inhibitor. | Lowers cholesterol and blood pressure, neuroprotective effects. |
Quantitative Comparison of Biological Efficacy
The following tables summarize the quantitative data from various studies, providing a direct comparison of the potency of this compound and Sesamin in different experimental models.
Table 1: In Vitro Cytotoxicity (IC50 values in µM)
| Cell Line | Cancer Type | This compound | Sesamin | Reference |
| MC (human gastric precancerous lesion) | Gastric Precancerous Lesion | 140 | - | |
| A2780 | Ovarian Cancer | 38.45 | - | |
| SKOV3 | Ovarian Cancer | 60.87 | - | |
| MDA-MB-231 | Breast Cancer | - | 0-200 (inhibited proliferation) | |
| HepG2 | Hepatocellular Carcinoma | - | Inhibited growth |
Note: A direct comparison of IC50 values is limited by the availability of studies that test both compounds in the same cell lines under identical conditions.
Table 2: Antiviral Activity against Foot-and-Mouth Disease Virus (FMDV)
| Parameter | This compound | Sesamin | Reference |
| EC50 (µM) | 15.11 ± 1.18 | 52.98 ± 1.72 | |
| IC50 (µM) for 3Dpol inhibition | 10.37 ± 1.01 | 74.89 ± 1.87 |
These results indicate that this compound is a more potent inhibitor of FMDV replication and its RNA-dependent RNA polymerase (3Dpol) compared to Sesamin.
Signaling Pathways
This compound and Sesamin exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate the key pathways targeted by each compound.
This compound's Signaling Pathways
Caption: this compound's mechanisms of action in cancer and mast cells.
Sesamin's Signaling Pathways
Caption: Key signaling pathways modulated by Sesamin in cancer cells.
Experimental Protocols
To ensure the reproducibility and further investigation of the reported biological activities, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is commonly used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Plate cells (e.g., A2780, SKOV3, or MC cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Sesamin (e.g., 0-200 µM) for 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells. The IC50 value is determined from the dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
This method is used to detect changes in the expression and phosphorylation of proteins involved in signaling pathways.
-
Cell Lysis: After treatment with this compound or Sesamin, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-NF-κB, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Antiviral Plaque Reduction Assay
This assay is used to determine the antiviral efficacy of compounds.
-
Cell Seeding: Seed host cells (e.g., BHK-21) in 6-well plates and grow to confluence.
-
Virus Infection: Infect the cells with a known titer of the virus (e.g., FMDV) for 1 hour.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound or Sesamin and 1% low-melting-point agarose.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Conclusion
Both this compound and Sesamin demonstrate a broad spectrum of promising biological activities, particularly in the realms of anti-cancer and anti-inflammatory research. While they share some common targets, such as the STAT3 pathway, they also exhibit distinct mechanisms of action. For instance, this compound's potent inhibition of Src family kinases in mast cells and its superior antiviral activity against FMDV highlight its unique therapeutic potential. Conversely, Sesamin's well-documented effects on the NF-κB pathway and its role in lipid metabolism present different avenues for clinical application. The provided data and protocols offer a solid foundation for researchers to further explore and compare the therapeutic utility of these two closely related lignans. Future head-to-head comparative studies in a wider range of models are warranted to fully elucidate their respective advantages and potential synergistic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A comprehensive review on the anti-cancer properties and mechanisms of action of sesamin, a lignan in sesame seeds (Sesamum indicum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-Asarinin inhibits mast cells activation as a Src family kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of sesame (Sesamum indicum L.) and bioactive compounds (sesamin and sesamolin) on inflammation and atherosclerosis: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Asarinin and Other STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in the proliferation, survival, and metastasis of various cancer cells. Its constitutive activation is a hallmark of numerous malignancies, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of the efficacy of Asarinin, a naturally occurring lignan, with other well-established small-molecule STAT3 inhibitors. The information presented herein is based on available experimental data to aid researchers in selecting the appropriate inhibitor for their studies.
Quantitative Comparison of STAT3 Inhibitor Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various STAT3 inhibitors across different cancer cell lines and assay types. This data provides a quantitative measure of their potency in inhibiting STAT3 signaling and cell proliferation.
Table 1: Inhibition of STAT3 Activity
| Inhibitor | Assay Type | Cell Line/System | IC50 | Reference(s) |
| This compound | Western Blot (p-STAT3) | MC (gastric epithelial) | Data not available | [1] |
| Stattic | Cell-free (SH2 domain binding) | - | 5.1 µM | [2][3][4] |
| Cell-based (STAT3 activation) | UM-SCC-17B (HNSCC) | 2.56 µM | [5] | |
| Cell-based (STAT3 activation) | OSC-19 (HNSCC) | 3.48 µM | ||
| Cell-based (STAT3 activation) | Cal33 (HNSCC) | 2.28 µM | ||
| Cell-based (STAT3 activation) | UM-SCC-22B (HNSCC) | 2.65 µM | ||
| S3I-201 | Cell-free (DNA binding) | - | 86 µM | |
| Niclosamide | Cell-based (Luciferase reporter) | HeLa (cervical cancer) | 0.25 µM | |
| Cell-based (p-STAT3) | Du145 (prostate cancer) | ~1.0 µM |
Table 2: Inhibition of Cancer Cell Proliferation
| Inhibitor | Cell Line | Cancer Type | IC50 (48h) | Reference(s) |
| This compound | MC | Gastric Precancerous Lesions | Not specified | |
| Stattic | CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 3.19 µM | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 4.89 µM | ||
| S3I-201 | MDA-MB-435 | Breast Carcinoma | ~30-100 µM | |
| NIH 3T3/v-Src | Transformed Mouse Fibroblasts | ~30-100 µM | ||
| Niclosamide | Du145 | Prostate Cancer | 0.7 µM | |
| HepG2 | Hepatocellular Carcinoma | 31.91 µM | ||
| QGY-7703 | Hepatocellular Carcinoma | 10.24 µM | ||
| SMMC-7721 | Hepatocellular Carcinoma | 13.46 µM | ||
| A2780ip2 | Ovarian Cancer | 0.41-1.86 µM | ||
| SKOV3ip1 | Ovarian Cancer | 0.41-1.86 µM | ||
| SW620 | Colon Cancer | 2.9 µM (72h) | ||
| HCT116 | Colon Cancer | 0.4 µM (72h) | ||
| HT29 | Colon Cancer | 8.1 µM (72h) |
Experimental Methodologies
This section provides an overview of the key experimental protocols used to assess the efficacy of STAT3 inhibitors.
Western Blot for Phospho-STAT3 (p-STAT3)
This technique is used to determine the level of activated STAT3 by detecting its phosphorylated form at tyrosine 705 (Tyr705).
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the inhibitor for a specified duration. A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified to determine the relative levels of p-STAT3. The membrane is often stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing STAT3 binding sites in its promoter and a Renilla luciferase plasmid (as a transfection control) using a suitable transfection reagent.
-
Inhibitor Treatment and Cell Stimulation: After transfection, treat the cells with different concentrations of the STAT3 inhibitor. Subsequently, stimulate the cells with a known STAT3 activator (e.g., Interleukin-6, IL-6) to induce STAT3 transcriptional activity.
-
Cell Lysis and Luciferase Activity Measurement: Lyse the cells and measure the luminescence of both firefly and Renilla luciferases using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The inhibition of STAT3 transcriptional activity is determined by the reduction in normalized luciferase activity in inhibitor-treated cells compared to the stimulated control.
Visualizing the STAT3 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms and processes involved, the following diagrams were generated using the Graphviz DOT language.
References
- 1. (-)-Asarinin alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stattic | Cell Signaling Technology [cellsignal.com]
- 3. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
Cross-validation of Asarinin's antiviral activity against different viral strains.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of asarinin, a lignan found in plants of the Asarum genus. While research highlights its potential as a broad-spectrum antiviral agent, current experimental data is predominantly focused on its efficacy against the Foot-and-Mouth Disease Virus (FMDV). This document summarizes the existing quantitative data, details the experimental protocols used for its validation, and visualizes the relevant biological pathways and workflows to support further research and development.
Data Presentation: this compound's Antiviral Efficacy
The following table summarizes the reported antiviral activity of (-)-asarinin against Foot-and-Mouth Disease Virus (FMDV). At present, specific inhibitory concentrations for other viral strains have not been extensively reported in the available scientific literature.
| Virus Strain | Assay | Metric | Value (µM) | Cell Line | Reference |
| Foot-and-Mouth Disease Virus (FMDV) | Immunoperoxidase Monolayer Assay | EC50 | 15.11 | BHK-21 | [1] |
| Foot-and-Mouth Disease Virus (FMDV) | Cell-based FMDV Minigenome Assay | IC50 | 10.37 | BHK-21 | [1] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
The evaluation of this compound's antiviral activity against FMDV involved several key experimental methodologies to determine its efficacy and mechanism of action.
Cell Culture and Virus
-
Cell Line: Baby Hamster Kidney (BHK-21) cells were used for propagating the Foot-and-Mouth Disease Virus and for conducting the antiviral assays.
-
Virus: The FMDV serotype O was utilized for infection in the described experiments.
Cytotoxicity Assay
Before assessing the antiviral activity, the cytotoxic effect of this compound on the host cells was determined to ensure that the observed antiviral effects were not due to cell death.
-
Method: A CCK-8 (Cell Counting Kit-8) assay was employed.
-
Procedure:
-
BHK-21 cells were seeded in 96-well plates.
-
After 24 hours, the cells were treated with various concentrations of this compound.
-
The cells were incubated for a period that mimics the duration of the antiviral assay.
-
The CCK-8 solution was added to each well, and the plates were incubated.
-
The absorbance was measured at 450 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) was calculated.
-
Antiviral Activity Assays
Two primary assays were used to quantify the antiviral effect of this compound against FMDV.
-
Immunoperoxidase Monolayer Assay (IPMA): This assay detects the presence of viral antigens in infected cells.
-
BHK-21 cells were seeded in 96-well plates.
-
Cells were infected with FMDV.
-
After a 1-hour adsorption period, the virus inoculum was removed, and the cells were washed.
-
Media containing different concentrations of this compound were added to the wells.
-
The plates were incubated for 24 hours.
-
The cells were fixed and permeabilized.
-
A primary antibody against FMDV was added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
A substrate for HRP was added to visualize the infected cells.
-
The number of infected cells was counted to determine the EC50.
-
-
Cell-based FMDV Minigenome Assay: This assay measures the activity of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme for viral replication.
-
BHK-21 cells were co-transfected with plasmids expressing the FMDV P1-2A, 3C, and L proteins, along with a plasmid containing a minigenome that expresses a reporter gene (like GFP) under the control of the FMDV RdRp.
-
The cells were then treated with different concentrations of this compound.
-
The expression of the reporter gene was quantified (e.g., by measuring fluorescence).
-
A decrease in reporter gene expression indicated inhibition of the FMDV RdRp, and the IC50 was calculated.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Antiviral Activity Assessment
The following diagram illustrates a generalized workflow for evaluating the antiviral activity of a compound like this compound.
A generalized workflow for assessing the antiviral activity of this compound.
Proposed Mechanism of Action: Inhibition of Viral RNA Polymerase
The primary mechanism of this compound's antiviral activity against FMDV is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), also known as 3Dpol.[1] This enzyme is crucial for the replication of the viral RNA genome.
Inhibition of FMDV replication by this compound through targeting the viral RdRp.
Comparison with Other Alternatives and Future Directions
Currently, the body of evidence for this compound's antiviral activity is most robust for FMDV. While some literature suggests a broader antiviral potential for lignans from Asarum species, specific data on this compound against other viruses such as influenza virus, coronaviruses, or herpesviruses is not yet available.[2][3]
For comparison, another lignan, sesamin, also isolated from Asarum species, has been shown to have anti-FMDV activity, although it is less potent than this compound. The EC50 of sesamin against FMDV was reported to be 52.98 µM.
Future research should focus on screening this compound against a wider panel of clinically relevant viruses to validate its potential as a broad-spectrum antiviral agent. Studies elucidating its mechanism of action against different viral families would also be crucial for its development as a therapeutic. The favorable safety profile of some lignans makes them attractive candidates for further investigation.
References
- 1. Antiviral Efficacy of Lignan Derivatives (-)-Asarinin and Sesamin Against Foot-and-Mouth Disease Virus by Targeting RNA-Dependent RNA Polymerase (3Dpol) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asarum sieboldii, a Potential Ethnomedicinal Herb in Dentistry and Oral Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Independent Verification of Asarinin's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Asarinin's performance with alternative compounds, supported by available experimental data. This compound, a lignan found in plants of the Asarum genus, has demonstrated potential as an anti-cancer agent. This guide synthesizes findings on its mechanism of action and compares it with other compounds targeting similar cellular pathways.
This compound's Core Mechanism: A Dual Approach to Inducing Cancer Cell Death
Recent studies have elucidated a primary mechanism by which this compound exerts its anti-cancer effects: the induction of apoptosis in cancer cells through two interconnected pathways. This involves the accumulation of mitochondrial reactive oxygen species (ROS) and the subsequent inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2]
A key study demonstrated that this compound treatment in gastric precancerous cells led to an increase in intracellular ROS levels. This oxidative stress is believed to contribute to mitochondrial dysfunction and trigger the intrinsic apoptotic pathway. The study also found that the pro-apoptotic effects of this compound could be blocked by a ROS scavenger, confirming the critical role of ROS in its mechanism.[1]
Concurrently, this compound has been shown to inhibit the STAT3 signaling pathway.[1] STAT3 is a transcription factor that, when constitutively activated, promotes cancer cell proliferation, survival, and invasion. This compound was found to decrease the phosphorylation of STAT3, a critical step for its activation and nuclear translocation. The inhibition of this pro-survival pathway further sensitizes cancer cells to apoptosis.
Another independent study has verified this compound's ability to induce apoptosis in human ovarian cancer cells. This research confirmed that this compound treatment leads to the activation of caspases, key executioner proteins in the apoptotic cascade, providing further evidence for its pro-apoptotic activity.[3]
Comparison with Alternative STAT3 Inhibitors
While direct comparative studies between this compound and other STAT3 inhibitors are limited in the current literature, a comparison of their reported mechanisms and potencies can be informative for researchers. Several small molecules have been identified as STAT3 inhibitors, with Niclosamide, Stattic, and Cryptotanshinone being among the most well-characterized.
Niclosamide , an FDA-approved anthelmintic drug, has been repurposed as an anti-cancer agent. It indirectly inhibits STAT3 by disrupting upstream signaling kinases. It has also been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.
Stattic is a small molecule designed to directly bind to the SH2 domain of STAT3, preventing its dimerization and activation. It has been widely used as a research tool to probe the function of STAT3.
Cryptotanshinone , a natural compound isolated from Salvia miltiorrhiza, has also been identified as a STAT3 inhibitor. It has been shown to suppress cancer cell growth and promote apoptosis by inhibiting STAT3 phosphorylation.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the alternative STAT3 inhibitors from various studies. It is crucial to note that these data are not from head-to-head comparisons and experimental conditions may vary between studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| Gastric Precancerous Cells (MC) | CCK8 | 80-140 µM | Inhibition of cell proliferation | |
| Gastric Precancerous Cells (MC) | Annexin V-FITC/PI | 80-140 µM | Induction of apoptosis | |
| Human Ovarian Cancer (A2780) | Annexin V-FITC/PI | 90 µM (48h) | Up to 43% Annexin V positive cells | |
| Human Ovarian Cancer (SKOV3) | Annexin V-FITC/PI | 90 µM (48h) | Up to 48% Annexin V positive cells |
Table 2: In Vitro Efficacy of Alternative STAT3 Inhibitors
| Compound | Cell Line | Assay | IC50 / Concentration | Effect | Reference |
| Niclosamide | Ovarian Cancer (A2780cp20) | Proliferation Assay | ~1 µM (24h) | Growth inhibition | |
| Niclosamide | Colon Cancer (HCT-116) | SRB Assay | 20.05 µM | Cytotoxicity | |
| Stattic | Esophageal Squamous Cell Carcinoma (Eca109) | CCK8 Assay | 5.53 µM | Inhibition of cell viability | |
| Stattic | Esophageal Squamous Cell Carcinoma (Kyse30) | CCK8 Assay | 8.79 µM | Inhibition of cell viability | |
| Cryptotanshinone | Hepatocellular Carcinoma (HA22T) | Viability Assay | Not specified | Reduced cell viability | |
| Cryptotanshinone | Breast Cancer | Not specified | 20 mg/Kg/day (in vivo) | Decreased tumor size |
Experimental Protocols
Cell Viability Assay (MTT/CCK8)
-
Seed cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) solution to each well and incubate for 2-4 hours at 37°C.
-
For MTT assay, add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in 6-well plates and treat with the test compound or vehicle control for the specified duration.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Western Blot Analysis for STAT3 Signaling
-
Treat cells with the test compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Pathways and Workflows
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for evaluating STAT3 inhibitors.
References
A Head-to-Head Comparison of Asarinin and Sesamin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the biological activities of two closely related natural lignans: Asarinin and its epimer, Sesamin. This document summarizes their performance in antiviral, anticancer, anti-inflammatory, and neuroprotective assays, presenting available quantitative data, detailed experimental protocols, and visual representations of their molecular pathways.
Comparative Analysis of Biological Activities
This compound and Sesamin, both tetrahydrofurofuran lignans, exhibit a broad spectrum of pharmacological effects. While structurally similar, subtle stereochemical differences may contribute to variations in their biological potency. This guide collates experimental findings to facilitate a direct comparison.
Antiviral Activity
A notable study directly compared the antiviral efficacy of this compound and Sesamin against the Foot-and-Mouth Disease Virus (FMDV). The results indicate that this compound is a more potent inhibitor of FMDV replication.
| Compound | EC50 (µM) | IC50 (µM) | Target | Cell Line |
| (-)-Asarinin | 15.11 | 10.37 | 3D polymerase | BHK-21 |
| Sesamin | 52.98 | >100 (in minigenome assay) | 3D polymerase | BHK-21 |
EC50 (Half-maximal effective concentration) reflects the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
| (-)-Asarinin | A2780 (Ovarian) | 38.45 |
| SKOV3 (Ovarian) | 60.87 | |
| Sesamin | MOLT-4 (Leukemia) | 104.84 (µg/mL) |
| NB4 (Leukemia) | 121.00 (µg/mL) | |
| HepG2 (Liver) | Induces G2/M arrest at 25-75 µM |
Note: Direct comparison of IC50 values between different studies and cell lines should be done with caution due to variations in experimental conditions.
Anti-inflammatory Activity
Sesamin has been extensively studied for its anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and reduction of pro-inflammatory cytokines like TNF-α.[1][2] While this compound is also reported to have anti-inflammatory effects, direct quantitative comparisons with Sesamin are limited.
| Compound | Key Anti-inflammatory Mechanisms |
| This compound | General anti-inflammatory effects reported, specific quantitative data is limited. |
| Sesamin | - Inhibition of NF-κB activation.[1][2] - Suppression of TNF-α induced gene products.[1] - Inhibition of COX-2 expression. |
Neuroprotective Effects
Both lignans have shown promise in neuroprotection. Sesamin's neuroprotective mechanisms include anti-oxidative stress, anti-inflammatory, and anti-apoptotic effects. It has also been shown to activate signaling pathways associated with neuronal survival, such as the SIRT1-SIRT3-FOXO3a pathway. Information on the specific neuroprotective mechanisms of this compound is less detailed, highlighting an area for future research.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Sesamin and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Analysis of STAT3 Signaling Pathway (Western Blot)
Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the steps to analyze the phosphorylation and total protein levels of STAT3.
Protocol:
-
Cell Lysis: After treatment with this compound or Sesamin, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total STAT3.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways affected by this compound and Sesamin, as well as a typical experimental workflow.
Caption: this compound-induced signaling pathway leading to apoptosis.
Caption: Sesamin's inhibitory effects on NF-κB and STAT3 signaling pathways.
References
- 1. Sesamin Manifests Chemopreventive Effects through Suppression of NF-κB-regulated Cell Survival, Proliferation, Invasion and Angiogenic Gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesamin inhibits IL-1β-stimulated inflammatory response in human osteoarthritis chondrocytes by activating Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Asarinin with Conventional Chemotherapy: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asarinin, a lignan found in several plant species, has demonstrated pro-apoptotic and anti-proliferative effects in various cancer cell lines.[1] Its mechanism of action involves the induction of caspase-dependent apoptosis and inhibition of key signaling pathways such as STAT3.[1][2] These properties make this compound a compelling candidate for combination therapy, aimed at enhancing the efficacy of standard chemotherapy drugs and potentially overcoming drug resistance.
This guide provides a comprehensive framework for evaluating the synergistic effects of this compound in combination with common chemotherapy agents like cisplatin, doxorubicin, and paclitaxel. While direct experimental data on these specific combinations are not yet available in published literature, this document outlines the established methodologies and theoretical signaling pathways that can guide future research in this promising area.
I. Assessment of Synergistic Cytotoxicity
The initial step in evaluating a potential synergistic interaction is to determine the cytotoxic effects of this compound and the chemotherapy drug, both individually and in combination, across a panel of relevant cancer cell lines.
Experimental Protocol: Cell Viability Assay
-
Cell Culture: Culture selected cancer cell lines (e.g., ovarian, gastric, breast cancer lines) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the chosen chemotherapy drug (cisplatin, doxorubicin, or paclitaxel) in a suitable solvent (e.g., DMSO).
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound, the chemotherapy drug, and their combinations at a constant ratio. Include a vehicle control.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 48 or 72 hours).
-
Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each treatment condition. Determine the IC50 (half-maximal inhibitory concentration) for each individual agent.
Data Presentation: IC50 Values and Combination Index (CI)
The synergistic, additive, or antagonistic effect of the drug combination can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Hypothetical IC50 Values and Combination Index for this compound and Cisplatin in A2780 Ovarian Cancer Cells
| Treatment | IC50 (µM) | Combination Index (CI) at Fa 0.5* |
| This compound | 25 | N/A |
| Cisplatin | 5 | N/A |
| This compound + Cisplatin (1:5 ratio) | N/A | 0.7 |
*Fa 0.5 represents the fraction of cells affected (50% inhibition).
II. Mechanistic Evaluation of Synergy
Understanding the molecular mechanisms underlying the synergistic interaction is crucial for further development. This involves investigating the effects of the combination treatment on key cellular processes and signaling pathways.
A. Apoptosis Induction
This compound is known to induce apoptosis.[1] Investigating whether this effect is potentiated in combination with chemotherapy is a key step.
Experimental Protocol: Apoptosis Assay
-
Cell Treatment: Treat cancer cells with this compound, the chemotherapy drug, and their combination at synergistic concentrations determined from the viability assays.
-
Apoptosis Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis: Analyze the expression levels of key apoptosis-related proteins such as cleaved caspase-3, cleaved PARP, Bax, and Bcl-2 by Western blotting.
Data Presentation: Quantification of Apoptotic Cells
Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V+) in A2780 Cells after 48h Treatment
| Treatment | Percentage of Apoptotic Cells (%) |
| Control | 5 |
| This compound (IC50) | 20 |
| Doxorubicin (IC50) | 25 |
| This compound + Doxorubicin | 60 |
B. Signaling Pathway Modulation
This compound has been shown to inhibit the STAT3 signaling pathway.[2] Many chemotherapy drugs also interact with various signaling cascades. Examining the combined effect on these pathways can reveal the mechanism of synergy.
Experimental Protocol: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat cells as described above and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key signaling proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK).
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
III. Visualization of Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex experimental designs and biological processes.
Conclusion
The evaluation of the synergistic effects of this compound with conventional chemotherapy drugs is a logical and promising avenue for cancer research. By employing the rigorous methodologies outlined in this guide, researchers can systematically investigate these potential interactions, elucidate the underlying molecular mechanisms, and generate the robust data necessary for further preclinical and clinical development. The potential to enhance therapeutic efficacy and reduce chemotherapy-related toxicity underscores the importance of such investigations in the ongoing effort to improve cancer treatment outcomes.
References
Validating Asarinin's Target Engagement in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established methodologies for validating the cellular target engagement of Asarinin, a lignan with demonstrated therapeutic potential. By objectively comparing the performance of various techniques and providing supporting experimental frameworks, this document aims to assist researchers in selecting the most appropriate methods for their specific research questions.
Introduction to this compound and its Known Targets
This compound, a natural compound isolated from plants such as Asarum sieboldii, has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-allergic effects.[1][2] Emerging research has identified several key protein targets and signaling pathways that are modulated by this compound. These include:
-
STAT3 Signaling Pathway: this compound has been found to inhibit the STAT3 signaling pathway, which plays a crucial role in cell proliferation and survival.[1]
-
Src Family Kinases: It acts as an inhibitor of Src family kinases, which are involved in various cellular processes, including cell growth, differentiation, and migration.[2]
-
Toll-like Receptor 4 (TLR4) Pathway: Evidence suggests this compound may play a role in modulating the TLR4 pathway, which is involved in the innate immune response.[3]
-
Opioid Receptor Mu 1 (OPRM1) Pathway: More recent computational studies suggest this compound as a potential modulator of the OPRM1 pathway, indicating its potential in migraine management.
Validating the direct interaction of this compound with these targets in a cellular context is critical for understanding its mechanism of action and for the development of novel therapeutics.
Comparison of Target Engagement Validation Methods
Several biophysical and cell-based methods can be employed to confirm the engagement of a small molecule like this compound with its intracellular targets. The choice of method depends on factors such as the nature of the target protein, the required throughput, and the availability of specific reagents.
| Method | Principle | Advantages | Disadvantages | Suitability for this compound Targets |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. This is detected by quantifying the soluble protein fraction after heat shock. | Label-free, applicable in intact cells and cell lysates, reflects physiological conditions. | Not suitable for all proteins (e.g., membrane proteins can be challenging), may not work if the ligand does not induce a significant stability change. | High suitability for soluble targets like STAT3 and Src kinases. |
| Immunoprecipitation / Co-immunoprecipitation (IP/Co-IP) | An antibody against the target protein is used to pull it out of the cell lysate. If this compound is bound, it can be detected in the immunoprecipitate. For Co-IP, interaction with other proteins can be assessed. | Widely used and well-established technique. Can confirm direct binding and effects on protein-protein interactions. | Requires a specific and high-affinity antibody. Potential for non-specific binding. | Suitable for all identified targets (STAT3, Src, TLR4) provided good antibodies are available. |
| Affinity Chromatography (Pull-down Assay) | This compound is immobilized on a solid support (e.g., beads). Cell lysate is passed over the support, and proteins that bind to this compound are captured and identified (e.g., by mass spectrometry). | Can identify novel targets. Does not require a specific antibody for the target. | Requires chemical modification of this compound, which may affect its binding properties. Potential for non-specific binding to the matrix. | Useful for confirming known targets and discovering new ones. |
| Kinase Activity Assays | For kinase targets like Src, the effect of this compound on the phosphorylation of a known substrate can be measured in cell lysates or with purified components. | Directly measures the functional consequence of target engagement. High throughput options are available. | Indirect measure of binding. Requires a known substrate and a method to detect phosphorylation. | Highly suitable for validating the inhibition of Src family kinases. |
| Reporter Gene Assays | A reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by the signaling pathway of interest (e.g., STAT3-responsive elements). | Measures the downstream functional consequences of target engagement in intact cells. High-throughput compatible. | Indirect measure of target binding. Does not confirm direct interaction with a specific protein in the pathway. | Excellent for assessing the functional impact on the STAT3 signaling pathway. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for STAT3 Engagement
This protocol outlines the steps to assess the engagement of this compound with STAT3 in a cellular context.
-
Cell Culture and Treatment:
-
Culture a human gastric cancer cell line (e.g., MC cells) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis and Heat Shock:
-
Harvest cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells by freeze-thaw cycles.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Quantification:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Denature the proteins in the supernatant and analyze by SDS-PAGE followed by Western blotting using an anti-STAT3 antibody.
-
Quantify the band intensities to determine the amount of soluble STAT3 at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble STAT3 as a function of temperature for each this compound concentration.
-
Determine the melting temperature (Tm) for each condition. An increase in Tm in the presence of this compound indicates target engagement.
-
In-cell Kinase Activity Assay for Src Family Kinases
This protocol describes a method to measure the inhibitory effect of this compound on Src kinase activity within cells.
-
Cell Culture and Treatment:
-
Use a suitable cell line with detectable Src kinase activity (e.g., human mast cell line LAD2).
-
Treat cells with different concentrations of this compound or a vehicle control.
-
-
Cell Lysis:
-
Lyse the cells in a kinase-compatible lysis buffer.
-
-
Kinase Assay:
-
Use a commercial Src kinase activity assay kit (e.g., based on ELISA or fluorescence).
-
Briefly, the cell lysate is added to a plate pre-coated with a Src-specific substrate.
-
Add ATP to initiate the phosphorylation reaction.
-
After incubation, add a phospho-specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate for the enzyme and measure the resulting signal (e.g., absorbance or fluorescence).
-
-
Data Analysis:
-
Calculate the percentage of Src kinase activity relative to the vehicle-treated control.
-
Plot the kinase activity against the this compound concentration to determine the IC50 value.
-
Visualizing this compound's Mechanism of Action
To better understand the molecular pathways influenced by this compound, the following diagrams illustrate the key signaling cascades and the experimental workflow for target validation.
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: this compound inhibits Src family kinase activity.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
References
- 1. (-)-Asarinin alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-Asarinin inhibits mast cells activation as a Src family kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound on Toll-like pathway in rats after cardiac allograft implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Asarinin Delivery: A Comparative Analysis of Formulation Bioavailability
For researchers, scientists, and drug development professionals, optimizing the bioavailability of therapeutic compounds is a critical step in preclinical and clinical success. Asarinin, a lignan with promising pharmacological activities, including anti-cancer and anti-inflammatory effects, presents a significant challenge in this regard due to its poor water solubility. This guide provides a comparative analysis of different formulation strategies aimed at enhancing the oral bioavailability of this compound, using its close structural isomer, Sesamin, as a primary model due to the limited direct comparative data on this compound itself. Experimental data and detailed protocols are presented to support the objective comparison of formulation performance.
Enhanced Bioavailability of Sesamin Through Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
A significant advancement in overcoming the poor solubility of lipophilic compounds like Sesamin, and by extension this compound, is the use of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). A study by Wang et al. (2020) demonstrated a dramatic improvement in the oral bioavailability of Sesamin when formulated as a SNEDDS compared to a standard suspension.[1][2]
The optimized SNEDDS formulation was composed of glyceryl trioctanoate as the oil phase, polyoxyethylene castor oil as a surfactant, and Tween 20 as a co-surfactant.[2][3] Upon gentle agitation in an aqueous medium, this formulation spontaneously forms a fine oil-in-water nanoemulsion, with droplet sizes in the nanometer range. This small droplet size significantly increases the surface area for drug release and absorption.
The pharmacokinetic data from a comparative study in rats clearly illustrates the superior performance of the SNEDDS formulation:
| Pharmacokinetic Parameter | Sesamin Suspension | Sesamin-SNEDDS | Fold Increase |
| Cmax (ng/mL) | 25.6 ± 3.9 | 231.2 ± 15.3 | ~9.0 |
| AUC0-t (ng·h/mL) | 131.9 ± 26.0 | 1697.9 ± 624.7 | ~12.9 |
| Absolute Bioavailability | 0.3% | 4.4% | ~14.7 |
Data sourced from Wang et al. (2020)
The maximum plasma concentration (Cmax) of Sesamin was approximately 9-fold higher with the SNEDDS formulation, and the total drug exposure over time (AUC0-t) was nearly 13-fold greater compared to the suspension.[1] This translates to a remarkable increase in absolute bioavailability from a mere 0.3% for the suspension to 4.4% for the SNEDDS formulation.
Experimental Protocols
Formulation of Sesamin-SNEDDS
The following protocol is based on the methodology described by Wang et al. (2020) for the preparation of the optimal Sesamin-SNEDDS formulation (F10).
Materials:
-
Sesamin
-
Glyceryl trioctanoate (Oil phase)
-
Polyoxyethylene castor oil (Cremophor EL) (Surfactant)
-
Tween 20 (Co-surfactant)
Procedure:
-
Excipient Screening: The solubility of Sesamin in various oils, surfactants, and co-surfactants is determined to select components that offer the highest solubilizing capacity.
-
Formulation Preparation: The Sesamin-SNEDDS formulation is prepared by dissolving Sesamin in a pre-weighed mixture of glyceryl trioctanoate, polyoxyethylene castor oil, and Tween 20 at a specific weight ratio (e.g., 10:10:80 w/w/w).
-
Homogenization: The mixture is heated in a water bath at a controlled temperature (e.g., 50°C) and subjected to vortexing until a clear and homogenous solution is obtained.
-
Characterization: The prepared SNEDDS formulation is characterized for its self-emulsification efficiency, droplet size, and polydispersity index (PDI) upon dilution with an aqueous medium.
In Vivo Bioavailability Study in Rats
The following is a generalized protocol for a comparative oral bioavailability study in rats, based on common practices in preclinical pharmacokinetic research.
Animal Model:
-
Male Sprague-Dawley rats (or other appropriate rodent model) are used.
-
Animals are housed in controlled environmental conditions and fasted overnight before the experiment with free access to water.
Experimental Groups:
-
Group 1 (Control): Receives the compound (e.g., Sesamin or this compound) as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Group 2 (Test): Receives the compound formulated as a SNEDDS.
Procedure:
-
Dosing: A single oral dose of the respective formulation is administered to each rat via oral gavage.
-
Blood Sampling: Blood samples are collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of the compound in plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, and AUC.
-
Bioavailability Calculation: The relative bioavailability of the SNEDDS formulation is calculated by comparing its AUC to that of the suspension. Absolute bioavailability can be determined by comparing the oral AUC to the AUC from an intravenous administration group.
Visualizing the Process and Pathway
To better understand the experimental workflow and the potential mechanism of action of this compound, the following diagrams are provided.
This compound has been shown to exert its anti-cancer effects by modulating key signaling pathways within the cell. One such pathway is the STAT3 signaling cascade, which is often constitutively active in cancer cells and promotes proliferation and survival. (-)-Asarinin has been found to inhibit this pathway.
Conclusion
The data strongly suggests that formulating poorly soluble compounds like this compound as a Self-Nanoemulsifying Drug Delivery System can dramatically enhance their oral bioavailability. The significant increases in Cmax and AUC observed with the Sesamin-SNEDDS formulation highlight the potential of this approach to improve the therapeutic efficacy of this compound. The provided experimental protocols offer a framework for researchers to conduct their own comparative bioavailability studies, and the visualized workflow and signaling pathway offer a clearer understanding of the practical and mechanistic aspects of this research. Further investigation into various advanced formulations for this compound is warranted to unlock its full therapeutic potential.
References
Asarinin: A Natural Kinase Inhibitor with Advantages Over Synthetic Counterparts
In the landscape of kinase inhibitor drug discovery, a growing interest has emerged in naturally derived compounds that offer unique advantages over their synthetic counterparts. Asarinin, a lignan found in plants of the Asarum genus, has demonstrated potential as a multi-targeting kinase inhibitor with a favorable safety profile. This guide provides a comparative assessment of this compound against synthetic kinase inhibitors, focusing on its inhibitory effects on the Src and STAT3 signaling pathways, supported by experimental data.
Superior Selectivity and Reduced Off-Target Effects
A significant advantage of this compound lies in its potential for greater selectivity and consequently, fewer off-target effects compared to many synthetic kinase inhibitors. While synthetic inhibitors are often designed to be highly potent against a specific kinase, they can suffer from promiscuity, leading to inhibition of other kinases and resulting in undesirable side effects. This compound's natural origin may confer a more nuanced interaction with cellular targets.
Comparative Kinase Inhibition and Cytotoxicity
This compound has been shown to inhibit the phosphorylation of Src family kinases and modulate the STAT3 signaling pathway, both of which are critical in cancer cell proliferation and survival.[1] To provide a clear comparison, the following tables summarize the available quantitative data for this compound and two well-characterized synthetic kinase inhibitors: Dasatinib, a potent Src inhibitor, and Stattic, a selective STAT3 inhibitor.
Table 1: Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 | Source(s) |
| This compound | Src family kinases | Inhibition of phosphorylation observed | [1] |
| Dasatinib | Src | <1 nM | N/A |
| Stattic | STAT3 | 5.1 µM (cell-free assay) | N/A |
Note: A specific IC50 value for this compound's inhibition of Src kinase is not currently available in the cited literature; however, its ability to prevent the phosphorylation of Src family kinases has been demonstrated.[1]
Table 2: Cytotoxic Activity (IC50) in Cancer Cell Lines
| Compound | A2780 (Ovarian) | SKOV3 (Ovarian) | Other Cancer Cell Lines | Normal Cells (IOSE80PC - Ovarian Epithelial) | Source(s) |
| This compound | 38.45 ± 2.78 µM | 60.87 ± 5.01 µM | Not extensively reported | >200 µM | N/A |
| Dasatinib | - | - | HT29 (Colon): 1.46-12.38 µM | MRC5 (Lung Fibroblast): Low selectivity | [2] |
| Stattic | - | - | UM-SCC-17B (Head and Neck): 2.56 ± 0.41 µM | Not extensively reported | N/A |
Note: The cytotoxicity data is derived from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound's inhibitory action on the Src/STAT3 signaling pathway.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Western blot workflow for detecting protein phosphorylation.
Detailed Experimental Protocols
MTT Cytotoxicity Assay
This protocol is used to assess the effect of a compound on cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A2780, SKOV3)
-
Complete culture medium
-
This compound or synthetic kinase inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound or the synthetic kinase inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Src Kinase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Src kinase.
Materials:
-
Recombinant active Src kinase
-
Src kinase substrate (e.g., a peptide containing a tyrosine residue)
-
This compound or synthetic kinase inhibitor
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Src kinase, and the substrate peptide.
-
Add various concentrations of this compound or the synthetic kinase inhibitor to the reaction mixture. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot Analysis for STAT3 Phosphorylation
This method is used to detect the phosphorylation status of STAT3 in cells treated with an inhibitor.
Materials:
-
Cancer cell lines
-
This compound or synthetic kinase inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat them with this compound or a synthetic kinase inhibitor for the desired time.
-
Lyse the cells in lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control like β-actin.
Conclusion
The available data suggests that this compound presents a compelling case as a natural alternative to synthetic kinase inhibitors. Its ability to inhibit key oncogenic pathways like Src/STAT3, coupled with a potentially favorable selectivity profile, warrants further investigation. While direct quantitative comparisons are currently limited by the available data, the evidence points towards this compound's potential to offer a safer and effective approach to kinase-targeted therapies. Further preclinical and clinical studies are essential to fully elucidate the therapeutic advantages of this compound.
References
Replicating Key Findings from Published Asarinin Research: A Comparative Guide
This guide provides a detailed comparison of key findings from published research on Asarinin, a lignan found in plants such as Asarum sieboldii. It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon existing studies. The guide summarizes quantitative data, outlines experimental protocols, and visualizes key biological pathways and workflows.
Anticancer Activity
This compound has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines, particularly in ovarian and gastric cancer models. The primary mechanisms involve the induction of apoptosis through caspase activation and the inhibition of key signaling pathways like STAT3.
Quantitative Data: Cytotoxicity and Antiviral Efficacy
| Finding | Cell Line / Virus | Metric | Value | Reference |
| Cytotoxicity | A2780 (Ovarian Cancer) | IC50 | 38.45 µM | [1] |
| Cytotoxicity | SKOV3 (Ovarian Cancer) | IC50 | 60.87 µM | [1] |
| Cytotoxicity | Immortalized Ovarian Cells | IC50 | >200 µM | [1] |
| Antiviral Activity | Foot-and-Mouth Disease Virus (FMDV) | EC50 | 15.11 µM | [2] |
| Enzyme Inhibition | FMDV RNA Polymerase (3Dpol) | IC50 | 10.37 µM | [2] |
Experimental Protocol: Induction of Apoptosis in Ovarian Cancer Cells
This protocol outlines the methodology used to demonstrate that (-)-Asarinin induces apoptotic cell death in human ovarian cancer cells (A2780 and SKOV3).
-
Cell Culture and Treatment : A2780 and SKOV3 cells are cultured in appropriate media. Cells are then treated with varying concentrations of (-)-Asarinin (e.g., 0-90 µM) for a specified period, typically 48 hours.
-
Cell Viability Assay (CCK-8) : The cytotoxic effect of this compound is assessed using a Cell Counting Kit-8 (CCK-8) assay to determine the IC50 values.
-
Apoptosis Analysis (Annexin V-FITC/PI Staining) : To confirm apoptosis, treated cells are co-stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive/PI negative) is quantified using flow cytometry. Studies have shown this percentage can increase to 43-48% upon treatment.
-
Caspase Activation Analysis (Western Blot) : Whole-cell lysates are prepared from treated cells. Western blot analysis is performed to detect the cleavage (activation) of key apoptosis-related proteins, specifically caspase-3, caspase-8, and caspase-9.
Visualization: this compound-Induced Apoptotic Pathway
Caption: (-)-Asarinin induces apoptosis in cancer cells via activation of initiator and executioner caspases.
Inhibition of STAT3 Signaling in Gastric Precancerous Lesions
Research indicates that (-)-Asarinin can alleviate gastric precancerous lesions (GPL) by promoting the accumulation of mitochondrial reactive oxygen species (ROS) and subsequently inhibiting the STAT3 signaling pathway.
Experimental Protocol: STAT3 Pathway Inhibition
This protocol describes the methods used to investigate this compound's effect on GPL and the STAT3 pathway in a premalignant gastric cell model (MC cells).
-
Cell Model : A malignant transformation model is established using human gastric epithelial cells (MC cells) induced by methylnitronitrosoguanidine.
-
ROS Detection : Intracellular ROS levels are measured using the DCFH-DA probe following this compound treatment. The study found that this compound enhances intracellular ROS levels.
-
Pharmacological Blockade : To confirm the role of ROS, the effects of this compound are observed in the presence of a ROS scavenger, N-acetylcysteine, which was found to block this compound's pharmacological effects.
-
Western Blot Analysis : Cells are treated with this compound (e.g., 80-140 µM), and protein expression is analyzed via Western blot. Key proteins in the STAT3 pathway, such as phosphorylated STAT3 (p-STAT3), Bcl-2, and Cyclin D1, are measured. This compound was shown to inhibit the expression of these proteins.
-
Pathway Agonist : The role of STAT3 is further confirmed by using a STAT3 agonist, which was able to abolish the pro-apoptotic effects of this compound on MC cells.
Visualization: STAT3 Inhibition Pathway
Caption: this compound promotes ROS, which inhibits the STAT3 pathway, leading to apoptosis and reduced proliferation.
Anti-Allergic and Anti-inflammatory Activity
This compound has been identified as a potent inhibitor of mast cell activation, a critical event in allergic reactions. It achieves this by targeting Src family kinases, which are upstream regulators in the mast cell degranulation pathway.
Experimental Protocol: Mast Cell Activation Inhibition
This protocol details the investigation of this compound's inhibitory effects on the human mast cell line LAD2.
-
Cell Sensitization : LAD2 cells are sensitized with an appropriate antigen (Ag) to mimic an allergic response.
-
Treatment : Sensitized cells are treated with (-)-Asarinin at various concentrations.
-
Calcium Mobilization Assay : The influx of intracellular calcium, a key step in degranulation, is measured. This compound (25 µM) was found to significantly reduce calcium flux.
-
Histamine Release Assay : The release of histamine, a primary mediator of allergic reactions, is quantified. This compound (50 µM) significantly inhibited histamine release.
-
Cytokine Release Assay : The concentrations of pro-inflammatory cytokines and chemokines (TNF-α, MCP-1, IL-4, IL-5) in the cell supernatant are measured. This compound significantly reduced the levels of these molecules.
-
Phosphorylated Kinase Analysis : To determine the mechanism, Western blot analysis is performed to assess the phosphorylation levels of Src family kinases (e.g., Lyn, Fyn) and their downstream targets (e.g., PLC-γ1, p38α, Akt). This compound (100 µM) was shown to inhibit the phosphorylation of these kinases.
Visualization: Experimental Workflow for Anti-Allergic Activity
Caption: Workflow for assessing the inhibitory effect of this compound on mast cell activation and signaling.
References
Safety Operating Guide
Navigating the Safe Disposal of Asarinin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds like Asarinin are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing upon available safety data and best practices in laboratory chemical waste management.
Understanding this compound: Key Properties
A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. Below is a summary of key data for this compound.
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₆ |
| Molecular Weight | 354.35 g/mol [1] |
| Appearance | White to Off-White Solid/Powder[2] |
| Solubility | Soluble in boiling methanol, ethanol, chloroform, acetone, benzene. Practically insoluble in water.[2] |
| Storage Temperature | -20°C[2] |
Hazard Classification and Safety Precautions
It is crucial to note that safety data sheets (SDS) for this compound present conflicting hazard classifications. While some sources classify it as not a hazardous substance or mixture[1], another indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Given this discrepancy, it is prudent to handle this compound with a degree of caution, adhering to standard laboratory safety protocols.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat.
Step-by-Step this compound Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound in various forms. This procedure is designed to minimize risks to personnel and the environment.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound powder and any materials contaminated with solid this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, sealed, and clearly labeled container.
-
This container should be designated for non-halogenated organic solid waste.
-
-
Liquid Waste (Aqueous Solutions):
-
Although this compound is practically insoluble in water, any aqueous solutions or suspensions should be collected in a dedicated, sealed, and clearly labeled container for aqueous organic waste.
-
-
Liquid Waste (Organic Solvent Solutions):
-
Solutions of this compound in organic solvents should be collected in a container designated for non-halogenated organic solvent waste.
-
Absorb large volumes of solutions with a non-combustible absorbent material like diatomite or universal binders before placing in the waste container.
-
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste."
-
The full chemical name, "this compound," must be written on the label.
-
Indicate the approximate concentration and quantity of the waste.
-
Record the date of waste generation on the label.
3. Storage of Waste:
-
Store all waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that waste containers are kept tightly closed except when adding waste.
-
Store this compound waste away from incompatible materials, such as strong oxidizing agents.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contaminated packaging should also be disposed of in accordance with federal, state, and local regulations.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
